Ac-Lys-D-Ala-D-lactic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H25N3O6 |
|---|---|
Molecular Weight |
331.36 g/mol |
IUPAC Name |
(2R)-2-[(2R)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]propanoyl]oxypropanoic acid |
InChI |
InChI=1S/C14H25N3O6/c1-8(14(22)23-9(2)13(20)21)16-12(19)11(17-10(3)18)6-4-5-7-15/h8-9,11H,4-7,15H2,1-3H3,(H,16,19)(H,17,18)(H,20,21)/t8-,9-,11+/m1/s1 |
InChI Key |
WOKFGDGIDNUZHQ-KKZNHRDASA-N |
Isomeric SMILES |
C[C@H](C(=O)O[C@H](C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)C |
Canonical SMILES |
CC(C(=O)OC(C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Discovery and Synthesis of Ac-Lys-D-Ala-D-lactic acid: A Key Molecule in Vancomycin Resistance
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of vancomycin-resistant bacteria, particularly enterococci, poses a significant threat to global public health. This resistance is primarily mediated by a fundamental change in the bacterial cell wall synthesis pathway, specifically the substitution of the D-Alanyl-D-Alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors with D-Alanyl-D-lactic acid (D-Ala-D-Lac). This alteration, catalyzed by a set of resistance-conferring enzymes, results in a drastic reduction in the binding affinity of vancomycin, rendering the antibiotic ineffective. The depsipeptide Ac-Lys-D-Ala-D-lactic acid serves as a crucial substrate analog for studying the enzymes involved in this resistance mechanism, such as penicillin-sensitive D-alanine carboxypeptidases (DD-carboxypeptidases). This technical guide provides a comprehensive overview of the discovery of this resistance mechanism, detailed methodologies for the chemical synthesis of this compound, and experimental protocols for assessing vancomycin susceptibility.
Discovery and Significance of the D-Ala-D-Lac Moiety in Vancomycin Resistance
The discovery of vancomycin resistance in enterococci in the late 1980s marked a turning point in the fight against antibiotic-resistant bacteria. It was soon elucidated that the molecular basis for this high-level resistance was a remarkable biochemical adaptation. Resistant bacteria harbor the van gene cluster, which orchestrates the reprogramming of peptidoglycan synthesis.
The glycopeptide antibiotic vancomycin functions by binding with high affinity to the D-Ala-D-Ala terminus of lipid II, a key precursor in peptidoglycan synthesis. This binding sterically hinders the subsequent transglycosylation and transpeptidation reactions, thereby inhibiting cell wall formation and leading to bacterial cell death.
In resistant strains, the terminal D-Alanine residue is replaced by a D-lactic acid, resulting in a D-Ala-D-Lac terminus. This substitution, from an amide to an ester linkage, critically eliminates a key hydrogen bond interaction with vancomycin, leading to a 1000-fold reduction in binding affinity.[1][2] This dramatic decrease in affinity allows cell wall synthesis to proceed even in the presence of the antibiotic.
The key enzymes encoded by the vanA gene cluster responsible for this modification are:
-
VanH: A dehydrogenase that reduces pyruvate to D-lactate.
-
VanA: A ligase that catalyzes the formation of the D-Ala-D-Lac depsipeptide.[2]
-
VanX: A DD-dipeptidase that hydrolyzes any endogenously produced D-Ala-D-Ala, preventing its incorporation into the cell wall precursors.[2]
The tripeptide depsipeptide, this compound, is a synthetic analog of the modified peptidoglycan terminus and serves as an invaluable tool for researchers. It is utilized as a substrate for penicillin-sensitive D-alanine carboxypeptidases (DD-carboxypeptidases), enabling the study of these enzymes and the screening for potential inhibitors that could overcome vancomycin resistance.[3][4][5][6][7]
Quantitative Data
The following tables summarize key quantitative data related to the interaction of vancomycin with peptidoglycan precursors and the kinetics of the VanA ligase.
Table 1: Vancomycin Binding Affinities
| Ligand | Binding Affinity (Kd) | Reference(s) |
| Ac-Lys-D-Ala-D-Ala | Micromolar (µM) range | [1] |
| This compound | Millimolar (mM) range | [1] |
Table 2: Kinetic Parameters of VanA Ligase
| Substrate | KM | kcat | kcat/KM | Reference(s) |
| D-Lactate | 0.69 mM | 32 min-1 | 46.4 min-1mM-1 | [3][6] |
| D-Alanine (deprotonated) | 0.66 mM | 550 min-1 | 833.3 min-1mM-1 | [3][6] |
| D-Alanine (protonated, pH 7.5) | 210 mM | - | - | [3][6] |
| ATP (with D-Ser) | 33-fold lower affinity than VanA | - | - | [8] |
Synthesis of this compound
The synthesis of the depsipeptide this compound is typically achieved through solid-phase peptide synthesis (SPPS). This methodology allows for the sequential addition of amino and hydroxy acids on a solid support, with protecting groups to ensure specific bond formation.
Solid-Phase Synthesis Protocol
This protocol outlines a general strategy for the synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Resin: 2-Chlorotrityl chloride resin or Wang resin.[9]
-
Protected Amino Acids: Fmoc-D-Ala-OH, Fmoc-Lys(Ac)-OH.
-
Hydroxy Acid: D-lactic acid.
-
Coupling Agents: Diisopropylcarbodiimide (DIC), N,N'-Dicyclohexylcarbodiimide (DCC), Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU).
-
Additives: 4-Dimethylaminopyridine (DMAP), 1-Hydroxybenzotriazole (HOBt).
-
Deprotection Reagent: 20% piperidine in dimethylformamide (DMF).
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane, water).
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF).
-
Acetylation Reagent: Acetic anhydride.
Procedure:
-
Resin Loading: The first residue, D-lactic acid, is loaded onto the resin. This is a critical step for depsipeptide synthesis.
-
Deprotection: The Fmoc protecting group of the subsequent amino acid (Fmoc-D-Ala-OH) is removed using a solution of 20% piperidine in DMF.
-
Coupling: The deprotected amino acid is then coupled to the resin-bound D-lactic acid. The choice of coupling agent is crucial for efficient ester bond formation. A combination of DIC and DMAP is commonly used for this step.[9]
-
Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Deprotection and Coupling: The deprotection and coupling steps are repeated for the next amino acid, Fmoc-Lys(Ac)-OH.
-
N-terminal Acetylation: After the final amino acid has been coupled, the N-terminal Fmoc group is removed, and the free amine is acetylated using acetic anhydride.
-
Cleavage and Deprotection: The synthesized depsipeptide is cleaved from the resin, and the side-chain protecting groups are removed using a TFA-based cleavage cocktail.
-
Purification: The crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry and NMR to confirm its identity and purity.
Note on Yields: The yields for solid-phase synthesis of depsipeptides can vary significantly depending on the sequence, resin, and coupling strategies employed, with reported yields ranging from 2-40%.[9]
Experimental Protocols
Determination of Vancomycin Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. Broth microdilution is a standard method for determining the MIC of vancomycin.
Materials:
-
Bacterial isolate to be tested.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Vancomycin stock solution.
-
96-well microtiter plates.
-
Bacterial inoculum standardized to 0.5 McFarland.
Procedure:
-
Prepare Vancomycin Dilutions: A serial two-fold dilution of vancomycin is prepared in CAMHB in a 96-well plate.
-
Inoculum Preparation: A suspension of the bacterial isolate is prepared in sterile saline or broth and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (no vancomycin) and a sterility control well (no bacteria) are included.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
Reading the Results: The MIC is determined as the lowest concentration of vancomycin at which there is no visible growth.
Visualizations
Signaling and Enzymatic Pathways
The following diagrams illustrate the key pathways involved in vancomycin resistance.
Caption: Vancomycin resistance signaling pathway (VanS/VanR).
Caption: Enzymatic pathway for D-Ala-D-Lac synthesis.
Experimental Workflow
Caption: Solid-phase synthesis workflow.
References
- 1. Binding of vancomycin group antibiotics to D-alanine and D-lactate presenting self-assembled monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The molecular basis of vancomycin resistance in clinically relevant Enterococci: Crystal structure of d-alanyl-d-lactate ligase (VanA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. Determinants for differential effects on D-Ala-D-lactate vs D-Ala-D-Ala formation by the VanA ligase from vancomycin-resistant enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Executive Summary: Therapeutic Monitoring of Vancomycin for Serious Methicillin-Resistant Staphylococcus aureus Infections: A Revised Consensus Guideline and Review of the American Society of Health-System Pharmacists, the Infectious Diseases Society of America, the Pediatric Infectious Diseases Society, and the Society of Infectious Diseases Pharmacists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural and Functional Characterization of VanG d-Ala:d-Ser Ligase Associated with Vancomycin Resistance in Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A general solid phase method for the synthesis of depsipeptides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C2OB26893K [pubs.rsc.org]
An In-depth Technical Guide to the Mechanism of Action of Ac-Lys-D-Ala-D-lactic acid in Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of antibiotic-resistant bacteria represents a significant threat to global public health. A key mechanism of resistance to glycopeptide antibiotics, such as vancomycin, involves a subtle yet critical alteration in the bacterial cell wall structure. This guide provides a detailed examination of the molecular mechanism underpinning this resistance, focusing on the substitution of the canonical D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors with D-alanyl-D-lactate (D-Ala-D-Lac). This change, often mediated by the vanA gene cluster, dramatically reduces the binding affinity of vancomycin, rendering the antibiotic ineffective. We will delve into the biochemical pathways, the key enzymes involved, and the structural consequences of this modification. This document also presents a summary of quantitative data, detailed experimental protocols for key analytical techniques, and visual representations of the relevant molecular pathways and experimental workflows to facilitate a deeper understanding for researchers in the field.
Introduction: The Bacterial Cell Wall and the Vancomycin Challenge
The bacterial cell wall is a vital extracellular layer that provides structural integrity and protection from osmotic stress. In Gram-positive bacteria, the cell wall is primarily composed of a thick layer of peptidoglycan (PG), a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) sugars cross-linked by short peptide stems.[1][2][3] The biosynthesis of this intricate mesh-like structure is a prime target for antibiotics.
Vancomycin, a glycopeptide antibiotic, exerts its bactericidal effect by binding with high affinity to the D-Ala-D-Ala terminus of the lipid II peptidoglycan precursor.[4] This binding sterically hinders the transglycosylation and transpeptidation reactions catalyzed by penicillin-binding proteins (PBPs), thereby inhibiting cell wall synthesis and leading to cell lysis.[4]
The Core of Resistance: The D-Ala-D-Lac Substitution
The primary mechanism of high-level vancomycin resistance in enterococci and other bacteria is the replacement of the D-Ala-D-Ala terminus of the peptidoglycan precursors with a D-Ala-D-Lac depsipeptide.[5][6][7] This seemingly minor change from an amide bond to an ester bond has profound consequences for vancomycin efficacy. The substitution of the terminal D-alanine with D-lactate results in the loss of a crucial hydrogen bond between vancomycin and the peptide stem, leading to a staggering 1000-fold reduction in binding affinity.[5][7][8]
The Enzymatic Machinery of Resistance: The VanA Operon
The genetic basis for this resistance mechanism is typically encoded by a cluster of genes known as the vanA operon, often located on a transposable element like Tn1546.[5] This operon includes three key structural genes:
-
vanH: Encodes a D-specific alpha-ketoacid dehydrogenase that reduces pyruvate to D-lactate.
-
vanA: Encodes a D-Ala-D-Lac ligase, which catalyzes the formation of the D-Ala-D-Lac depsipeptide.[5] The VanA ligase has a distinct active site compared to the native D-Ala-D-Ala ligase (Ddl), allowing it to preferentially incorporate D-lactate.[5]
-
vanX: Encodes a D,D-dipeptidase that hydrolyzes any D-Ala-D-Ala dipeptides that may be formed, thus preventing their incorporation into the peptidoglycan precursors.
The expression of these genes is tightly regulated by a two-component system consisting of the sensor kinase VanS and the response regulator VanR .[5] In the presence of vancomycin, VanS autophosphorylates and subsequently transfers the phosphate group to VanR, which then activates the transcription of the vanH, vanA, and vanX genes.
Quantitative Data Summary
The alteration in the peptidoglycan precursor has a quantifiable impact on vancomycin's interaction with its target. The following table summarizes key quantitative data from the literature.
| Parameter | Value | Significance | Reference(s) |
| Vancomycin Binding Affinity Reduction (D-Ala-D-Lac vs. D-Ala-D-Ala) | ~1000-fold | This dramatic decrease is the primary reason for vancomycin resistance. | [5][7][8] |
| Binding Affinity of Vancomycin to D-Ala-D-Ala Termini | Micromolar (µM) range | Represents the high-affinity interaction in susceptible bacteria. | [9] |
| Binding Affinity of Vancomycin to D-Ala-D-Lac Termini | Millimolar (mM) range | Represents the low-affinity interaction in resistant bacteria. | [9] |
| Percentage of Muropeptides with D-Ala-D-Lac in Vancomycin-Resistant E. faecalis (mid-exponential phase) | 26% | Shows the incorporation of the modified precursor during active growth. | [6] |
| Percentage of Muropeptides with D-Ala-D-Lac in Vancomycin-Resistant E. faecalis (stationary phase) | 57% | Indicates increased incorporation of the modified precursor as the culture ages. | [6] |
Experimental Protocols
A variety of sophisticated analytical techniques are employed to study the mechanism of vancomycin resistance. Below are detailed methodologies for some of the key experiments.
Analysis of Peptidoglycan Composition by LC-MS/MS
This protocol allows for the detailed structural analysis of the muropeptides that constitute the peptidoglycan.
1. Peptidoglycan Purification:
- Grow bacterial cells to the desired optical density.
- Harvest cells by centrifugation.
- Resuspend the cell pellet and boil in a 4% SDS solution to lyse the cells and remove non-covalently bound cellular components.
- Wash the resulting insoluble peptidoglycan sacculi extensively with ultrapure water to remove all traces of SDS.
2. Enzymatic Digestion:
- Resuspend the purified sacculi in a digestion buffer (e.g., 100 mM ammonium acetate, pH 5.5).
- Add a muramidase, such as mutanolysin or cellosyl, to digest the glycan backbone of the peptidoglycan, releasing the muropeptide fragments.
- Incubate overnight at 37°C.
3. Muropeptide Reduction:
- Stop the digestion and add an equal volume of 0.5 M borate buffer, pH 9.0.
- Add sodium borohydride (NaBH₄) to reduce the terminal N-acetylmuramic acid to its alcohol form, muramitol. This prevents the formation of anomers and simplifies the resulting chromatogram.
4. LC-MS/MS Analysis:
- Inject the reduced muropeptide sample onto a reverse-phase C18 column.
- Elute the muropeptides using a gradient of acetonitrile in 0.1% formic acid.
- Analyze the eluting muropeptides using a high-resolution mass spectrometer operating in data-dependent acquisition mode to obtain both MS and MS/MS spectra for identification and quantification.
Structural Analysis of Peptidoglycan by Solid-State NMR Spectroscopy
Solid-state NMR provides atomic-level information about the structure and dynamics of the intact peptidoglycan.
1. Sample Preparation:
- For isotopic labeling, grow bacteria in a minimal medium supplemented with 13C-glucose and/or 15N-ammonium chloride.
- Purify the peptidoglycan sacculi as described in the LC-MS/MS protocol.
- Pack the purified peptidoglycan into an NMR rotor.
2. NMR Data Acquisition:
- Perform experiments on a high-field NMR spectrometer equipped with a solid-state probe capable of fast magic-angle spinning (MAS), typically 100 kHz or higher.
- Acquire a series of 1D and 2D NMR spectra, such as 1H-13C and 1H-15N correlation experiments, to assign the resonances of the different atoms in the peptidoglycan.
- Proton-detected experiments at ultra-fast MAS frequencies provide high sensitivity and resolution.
3. Data Analysis:
- Process the NMR data using appropriate software to obtain spectra.
- Assign the chemical shifts to specific atoms in the peptidoglycan structure based on through-bond and through-space correlations.
- Analyze the spectra to determine the relative abundance of D-Ala-D-Ala and D-Ala-D-Lac termini and to characterize the overall structure of the peptidoglycan.
Crystallization and X-ray Diffraction of VanA Ligase
Determining the crystal structure of the VanA ligase provides insights into its substrate specificity.
1. Protein Expression and Purification:
- Clone the vanA gene into an expression vector and transform it into a suitable host, such as E. coli.
- Induce protein expression and purify the VanA ligase using a combination of chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).
2. Crystallization:
- Set up crystallization trials using the hanging-drop vapor diffusion method.
- Mix the purified VanA protein with a crystallization solution containing a precipitant (e.g., ammonium sulfate) and a buffer (e.g., MOPS, pH 6.0).
- Incubate the crystallization plates and monitor for crystal growth.
3. X-ray Data Collection and Structure Determination:
- Cryo-protect the crystals using a solution containing a cryoprotectant (e.g., glycerol) and flash-cool them in liquid nitrogen.
- Collect X-ray diffraction data at a synchrotron source.
- Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.
- Refine the atomic model of the VanA ligase to obtain a high-resolution structure.
Measurement of Binding Affinity by Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, allowing for the determination of thermodynamic parameters.
1. Sample Preparation:
- Prepare solutions of vancomycin and the target ligand (e.g., Ac-Lys-D-Ala-D-Ala or Ac-Lys-D-Ala-D-Lac) in the same buffer to minimize heats of dilution.
- Degas the solutions to prevent the formation of air bubbles in the calorimeter.
- Accurately determine the concentrations of both the vancomycin and the ligand.
2. ITC Experiment:
- Load the vancomycin solution into the sample cell of the ITC instrument.
- Load the ligand solution into the injection syringe.
- Perform a series of injections of the ligand into the sample cell while monitoring the heat changes.
3. Data Analysis:
- Integrate the heat pulses from each injection to obtain the heat of binding.
- Plot the heat of binding as a function of the molar ratio of ligand to vancomycin.
- Fit the resulting binding isotherm to a suitable binding model to determine the association constant (Ka), the dissociation constant (Kd), the stoichiometry of binding (n), and the enthalpy of binding (ΔH).
Visualizing the Mechanism and Workflows
The following diagrams illustrate the key molecular pathways and experimental workflows described in this guide.
Figure 1: Signaling pathway of vancomycin resistance.
Figure 2: Experimental workflow for LC-MS/MS analysis.
Figure 3: Experimental workflow for Isothermal Titration Calorimetry.
Conclusion
The substitution of D-Ala-D-Ala with D-Ala-D-Lac in peptidoglycan precursors is a highly effective mechanism of vancomycin resistance. This seemingly minor chemical modification, orchestrated by the enzymes of the vanA operon, fundamentally alters the molecular landscape of the bacterial cell wall, preventing the antibiotic from reaching its target. A thorough understanding of this mechanism, facilitated by the advanced analytical techniques detailed in this guide, is crucial for the development of new therapeutic strategies to combat the growing threat of antibiotic-resistant bacteria. The continued investigation into the structure and function of the enzymes involved in this resistance pathway will be paramount in the design of next-generation antibiotics that can overcome this formidable defense.
References
- 1. Studying intact bacterial peptidoglycan by proton-detected NMR spectroscopy at 100 kHz MAS frequency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thermodynamics of Interactions of Vancomycin and Synthetic Surrogates of Bacterial Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 4. Studying intact bacterial peptidoglycan by proton-detected NMR spectroscopy at 100 kHz MAS frequency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Semi-Quantitative Analysis of Peptidoglycan by Liquid Chromatography Mass Spectrometry and Bioinformatics [jove.com]
- 6. Muropeptide LC-MS Analysis and Data Processing Protocols for Core Facilities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 9. The molecular basis of vancomycin resistance in clinically relevant Enterococci: Crystal structure of d-alanyl-d-lactate ligase (VanA) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Role of Ac-Lys-D-Ala-D-lactic acid in Vancomycin Resistance
Audience: Researchers, scientists, and drug development professionals.
Abstract: The emergence of vancomycin-resistant bacteria, particularly enterococci (VRE) and staphylococci (VRSA), represents a significant threat to global public health. Vancomycin, a glycopeptide antibiotic of last resort, functions by targeting the D-Alanyl-D-Alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, thereby inhibiting bacterial cell wall synthesis. High-level resistance, notably the VanA phenotype, is conferred by a sophisticated biochemical alteration of this target. The terminal D-Ala residue is replaced with D-lactic acid (D-Lac), forming a D-Ala-D-Lac depsipeptide. This seemingly minor substitution of an amide bond with an ester bond drastically reduces vancomycin's binding affinity by approximately 1,000-fold, rendering the antibiotic ineffective.[1][2][3] This guide provides a detailed examination of the molecular underpinnings of this resistance mechanism, focusing on the genetic regulation, biochemical pathways, and quantitative analysis of the modified peptidoglycan precursor, often modeled by the ligand Ac-Lys-D-Ala-D-lactic acid.
Introduction: Vancomycin's Mechanism and the Rise of Resistance
Vancomycin is a critical antibiotic for treating severe Gram-positive infections, including those caused by Methicillin-resistant Staphylococcus aureus (MRSA).[1] Its bactericidal action is not enzymatic but relies on high-affinity binding to the C-terminal D-Ala-D-Ala moiety of Lipid II, the peptidoglycan precursor.[3][4] This binding sterically hinders the transglycosylation and transpeptidation reactions essential for the polymerization and cross-linking of the peptidoglycan layer, compromising the cell wall's structural integrity and leading to osmotic lysis.[1][5]
The efficacy of vancomycin was long-lasting due to its unique mechanism of targeting a conserved substrate rather than a bacterial enzyme. However, strains of bacteria emerged that could remodel this target.[3] The most clinically significant form of high-level resistance involves the substitution of the terminal D-Ala with D-Lac, a change mediated by a cluster of genes typically found on a mobile genetic element, the vanA operon.[1][6]
Caption: Vancomycin's mechanism of action in susceptible bacteria.
The Biochemical Basis of VanA-Type Resistance
The core of VanA-type resistance is the synthesis of peptidoglycan precursors terminating in the depsipeptide D-Ala-D-Lac instead of the dipeptide D-Ala-D-Ala. This is accomplished by a coordinated enzymatic pathway encoded by the vanA gene cluster.
The Critical Alteration: From Amide to Ester
The fundamental change is the replacement of the peptide bond between the two terminal D-alanine residues with an ester bond between D-alanine and D-lactic acid. This single-atom substitution (NH group to an oxygen atom) has profound consequences for vancomycin binding.[7] While the ligand this compound is a synthetic analog used for in vitro binding studies, it accurately mimics the modified terminus of the natural peptidoglycan precursor (UDP-MurNAc-pentadepsipeptide).[2][8]
The Energetics of Resistance
Vancomycin's high affinity for D-Ala-D-Ala is due to the formation of a stable complex stabilized by five crucial hydrogen bonds. The substitution with D-Lac results in two key destabilizing effects:
-
Loss of a Hydrogen Bond: The amide NH group of the second D-Ala acts as a hydrogen bond donor. Replacing this with the ester oxygen in D-Lac eliminates this critical interaction.[2][3]
-
Electrostatic Repulsion: A repulsive interaction occurs between the lone pair electrons of the ester oxygen in the D-Ala-D-Lac terminus and the carbonyl oxygen of the vancomycin backbone.[2][7]
Together, these effects reduce the binding affinity of vancomycin for its target by a factor of approximately 1,000, which is the primary driver of resistance.[1][9][10]
The Enzymatic Machinery: VanH, VanA, and VanX
Three core enzymes are required to produce the modified precursors and eliminate the native ones:
-
VanH: A D-specific α-keto acid dehydrogenase that converts pyruvate, a common cellular metabolite, into D-lactic acid, providing the substrate for the new terminus.[10][11]
-
VanA: A ligase with altered substrate specificity. Unlike the host cell's D-Ala-D-Ala ligase (Ddl), VanA preferentially catalyzes the ATP-dependent formation of an ester bond between D-Ala and D-Lac.[1][10][11] It can also synthesize D-Ala-D-Ala, but its affinity for D-Lac is much higher at physiological pH.[12]
-
VanX: A zinc-dependent D,D-dipeptidase that specifically hydrolyzes D-Ala-D-Ala.[1][3] This enzyme is crucial for resistance as it eliminates the native, vancomycin-sensitive precursors from the cytoplasmic pool, preventing their incorporation into the cell wall.[13]
Caption: Biochemical pathway for the synthesis of D-Ala-D-Lac precursors.
Genetic Regulation: The VanS-VanR Two-Component System
The expression of the vanHAX genes is not constitutive but is tightly regulated and inducible in the presence of glycopeptide antibiotics. This control is managed by the VanS-VanR two-component regulatory system.[14][15]
-
VanS (Sensor Kinase): VanS is a membrane-bound histidine kinase that senses the presence of vancomycin in the extracellular environment.[14][16] While the precise mechanism is still under investigation, evidence suggests that VanS may detect vancomycin directly or sense cell wall stress caused by the antibiotic's activity on any remaining D-Ala-D-Ala precursors.[14][17] Upon sensing the stimulus, VanS undergoes ATP-dependent autophosphorylation at a conserved histidine residue.[18][19]
-
VanR (Response Regulator): VanR is a cytoplasmic response regulator. The phosphoryl group from the activated VanS is transferred to a conserved aspartate residue on VanR.[16][18] This phosphorylation event activates VanR, causing it to dimerize and increasing its affinity for specific promoter sequences (PvanH and PvanR) upstream of the resistance genes.[11] Phosphorylated VanR then acts as a transcriptional activator, driving the expression of the vanHAX operon and its own operon, creating a positive feedback loop.[11][18] In the absence of vancomycin, VanS acts as a phosphatase, keeping VanR in its inactive, dephosphorylated state.[11][19]
Caption: The VanS-VanR two-component system for inducing resistance.
Quantitative Analysis of Vancomycin Resistance
The biochemical changes underlying vancomycin resistance are reflected in measurable quantitative differences in binding affinities, antibiotic susceptibility, and cell wall composition.
Binding Affinities
The replacement of D-Ala-D-Ala with D-Ala-D-Lac is the direct cause of the dramatic drop in binding affinity. Studies using model ligands have quantified this effect.
| Ligand | Target of Vancomycin | Relative Binding Affinity | Fold Decrease | Reference |
| N-Ac-D-Ala-D-Ala | Susceptible Precursor | 1 | - | [2][7] |
| N-Ac-D-Ala-D-Lac | Resistant Precursor | ~0.001 | 1,000x | [1][2][3][9] |
Table 1: Comparison of Vancomycin Binding Affinity.
Research has also partitioned the energy loss, attributing a ~10-fold loss to the removal of a key hydrogen bond and a ~100-fold loss to the introduction of electrostatic repulsion between lone pair electrons.[7]
Minimum Inhibitory Concentrations (MICs)
The reduced binding affinity translates directly to a higher MIC, the lowest concentration of an antibiotic that prevents visible bacterial growth. Different van operons confer varying levels of resistance.
| Operon Type | Precursor Terminus | Typical Vancomycin MIC (µg/mL) | Teicoplanin Resistance | Reference |
| Susceptible | D-Ala-D-Ala | ≤2 | Susceptible | [11][20] |
| vanA | D-Ala-D-Lac | 64 to >1000 | High-level | [10][11] |
| vanB | D-Ala-D-Lac | 4 to 1000 | Susceptible | [11][15] |
| vanD | D-Ala-D-Lac | 64 to 512 | Moderate | [3] |
| vanC | D-Ala-D-Ser | 2 to 32 | Susceptible (Intrinsic) | [11][21] |
| vanG | D-Ala-D-Ser | 16 | Susceptible | [11] |
Table 2: Typical Vancomycin MICs Associated with Different Resistance Genotypes.
Peptidoglycan Composition
Upon induction with vancomycin, resistant cells remodel their peptidoglycan synthesis pathway. The extent of this remodeling can be quantified by analyzing the composition of cell wall precursors.
| Growth Condition | Growth Phase | % Muropeptides with D-Ala-D-Lac Terminus | Reference |
| With Vancomycin | Mid-exponential | ~26% | [20][22] |
| With Vancomycin | Stationary | ~57% | [20][22] |
| Without Vancomycin | Any | 0% | [20][22] |
Table 3: Percentage of Modified Peptidoglycan Precursors in VanB-type E. faecalis Upon Induction.
Key Experimental Protocols
Investigating vancomycin resistance requires a suite of specialized microbiological and biochemical techniques.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution (BMD) method is the gold standard for determining MIC values.[23][24]
Protocol: Broth Microdilution
-
Prepare Antibiotic Stock: Prepare a high-concentration stock solution of vancomycin in an appropriate solvent and sterilize by filtration.
-
Prepare Dilution Series: In a 96-well microtiter plate, perform a two-fold serial dilution of the vancomycin stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired final concentrations. Leave one well as a drug-free growth control.
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight. Dilute the culture to match a 0.5 McFarland turbidity standard. Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of vancomycin at which there is no visible growth (turbidity).
Caption: Experimental workflow for MIC determination via broth microdilution.
Analysis of Peptidoglycan Precursors
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful method to identify and quantify the cytoplasmic pool of peptidoglycan precursors.[22][25]
Protocol: LC-MS Analysis of Cytoplasmic Precursors
-
Cell Culture and Harvest: Grow vancomycin-resistant bacteria in a suitable broth to the desired growth phase (e.g., mid-exponential), with and without a sub-inhibitory concentration of vancomycin to induce resistance. Harvest cells rapidly by centrifugation at 4°C.
-
Extraction: Extract the cytoplasmic precursors by boiling the cell pellet in a buffered solution or by using cold acid (e.g., trichloroacetic acid). Centrifuge to remove cell debris.
-
Sample Preparation: Neutralize and lyophilize the supernatant containing the precursors. Reconstitute the sample in a suitable solvent for LC-MS analysis.
-
LC-MS/MS Analysis: Inject the sample onto a reverse-phase HPLC column (e.g., C18) coupled to a mass spectrometer. Elute the precursors using a gradient of appropriate solvents (e.g., water/acetonitrile with formic acid).
-
Data Analysis: Identify precursors based on their retention times and exact mass-to-charge (m/z) ratios. The UDP-MurNAc-pentapeptide (D-Ala-D-Ala terminus) and UDP-MurNAc-pentadepsipeptide (D-Ala-D-Lac terminus) will have distinct masses. Quantify the relative abundance of each species by integrating the area under their respective chromatographic peaks.[20][22]
Caption: Experimental workflow for the analysis of peptidoglycan precursors.
Conclusion and Future Directions
The modification of the peptidoglycan precursor from a D-Ala-D-Ala to a D-Ala-D-Lac terminus is a highly effective and elegant mechanism of bacterial resistance to vancomycin. It is a prime example of target modification, orchestrated by the inducible vanA operon and regulated by the VanS-VanR two-component system. The resulting 1,000-fold decrease in drug-target affinity renders one of our most important last-line antibiotics ineffective.
Understanding the intricate details of this pathway is crucial for drug development professionals. Future strategies to combat this form of resistance may include:
-
Inhibitors of the Van Enzymes: Developing small molecules that inhibit VanH, VanA, or VanX could prevent the formation of modified precursors and restore vancomycin susceptibility.
-
Disruption of VanS-VanR Signaling: Targeting the two-component system to prevent the induction of the resistance genes is another promising avenue.[16]
-
Redesigned Glycopeptides: Engineering new vancomycin derivatives that can effectively bind to the D-Ala-D-Lac terminus. Research has already shown that a single atom exchange in the vancomycin core can restore potent activity against VRE.[2]
A continued deep dive into the structural biology and biochemistry of this resistance mechanism will be essential to stay ahead in the ongoing battle against antibiotic-resistant pathogens.
References
- 1. pnas.org [pnas.org]
- 2. A Redesigned Vancomycin Engineered for Dual D-Ala-D-Ala and D-Ala-D-Lac Binding Exhibits Potent Antimicrobial Activity Against Vancomycin-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of vancomycin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. glpbio.com [glpbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Specificity of Induction of the vanA and vanB Operons in Vancomycin-Resistant Enterococci by Telavancin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PDB-101: Global Health: Antimicrobial Resistance: undefined: The van Operons [pdb101-east.rcsb.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Research Portal [researchdiscovery.drexel.edu]
- 15. Vancomycin resistance VanS/VanR two-component systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dissecting the VanRS Signal Transduction Pathway with Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vivo Studies Suggest that Induction of VanS-Dependent Vancomycin Resistance Requires Binding of the Drug to d-Ala-d-Ala Termini in the Peptidoglycan Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vivo Characterization of the Activation and Interaction of the VanR-VanS Two-Component Regulatory System Controlling Glycopeptide Antibiotic Resistance in Two Related Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Quantification of d-Ala-d-Lac terminated peptidoglycan structure in vancomycin-resistant Enterococcus faecalis using a combined solid-state NMR and mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
- 22. Quantification of the d-Ala-d-Lac-Terminated Peptidoglycan Structure in Vancomycin-Resistant Enterococcus faecalis Using a Combined Solid-State Nuclear Magnetic Resonance and Mass Spectrometry Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Different Antimicrobial Susceptibility Testing Methods to Determine Vancomycin Susceptibility and MIC for Staphylococcus aureus with Reduced Vancomycin Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Determination of Vancomycin and Daptomycin MICs by Different Testing Methods for Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biochemical Properties of Ac-Lys-D-Ala-D-lactic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biochemical properties of Nα-acetyl-L-lysyl-D-alanyl-D-lactic acid (Ac-Lys-D-Ala-D-lactic acid). This depsipeptide is of significant interest in the fields of bacteriology and medicinal chemistry due to its crucial role in vancomycin resistance exhibited by various pathogenic bacteria. This document details its interaction with glycopeptide antibiotics, the enzymatic pathways responsible for its synthesis, and the experimental methodologies used for its study.
Introduction: The Rise of a Resistant Target
Vancomycin is a glycopeptide antibiotic that has long been a last resort for treating serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism of action involves binding with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors, thereby inhibiting bacterial cell wall biosynthesis.[1]
The emergence of vancomycin-resistant enterococci (VRE) and other resistant strains poses a significant threat to public health. This resistance is primarily mediated by the alteration of the antibiotic's target. In VanA-type resistance, the terminal D-Ala of the peptidoglycan precursor is replaced by a D-lactate (D-Lac), resulting in the formation of a D-alanyl-D-lactic acid (D-Ala-D-Lac) depsipeptide. This compound serves as a soluble, synthetic analog of this modified peptidoglycan terminus, making it an invaluable tool for studying the biochemical basis of vancomycin resistance.
Biochemical Properties and Interaction with Vancomycin
The substitution of the amide bond in D-Ala-D-Ala with an ester bond in D-Ala-D-Lac dramatically reduces the binding affinity of vancomycin for its target. This reduction is the cornerstone of vancomycin resistance.
Binding Affinity
The binding of vancomycin to D-Ala-D-Ala is characterized by the formation of five crucial hydrogen bonds. The replacement of the terminal D-Ala with D-Lac results in the loss of one of these hydrogen bonds and introduces electrostatic repulsion between the lone pairs of the ester oxygen and the carbonyl oxygen of vancomycin's binding pocket. This seemingly minor alteration leads to a substantial, approximately 1000-fold, decrease in binding affinity.[2]
Quantitative Binding Data
The following table summarizes the binding affinities of vancomycin for both the susceptible (D-Ala-D-Ala) and resistant (D-Ala-D-Lac) peptidoglycan precursor analogs.
| Ligand | Vancomycin Binding Affinity (Kd) | Fold Reduction in Affinity | Reference |
| Ac-Lys-D-Ala-D-Ala | ~1 µM | - | [3] |
| This compound | ~1 mM | ~1000-fold | [2][4] |
Note: The Kd value for this compound is an estimation based on the frequently cited 1000-fold reduction in affinity. Specific experimental values may vary depending on the assay conditions.
The VanA-Mediated Resistance Pathway
The synthesis of D-Ala-D-Lac-terminating peptidoglycan precursors is orchestrated by a set of genes located on the VanA operon. This operon is typically found on a transposable element, Tn1546, which facilitates its horizontal transfer between bacteria.[5]
Signaling Pathway for Induction of Resistance
The expression of the VanA operon is tightly regulated by a two-component signal transduction system, VanS-VanR.
Caption: VanS-VanR two-component system regulating VanA-mediated resistance.
In the presence of vancomycin, the membrane-bound sensor kinase, VanS, autophosphorylates. The phosphate group is then transferred to the cytoplasmic response regulator, VanR. Phosphorylated VanR (VanR-P) acts as a transcriptional activator, binding to the promoter region of the vanHAX operon and inducing the expression of the resistance genes.[1]
Enzymatic Synthesis of this compound Precursor
The proteins encoded by the vanHAX operon work in concert to produce the altered peptidoglycan precursor.
Caption: Enzymatic pathway for the synthesis of D-Ala-D-Lac peptidoglycan precursors.
-
VanH: A dehydrogenase that reduces pyruvate to D-lactate.
-
VanA: A ligase that catalyzes the formation of an ester bond between D-alanine and D-lactate, producing the D-Ala-D-Lac depsipeptide.[5]
-
VanX: A D,D-dipeptidase that hydrolyzes any endogenously produced D-Ala-D-Ala, preventing its incorporation into the cell wall.[5]
Experimental Protocols
The study of this compound and its role in vancomycin resistance involves its chemical synthesis and subsequent use in binding assays.
Synthesis of this compound
Solid-phase peptide synthesis (SPPS) is a commonly employed method for the synthesis of depsipeptides like this compound.[6][7]
Principle: The peptide is assembled stepwise on a solid support (resin). Each amino acid or hydroxy acid is added sequentially with appropriate protecting groups, which are then removed to allow for the next coupling reaction. Finally, the completed depsipeptide is cleaved from the resin.
Materials:
-
Fmoc-D-Ala-OH, Fmoc-L-Lys(Boc)-OH
-
D-Lactic acid
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HOBt, DIC)
-
Base (e.g., DIPEA, NMM)
-
Deprotection reagent (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
Solvents (DMF, DCM)
-
Acetic anhydride
Procedure:
-
Resin Loading: Swell the Rink Amide resin in DMF. Couple the first protected amino acid (Fmoc-D-Ala-OH) to the resin using a coupling agent and a base.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound D-Ala by treating with 20% piperidine in DMF.
-
Coupling of D-Lactic Acid: Activate the carboxylic acid of D-Lactic acid and couple it to the free amine of the resin-bound D-Ala.
-
Coupling of Lysine: Couple Fmoc-L-Lys(Boc)-OH to the hydroxyl group of the resin-bound D-lactic acid.
-
Acetylation: Acetylate the N-terminus of the lysine residue using acetic anhydride.
-
Cleavage and Deprotection: Cleave the depsipeptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail.
-
Purification: Purify the crude depsipeptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized this compound by mass spectrometry and NMR spectroscopy.
Vancomycin Binding Assays
The affinity of vancomycin for this compound can be determined using various biophysical techniques.
Principle: ITC directly measures the heat change that occurs upon the binding of a ligand (vancomycin) to a macromolecule (this compound). This allows for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[8][9]
Materials:
-
Isothermal titration calorimeter
-
Purified vancomycin
-
Synthesized this compound
-
Appropriate buffer (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
Sample Preparation: Prepare solutions of vancomycin and this compound in the same buffer. Typically, the ligand in the syringe (vancomycin) is at a 10-20 fold higher concentration than the macromolecule in the sample cell.[9]
-
Instrument Setup: Equilibrate the ITC instrument at the desired temperature.
-
Titration: Perform a series of small injections of the vancomycin solution into the sample cell containing the this compound solution.
-
Data Analysis: Integrate the heat pulses from each injection and plot them against the molar ratio of ligand to macromolecule. Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters.
Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte (vancomycin) to an immobilized ligand (this compound). This allows for the real-time monitoring of association and dissociation, providing kinetic data (ka and kd) from which the equilibrium dissociation constant (Kd) can be calculated.[4][10]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS)
-
Purified vancomycin
-
Synthesized this compound
-
Running buffer
Procedure:
-
Ligand Immobilization: Covalently immobilize this compound onto the surface of the sensor chip.
-
Analyte Injection: Inject a series of concentrations of vancomycin over the sensor surface.
-
Data Collection: Monitor the change in resonance units (RU) over time to obtain sensorgrams showing the association and dissociation phases.
-
Data Analysis: Fit the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association and dissociation rate constants and calculate the Kd.
Experimental and Logical Workflows
The following diagram illustrates a typical workflow for investigating vancomycin resistance involving this compound.
Caption: A logical workflow for the study of this compound.
Conclusion
This compound is a vital tool for understanding the molecular basis of vancomycin resistance. Its biochemical properties, particularly its significantly reduced affinity for vancomycin, are central to the mechanism of resistance in many clinically important pathogens. The detailed experimental protocols and workflows presented in this guide provide a framework for researchers and drug development professionals to further investigate this crucial molecule and to develop novel strategies to combat antibiotic resistance. The continued study of this depsipeptide and its interactions will undoubtedly pave the way for the design of new antibiotics that can overcome existing resistance mechanisms.
References
- 1. The depsipeptide method for solid-phase synthesis of difficult peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 4. Binding of vancomycin group antibiotics to D-alanine and D-lactate presenting self-assembled monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Depsipeptide methodology for solid-phase peptide synthesis: Circumventing side reactions and development of an automated technique via depsidipeptide units - Lookchem [lookchem.com]
- 6. A general solid phase method for the synthesis of depsipeptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. A general solid phase method for the synthesis of depsipeptides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C2OB26893K [pubs.rsc.org]
- 8. Real-time monitoring of D-Ala-D-Ala dipeptidase activity of VanX in living bacteria by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 10. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
An In-Depth Technical Guide on Ac-Lys-D-Ala-D-lactic acid as a Peptidoglycan Precursor Analog
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Nα,Nε-diacetyl-L-lysyl-D-alanyl-D-lactic acid (Ac-Lys-D-Ala-D-lactic acid), a crucial peptidoglycan precursor analog. It delves into the molecular mechanisms of vancomycin resistance, where the substitution of D-Ala-D-Ala with D-Ala-D-lactic acid is a key event. This guide offers detailed experimental protocols for the synthesis and biochemical evaluation of this depsipeptide, presents quantitative data on enzyme kinetics and binding affinities, and illustrates the relevant biological pathways and experimental workflows through detailed diagrams. This document is intended to be a valuable resource for researchers in microbiology, biochemistry, and drug development focused on antibacterial resistance.
Introduction: The Role of this compound in Vancomycin Resistance
Vancomycin, a glycopeptide antibiotic, has long been a last resort for treating severe Gram-positive bacterial infections. Its mechanism of action involves binding with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors, thereby inhibiting the transglycosylation and transpeptidation steps essential for cell wall biosynthesis. This disruption of cell wall integrity leads to bacterial cell death.[1]
The emergence of vancomycin-resistant enterococci (VRE) and other resistant strains poses a significant threat to public health. The primary mechanism of high-level vancomycin resistance involves a fundamental alteration of the peptidoglycan precursor structure.[2] In resistant bacteria, the terminal D-Ala-D-Ala dipeptide is replaced by a D-alanyl-D-lactic acid (D-Ala-D-Lac) depsipeptide.[3] This substitution, involving the replacement of an amide bond with an ester linkage, results in the loss of a critical hydrogen bond with vancomycin, leading to a staggering 1,000-fold reduction in binding affinity.[2][4]
The tripeptide analog, this compound, serves as a vital tool for studying the enzymes involved in both normal peptidoglycan biosynthesis and the resistance mechanism. It is a substrate for penicillin-sensitive D-alanine carboxypeptidases (DD-carboxypeptidases) and is instrumental in probing the activity of enzymes central to vancomycin resistance.
The VanA-Type Vancomycin Resistance Pathway
The genetic basis for high-level vancomycin resistance is often encoded by the vanA operon. This operon includes a two-component regulatory system (VanR and VanS) and three key structural genes: vanH, vanA, and vanX.[2]
-
VanH: A dehydrogenase that reduces pyruvate to D-lactate.[5]
-
VanA: A ligase that synthesizes the D-Ala-D-Lac depsipeptide.[5]
-
VanX: A D,D-dipeptidase that hydrolyzes any endogenously produced D-Ala-D-Ala, preventing its incorporation into the cell wall precursors.[5]
The coordinated action of these enzymes ensures the production of peptidoglycan precursors terminating in D-Ala-D-Lac, rendering the bacteria resistant to vancomycin.
Figure 1: Vancomycin resistance signaling pathway.
Quantitative Data
The use of this compound and its components as substrates has enabled the quantitative characterization of the key enzymes in the vancomycin resistance pathway.
| Parameter | Value | Reference(s) |
| Vancomycin Binding Affinity | ~1000-fold decrease for D-Ala-D-Lac vs. D-Ala-D-Ala | [2][4][6] |
Table 1: Change in Vancomycin Binding Affinity.
| Enzyme | Substrate | KM (mM) | kcat (min-1) |
| VanA Ligase | D-Lactate | 0.69 | 32 |
| D-Ala (deprotonated) | 0.66 | 550 | |
| D-Ala (protonated) | 210 | - |
Table 2: Kinetic Parameters for VanA Ligase.[4][7]
| Enzyme | Substrate | KM (µM) | kcat (s-1) | Ki (µM) | Inhibitor |
| VanX Dipeptidase | L-alanine-p-nitroanilide | 300 - 700 | 0.028 - 0.080 | 400 ± 8 | O-[(1S)-aminoethylhydroxyphosphinyl]-D-lactic acid |
| D-Ala-D-Ala | 100 | 11.5 | 18.8 | D-cysteine |
Table 3: Kinetic Parameters for VanX Dipeptidase.[1][8]
Experimental Protocols
Synthesis of this compound
Materials:
-
Fmoc-D-Ala-OH
-
Benzyl-protected D-Lactic Acid
-
Coupling reagents (e.g., DIC, HBTU, HATU)
-
Bases (e.g., DMAP, DIPEA)
-
Fmoc-Lys(Boc)-OH
-
Acetic Anhydride
-
Solid-phase synthesis resin (e.g., Wang resin)
-
Deprotection reagents (e.g., piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
-
Solvents (DCM, DMF, Ethyl Acetate)
-
Purification system (e.g., preparative HPLC)
Protocol Outline:
-
Synthesis of Fmoc-D-Ala-D-Lac(OBn)-OH building block:
-
Couple Fmoc-D-Ala-OH to benzyl-protected D-Lactic Acid using a suitable coupling agent like DIC with a DMAP catalyst in DCM.
-
Monitor the reaction by TLC.
-
Purify the product by column chromatography.
-
-
Solid-Phase Peptide Synthesis:
-
Swell the resin in DMF.
-
Couple Fmoc-Lys(Boc)-OH to the resin.
-
Remove the Fmoc group using 20% piperidine in DMF.
-
Couple the Fmoc-D-Ala-D-Lac(OBn)-OH building block to the N-terminus of Lysine.
-
Remove the final Fmoc group.
-
Acetylate the N-terminus using acetic anhydride.
-
-
Cleavage and Deprotection:
-
Cleave the depsipeptide from the resin and remove the Boc and Benzyl protecting groups simultaneously using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
-
Purification:
-
Purify the crude product by reverse-phase HPLC.
-
Characterize the final product by mass spectrometry and NMR.
-
Enzymatic Assay for VanX D,D-Dipeptidase Activity
A continuous spectrophotometric assay for VanX activity can be performed using L-alanine-p-nitroanilide as a substrate.[8]
Materials:
-
Purified VanX enzyme
-
L-alanine-p-nitroanilide
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
Spectrophotometer
Protocol:
-
Prepare a stock solution of L-alanine-p-nitroanilide in a suitable solvent (e.g., DMSO).
-
In a cuvette, add the assay buffer and varying concentrations of the substrate.
-
Initiate the reaction by adding a known concentration of the VanX enzyme.
-
Continuously monitor the increase in absorbance at 404 nm, which corresponds to the release of p-nitroaniline (ε₄₀₄ = 10,700 M⁻¹cm⁻¹).
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot.
-
Determine KM and kcat by fitting the initial rate data to the Michaelis-Menten equation.
-
For inhibition studies, perform the assay in the presence of varying concentrations of an inhibitor to determine the Ki.[8]
Whole-Cell Peptidoglycan Biosynthesis Assay
This assay measures the incorporation of a radiolabeled precursor into the peptidoglycan of whole bacterial cells.
Materials:
-
Bacterial cells (e.g., E. coli)
-
[¹⁴C]-labeled UDP-N-acetylglucosamine ([¹⁴C]UDP-GlcNAc)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂)
-
Scintillation fluid and counter
Protocol:
-
Grow bacterial cells to mid-log phase and prepare osmotically stabilized cells.
-
Permeabilize the cells by a freeze-thaw cycle.
-
Set up reaction mixtures containing the permeabilized cells, assay buffer, and [¹⁴C]UDP-GlcNAc.
-
For inhibitor screening, add the test compounds to the reaction mixtures.
-
Incubate the reactions at 37°C for a defined period.
-
Stop the reaction by adding SDS to a final concentration of 4%.
-
Boil the samples to lyse the cells and denature proteins.
-
Filter the samples through a membrane filter to capture the insoluble, cross-linked peptidoglycan.
-
Wash the filters to remove unincorporated radiolabel.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the level of inhibition by comparing the radioactivity in samples with and without the test compound.
Analysis of Peptidoglycan Precursors by HPLC
The composition of peptidoglycan precursors can be analyzed by reverse-phase HPLC.[3]
Materials:
-
Bacterial cell culture
-
Enzymes for cell wall digestion (e.g., lysozyme, mutanolysin)
-
HPLC system with a C18 column
-
Solvents for mobile phase (e.g., acetonitrile, water with trifluoroacetic acid)
Protocol:
-
Isolate peptidoglycan from bacterial cells by boiling in SDS, followed by enzymatic digestion of proteins and nucleic acids.
-
Digest the purified peptidoglycan into its constituent muropeptides using a muramidase like mutanolysin.
-
Reduce the muropeptides with sodium borohydride.
-
Separate the muropeptides by reverse-phase HPLC using a gradient of acetonitrile in water containing 0.1% TFA.
-
Detect the muropeptides by UV absorbance at 214 nm.
-
Identify and quantify the peaks corresponding to D-Ala-D-Ala and D-Ala-D-Lac containing precursors by comparing with known standards or by subsequent mass spectrometry analysis.
Visualizations
Figure 2: Experimental workflow for studying this compound.
Conclusion
This compound is an indispensable tool for dissecting the molecular intricacies of vancomycin resistance. As a stable analog of the modified peptidoglycan precursor, it enables detailed kinetic and mechanistic studies of the enzymes that confer resistance. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers aiming to develop novel strategies to combat antibiotic-resistant bacteria. A thorough understanding of the biochemical and cellular effects of this depsipeptide will be crucial in the design of new inhibitors that can restore the efficacy of vancomycin and other glycopeptide antibiotics.
References
- 1. Depsipeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. A general solid phase method for the synthesis of depsipeptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. A general solid phase method for the synthesis of depsipeptides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C2OB26893K [pubs.rsc.org]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. bachem.com [bachem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. peptide.com [peptide.com]
The Role of D-Lactic Acid in Bacterial Cell Wall Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of antibiotic-resistant bacteria poses a significant threat to global health. A key mechanism of resistance to glycopeptide antibiotics, such as vancomycin, involves a fundamental alteration in the biosynthesis of the bacterial cell wall, specifically the substitution of D-Alanine (D-Ala) with D-Lactic acid (D-Lac) in peptidoglycan precursors. This guide provides an in-depth technical overview of the function of D-lactic acid in bacterial cell wall biosynthesis, focusing on the biochemical pathways, enzymatic players, and the resulting structural changes that confer antibiotic resistance. Detailed experimental protocols for the analysis of cell wall composition and quantitative data on enzyme kinetics and precursor abundance are presented to aid researchers in this critical field.
Introduction: The Central Role of Peptidoglycan
The bacterial cell wall is a vital extracellular layer that provides structural integrity and protection from osmotic stress. In most bacteria, the primary component of the cell wall is peptidoglycan (PG), a mesh-like polymer of glycan strands cross-linked by short peptides. The terminal D-Alanine-D-Alanine (D-Ala-D-Ala) dipeptide of the PG precursor is the primary target of glycopeptide antibiotics like vancomycin, which binds to this motif and sterically hinders the transglycosylation and transpeptidation reactions essential for cell wall synthesis.
Certain bacteria, either intrinsically or through acquired resistance mechanisms, have evolved a strategy to circumvent the action of vancomycin by replacing the terminal D-Ala with D-Lac. This results in the formation of a D-Ala-D-Lac depsipeptide, which significantly reduces the binding affinity of vancomycin to its target, rendering the antibiotic ineffective.[1] This alteration is a cornerstone of vancomycin resistance in clinically significant pathogens such as vancomycin-resistant enterococci (VRE) and some strains of Lactobacillus.[2][3]
The D-Ala-D-Lac Pathway: A Molecular Detour to Resistance
The incorporation of D-Lactic acid into peptidoglycan precursors is a multi-step enzymatic process. In vancomycin-resistant organisms, this pathway is typically encoded by a cluster of genes known as the van operon. The key enzymes and their functions are outlined below.
Production of D-Lactic Acid
The journey begins with the synthesis of D-Lactic acid from pyruvate, a central metabolite. This reaction is catalyzed by D-Lactate Dehydrogenase (VanH) , an NADH-dependent reductase.[4]
-
Reaction: Pyruvate + NADH + H⁺ ⇌ D-Lactic acid + NAD⁺
In some bacteria, such as Lactobacillus plantarum, D-Lactate can also be produced from L-Lactate through the action of a lactate racemase (Lar) , providing a rescue pathway to supply D-Lactate for cell wall synthesis.[3]
Synthesis of the D-Ala-D-Lac Depsipeptide
The crucial step of ligating D-Alanine and D-Lactic acid is performed by the D-Ala-D-Lac ligase (VanA) . This ATP-dependent enzyme catalyzes the formation of an ester bond between the two substrates.[2][5] VanA exhibits a remarkable substrate specificity, preferentially utilizing D-Lactate over D-Alanine at its second substrate-binding site under physiological conditions.[6][7]
-
Reaction: D-Alanine + D-Lactic acid + ATP ⇌ D-Alanyl-D-Lactate + ADP + Pi
Elimination of the Native Precursor
To ensure the exclusive incorporation of the modified precursor, vancomycin-resistant bacteria employ a D-Ala-D-Ala dipeptidase (VanX) . This zinc-dependent enzyme specifically hydrolyzes any D-Ala-D-Ala dipeptides that may be synthesized by the host's native D-Ala-D-Ala ligase (Ddl), preventing their incorporation into the peptidoglycan.[4][8][9][10]
-
Reaction: D-Alanyl-D-Alanine + H₂O ⇌ 2 D-Alanine
Incorporation into the Peptidoglycan Precursor
The newly synthesized D-Ala-D-Lac is then added to the UDP-N-acetylmuramyl-tripeptide by the enzyme MurF , forming the UDP-N-acetylmuramyl-pentadepsipeptide. This modified precursor is then transported across the cytoplasmic membrane and incorporated into the growing peptidoglycan layer.
Quantitative Data
The following tables summarize key quantitative data related to the enzymes and peptidoglycan composition in the context of D-Lactic acid incorporation.
Table 1: Kinetic Parameters of Key Enzymes
| Enzyme | Substrate(s) | Km | kcat | Reference(s) |
| VanA Ligase | D-Ala (Subsite 2, deprotonated) | 0.66 mM | 550 min⁻¹ | [6][7] |
| D-Lactate | 0.69 mM | 32 min⁻¹ | [6][7] | |
| D-Ala (Subsite 2, protonated) | 210 mM | - | [6][7] | |
| VanX Dipeptidase | D-Ala-D-Ala | 100 µM | 40 s⁻¹ | [9] |
| L-alanine-p-nitroanilide | 300 - 700 µM | 0.028 - 0.080 s⁻¹ | [11] |
Table 2: Peptidoglycan Precursor Composition and Vancomycin MIC
| Bacterial Strain | Condition | % D-Ala-D-Lac Terminated Precursors | Vancomycin MIC (µg/mL) | Reference(s) |
| Enterococcus faecalis (VanB type) | Vancomycin induced (mid-exponential) | 26% | >100 | [12] |
| Enterococcus faecalis (VanB type) | Vancomycin induced (stationary) | 57% | >100 | [12] |
| Streptomyces coelicolor (ddl null mutant) | Vancomycin induced | 95.7% | - | [13] |
| Streptomyces coelicolor (constitutive van gene expression) | With or without vancomycin | ~99.8% | - | [13] |
| VanA VRE | - | - | 0.31 (with redesigned vancomycin) | [1][14] |
Experimental Protocols
Protocol for Peptidoglycan Isolation from Gram-Positive Bacteria
This protocol is adapted from established methods for the purification of murein sacculi.[15][16][17]
Materials:
-
Bacterial cell culture
-
Boiling 4% Sodium Dodecyl Sulfate (SDS) solution
-
Tris-HCl buffer (pH 7.5)
-
DNase and RNase
-
Trypsin
-
1M NaCl
-
Lithium Chloride (LiCl)
-
EDTA
-
Ultrapure water
-
Centrifuge and appropriate tubes
Procedure:
-
Harvest bacterial cells from culture by centrifugation.
-
Resuspend the cell pellet in water and add to a boiling 4% SDS solution. Incubate for 30 minutes to lyse the cells and solubilize membranes and cytoplasmic components.
-
Centrifuge the suspension to pellet the insoluble peptidoglycan sacculi.
-
Wash the pellet extensively with ultrapure water to remove all traces of SDS.
-
Resuspend the pellet in Tris-HCl buffer and treat with DNase and RNase to remove contaminating nucleic acids.
-
Add trypsin to digest any remaining proteins.
-
Wash the sacculi with 1M NaCl to remove non-covalently bound proteins.
-
Treat with LiCl and EDTA to further purify the peptidoglycan.
-
Perform final washes with ultrapure water. The resulting pellet contains purified peptidoglycan sacculi.
Protocol for Enzymatic Digestion of Peptidoglycan
This protocol outlines the digestion of purified peptidoglycan into its constituent muropeptides for subsequent analysis.[18][19]
Materials:
-
Purified peptidoglycan sacculi
-
Digestion buffer (e.g., sodium phosphate buffer, pH 6.0)
-
Muramidase (e.g., mutanolysin)
-
Centrifuge
Procedure:
-
Resuspend the purified peptidoglycan sacculi in the digestion buffer.
-
Add muramidase to the suspension. The enzyme will cleave the β-1,4-glycosidic bonds between N-acetylmuramic acid and N-acetylglucosamine.
-
Incubate the reaction at 37°C for several hours to overnight to ensure complete digestion.
-
Stop the reaction by boiling the sample for 5-10 minutes.
-
Centrifuge the sample to pellet any undigested material. The supernatant contains the soluble muropeptides.
Protocol for HPLC Analysis of Muropeptides
This protocol describes the separation and quantification of muropeptides by reverse-phase high-performance liquid chromatography (HPLC).[20][21][22]
Materials:
-
Solubilized muropeptide sample
-
HPLC system with a C18 reverse-phase column
-
Solvent A: 0.1% (v/v) trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% (v/v) TFA in acetonitrile
-
UV detector set to 205 nm
Procedure:
-
Equilibrate the C18 column with Solvent A.
-
Inject the muropeptide sample onto the column.
-
Elute the muropeptides using a linear gradient of Solvent B. A typical gradient might be from 0% to 30% Solvent B over 90 minutes.
-
Monitor the elution of muropeptides by measuring the absorbance at 205 nm.
-
The area under each peak corresponds to the relative abundance of that muropeptide.
-
Fractions can be collected for further analysis by mass spectrometry to confirm the identity of each muropeptide.
Visualizations
Biochemical Pathway of D-Ala-D-Lac Precursor Synthesis
Caption: Biosynthesis of the D-Ala-D-Lac peptidoglycan precursor.
Mechanism of Vancomycin Resistance
Caption: Comparison of vancomycin action in susceptible and resistant bacteria.
Experimental Workflow for Peptidoglycan Analysis
Caption: Workflow for the analysis of bacterial peptidoglycan composition.
Conclusion
The substitution of D-Lactic acid for D-Alanine in peptidoglycan precursors is a sophisticated and highly effective mechanism of bacterial resistance to glycopeptide antibiotics. Understanding the intricate biochemical pathways, the kinetics of the enzymes involved, and the resulting structural alterations in the cell wall is paramount for the development of novel therapeutic strategies to combat antibiotic-resistant infections. The experimental protocols and quantitative data presented in this guide provide a foundational resource for researchers dedicated to this critical area of drug discovery and development. By targeting the unique enzymes of the D-Ala-D-Lac pathway, it may be possible to design inhibitors that can restore the efficacy of vancomycin and other life-saving antibiotics.
References
- 1. A Redesigned Vancomycin Engineered for Dual D-Ala-D-Ala and D-Ala-D-Lac Binding Exhibits Potent Antimicrobial Activity Against Vancomycin-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of vancomycin resistance protein VanA as a D-alanine:D-alanine ligase of altered substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selectivity for d-Lactate Incorporation into the Peptidoglycan Precursors of Lactobacillus plantarum: Role of Aad, a VanX-Like d-Alanyl-d-Alanine Dipeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VanX, a bacterial d-alanyl-d-alanine dipeptidase: Resistance, immunity, or survival function? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Determinants for differential effects on D-Ala-D-lactate vs D-Ala-D-Ala formation by the VanA ligase from vancomycin-resistant enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Probing the reaction mechanism of the D-ala-D-ala dipeptidase, VanX, by using stopped-flow kinetic and rapid-freeze quench EPR studies on the Co(II)-substituted enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 10. D-Ala-D-Ala dipeptidase - Wikipedia [en.wikipedia.org]
- 11. Continuous assay for VanX, the D-alanyl-D-alanine dipeptidase required for high-level vancomycin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification of d-Ala-d-Lac terminated peptidoglycan structure in vancomycin-resistant Enterococcus faecalis using a combined solid-state NMR and mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Substrate Inhibition of VanA by d-Alanine Reduces Vancomycin Resistance in a VanX-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A redesigned vancomycin engineered for dual D-Ala-D-ala And D-Ala-D-Lac binding exhibits potent antimicrobial activity against vancomycin-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Extraction and Purification of Wall-Bound Polymers of Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medcraveonline.com [medcraveonline.com]
- 17. Preparation of Purified Gram-positive Bacterial Cell Wall and Detection in Placenta and Fetal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analysis of Gram-negative Bacteria Peptidoglycan by Ultra-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Purification and HPLC Analysis of Cell Wall Muropeptides from Caulobacter crescentus - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Purification and HPLC Analysis of Cell Wall Muropeptides from Caulobacter crescentus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Analysis of peptidoglycan fragment release - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Fulcrum of Resistance: A Technical Guide to Ac-Lys-D-Ala-D-lactic Acid and its Role in Vancomycin-Resistant Bacteria
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence of antibiotic-resistant bacteria represents a critical threat to global public health. Vancomycin, a glycopeptide antibiotic, has long been a last-resort treatment for serious Gram-positive infections. However, the rise of vancomycin-resistant enterococci (VRE) has compromised its efficacy. This resistance is primarily mediated by a remarkable biochemical alteration in the bacterial cell wall synthesis pathway: the substitution of the terminal D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide with the depsipeptide D-alanyl-D-lactic acid (D-Ala-D-Lac). This seemingly subtle change, the replacement of an amide bond with an ester linkage, results in a drastic 1000-fold reduction in vancomycin's binding affinity, rendering the antibiotic ineffective.[1][2][3] Ac-Lys-D-Ala-D-lactic acid serves as a crucial synthetic analogue for studying this resistance mechanism. This technical guide provides a comprehensive overview of the molecular basis of this resistance, focusing on the enzymatic machinery involved, quantitative data on binding affinities and enzyme kinetics, and detailed experimental protocols relevant to the field.
The Molecular Basis of Vancomycin Action and VanA-Type Resistance
Vancomycin's bactericidal activity stems from its ability to form a stable complex with the C-terminal D-Ala-D-Ala moiety of peptidoglycan precursors.[4] This binding sterically hinders the transglycosylation and transpeptidation steps essential for cell wall biosynthesis, leading to a weakened cell wall and eventual lysis.[5]
In VanA-type resistant bacteria, this intricate interaction is disrupted. The bacteria have acquired a cluster of genes, most notably the vanA operon, which orchestrates the synthesis of peptidoglycan precursors terminating in D-Ala-D-Lac.[6] The substitution of the amide nitrogen with an ester oxygen in the depsipeptide backbone eliminates a critical hydrogen bond and introduces electrostatic repulsion, thereby dramatically reducing the binding affinity of vancomycin.[2][4]
Key Enzymes in the VanA-Type Resistance Pathway
The synthesis of the D-Ala-D-Lac depsipeptide and the elimination of the native D-Ala-D-Ala precursor are carried out by a trio of enzymes encoded by the vanA operon: VanH, VanA, and VanX.[7]
-
VanH: A D-lactate dehydrogenase that reduces pyruvate to D-lactate, providing the necessary substrate for the synthesis of the depsipeptide.[8]
-
VanA: A ligase with a dual specificity that preferentially catalyzes the formation of an ester bond between D-alanine and D-lactic acid.[9]
-
VanX: A D,D-dipeptidase that specifically hydrolyzes D-Ala-D-Ala, thus depleting the pool of precursors that are susceptible to vancomycin.[10]
Quantitative Data
Vancomycin Binding Affinity
The approximately 1000-fold decrease in binding affinity is the cornerstone of VanA-type resistance.[2][3] This is reflected in the dissociation constants (Kd) for vancomycin with its targets.
| Ligand | Vancomycin Binding Affinity (Kd) | Fold Difference | Reference |
| Ac-Lys(Ac)-D-Ala-D-Ala | ~1 µM | 1x | [4] |
| Ac-Lys(Ac)-D-Ala-D-Lac | ~1 mM | ~1000x | [4] |
Minimum Inhibitory Concentration (MIC) of Vancomycin
The reduced binding affinity translates to a significant increase in the minimum inhibitory concentration (MIC) of vancomycin for resistant strains.
| Organism | Phenotype | Vancomycin MIC Range (µg/mL) | Reference |
| Enterococcus faecalis | Susceptible | ≤ 4 | [8] |
| Enterococcus faecalis | VanA-type Resistant | ≥ 32 | [8] |
| Enterococcus faecium | Susceptible | ≤ 4 | [11] |
| Enterococcus faecium | VanA-type Resistant | ≥ 32 | [11] |
Kinetic Parameters of Key Enzymes
The efficiency of the enzymes in the VanA pathway is critical for establishing the resistance phenotype.
| Enzyme | Substrate(s) | Km | kcat | kcat/Km (M⁻¹s⁻¹) | Reference |
| VanA | D-Alanine | - | - | - | [9] |
| D-Lactate | 0.69 mM | 32 min⁻¹ | 7.7 x 10² | [10] | |
| D-Alanine (deprotonated) | 0.66 mM | 550 min⁻¹ | 1.4 x 10⁴ | [10] | |
| VanHst | Pyruvate | 1.5 mM | - | 1.3 x 10⁵ | [5][8] |
| NADH | 19.0 µM | - | - | [5] | |
| NADPH | 3.5 µM | - | - | [5] | |
| VanX | D-Ala-D-Ala | 0.10 mM | 11.5 s⁻¹ | 1.15 x 10⁵ | [10] |
Detailed Experimental Protocols
Determination of Vancomycin MIC by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[7][12]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Vancomycin hydrochloride stock solution (e.g., 1280 µg/mL in sterile water)
-
Bacterial inoculum suspension (0.5 McFarland standard)
-
Sterile multichannel pipettes and reservoirs
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Vancomycin Dilutions: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. In the first column, add an additional 100 µL of CAMHB to the wells in row A. c. Add a specific volume of the vancomycin stock solution to the wells in row A of the first column to achieve the highest desired concentration (e.g., 256 µg/mL). d. Perform serial two-fold dilutions by transferring 100 µL from each well to the next well in the same row, discarding the final 100 µL from the last well.
-
Inoculate the Plate: a. Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in sterile saline. b. Dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. c. Add 10 µL of the diluted inoculum to each well containing the vancomycin dilutions and to a growth control well (containing only broth and inoculum).
-
Incubation: a. Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: a. The MIC is the lowest concentration of vancomycin that completely inhibits visible growth of the organism as detected by the unaided eye.
VanA Ligase Activity Assay (Coupled-Enzyme Assay)
This assay measures the ADP produced by the VanA ligase reaction by coupling it to the oxidation of NADH by pyruvate kinase and lactate dehydrogenase.[3]
Materials:
-
Purified VanA enzyme
-
Reaction buffer (e.g., 100 mM HEPES, pH 7.5, 10 mM KCl, 10 mM MgCl₂)
-
D-Alanine
-
D-Lactic acid
-
ATP
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare the Assay Mixture: a. In a cuvette, combine the reaction buffer, D-alanine, D-lactic acid, ATP, PEP, NADH, PK, and LDH. b. The final concentrations should be optimized, but typical ranges are: D-Ala (1-50 mM), D-Lac (1-50 mM), ATP (1-10 mM), PEP (1-5 mM), NADH (0.1-0.3 mM).
-
Initiate the Reaction: a. Equilibrate the assay mixture to the desired temperature (e.g., 37°C). b. Initiate the reaction by adding a small volume of purified VanA enzyme.
-
Monitor the Reaction: a. Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. b. Record the absorbance at regular intervals for a set period.
-
Calculate Activity: a. The rate of the reaction is determined from the linear portion of the absorbance vs. time plot. b. The activity of VanA is calculated using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
VanH Dehydrogenase Activity Assay
This assay measures the VanH-catalyzed reduction of pyruvate to D-lactate by monitoring the oxidation of NADH or NADPH.[8]
Materials:
-
Purified VanH enzyme
-
Reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0)
-
Sodium pyruvate
-
NADH or NADPH
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare the Assay Mixture: a. In a cuvette, combine the reaction buffer, sodium pyruvate, and NADH or NADPH. b. Typical concentrations are: pyruvate (1-20 mM), NADH/NADPH (0.1-0.5 mM).
-
Initiate the Reaction: a. Equilibrate the mixture to the desired temperature. b. Start the reaction by adding the purified VanH enzyme.
-
Monitor the Reaction: a. Monitor the decrease in absorbance at 340 nm over time.
-
Calculate Activity: a. Determine the reaction rate from the initial linear phase of the reaction. b. Calculate the enzyme activity using the molar extinction coefficient of NADH/NADPH.
VanX Dipeptidase Activity Assay (Ninhydrin Method)
This assay quantifies the hydrolysis of D-Ala-D-Ala by measuring the release of free amino groups using ninhydrin.[13][14]
Materials:
-
Purified VanX enzyme
-
Reaction buffer (e.g., 50 mM HEPES, pH 8.0)
-
D-Ala-D-Ala substrate
-
Ninhydrin reagent
-
Stopping solution (e.g., 0.5 M HCl)
-
Spectrophotometer capable of reading at 570 nm
Procedure:
-
Enzyme Reaction: a. In a microcentrifuge tube, combine the reaction buffer and D-Ala-D-Ala. b. Pre-incubate at the desired temperature. c. Initiate the reaction by adding the purified VanX enzyme. d. At various time points, stop the reaction by adding the stopping solution.
-
Ninhydrin Reaction: a. To the stopped reaction mixture, add the ninhydrin reagent. b. Heat the mixture in a boiling water bath for a defined period (e.g., 10-15 minutes). c. Cool the samples and add a dilution buffer.
-
Measure Absorbance: a. Measure the absorbance of the samples at 570 nm.
-
Quantification: a. Create a standard curve using known concentrations of D-alanine. b. Determine the amount of D-alanine produced in the enzymatic reaction from the standard curve.
Synthesis of this compound (General Solid-Phase Approach)
The synthesis of depsipeptides like this compound can be achieved using solid-phase peptide synthesis (SPPS) methodologies.[15][16] This is a generalized protocol and requires optimization.
Materials:
-
Fmoc-D-Lac-OH
-
Fmoc-D-Ala-OH
-
Fmoc-L-Lys(Boc)-OH
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HOBt, DIC)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
-
Acetic anhydride
-
Solvents (DMF, DCM)
Procedure:
-
Resin Preparation and First Residue Coupling: a. Swell the Rink Amide resin in DMF. b. Deprotect the Fmoc group on the resin using 20% piperidine in DMF. c. Couple Fmoc-D-Lac-OH to the resin using a suitable coupling agent and base.
-
Chain Elongation: a. Deprotect the Fmoc group of the resin-bound D-Lac. b. Couple Fmoc-D-Ala-OH. c. Repeat the deprotection and coupling steps with Fmoc-L-Lys(Boc)-OH.
-
N-terminal Acetylation: a. Deprotect the final Fmoc group. b. Acetylate the N-terminus using acetic anhydride and a base.
-
Cleavage and Deprotection: a. Treat the resin with a cleavage cocktail to cleave the depsipeptide from the resin and remove the side-chain protecting group (Boc on Lys).
-
Side-Chain Acetylation: a. Acetylate the ε-amino group of the lysine side chain in solution.
-
Purification: a. Purify the crude product by reverse-phase HPLC. b. Characterize the final product by mass spectrometry and NMR.
Logical Relationship Visualization
The presence of the vanA gene cluster directly correlates with the expression of the resistance phenotype, a logical relationship that can be visualized as follows:
Conclusion
The modification of the peptidoglycan precursor terminus to D-alanyl-D-lactic acid is a highly effective strategy employed by bacteria to evade the action of vancomycin. This is orchestrated by a sophisticated enzymatic machinery encoded by the vanA gene cluster. A thorough understanding of the structure and function of the key enzymes—VanH, VanA, and VanX—as well as the quantitative aspects of their kinetics and the resulting impact on vancomycin binding, is paramount for the development of novel strategies to combat this form of antibiotic resistance. The detailed methodologies provided in this guide serve as a foundational resource for researchers dedicated to this critical area of drug discovery and development. Future efforts may focus on the development of inhibitors for these key enzymes or novel antibiotics that can effectively bind to the D-Ala-D-Lac terminus.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Structural and Functional Characterization of VanG d-Ala:d-Ser Ligase Associated with Vancomycin Resistance in Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A thioredoxin fusion protein of VanH, a D-lactate dehydrogenase from Enterococcus faecium: cloning, expression, purification, kinetic analysis, and crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of gram-positive vancomycin resistance (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of VanA- and VanB-Type Glycopeptide Resistance in Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A trivalent system from vancomycin.D-ala-D-Ala with higher affinity than avidin.biotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Substrate Inhibition of VanA by d-Alanine Reduces Vancomycin Resistance in a VanX-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Real-time monitoring of D-Ala-D-Ala dipeptidase activity of VanX in living bacteria by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Vancomycin does not affect the enzymatic activities of purified VanSA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. A general solid phase method for the synthesis of depsipeptides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C2OB26893K [pubs.rsc.org]
- 16. A general solid phase method for the synthesis of depsipeptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Preliminary studies on Ac-Lys-D-Ala-D-lactic acid interactions
An In-depth Technical Guide to Preliminary Studies on Ac-Lys-D-Ala-D-lactic acid Interactions
Introduction
The emergence of antibiotic-resistant bacteria represents a significant threat to global public health. Vancomycin has long been a critical last-resort antibiotic for treating severe infections caused by Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA).[1] Its mechanism of action involves binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, which effectively inhibits bacterial cell wall synthesis.[1][2][3] However, the rise of vancomycin-resistant enterococci (VRE) and vancomycin-resistant S. aureus (VRSA) has compromised its efficacy.
This resistance is primarily mediated by a fundamental change in the bacterial cell wall structure. Resistant strains replace the terminal D-Ala-D-Ala dipeptide with a D-alanyl-D-lactate (D-Ala-D-Lac) depsipeptide.[1][2][4] This seemingly minor substitution of an amide bond with an ester bond reduces the binding affinity of vancomycin for its target by approximately 1000-fold, rendering the antibiotic ineffective.[1][5]
The synthetic depsipeptide, Nα,Nε-Diacetyl-Lys-D-Ala-D-lactic acid (this compound), serves as a crucial molecular tool that mimics this altered peptidoglycan terminus.[6][7] It is an invaluable substrate for studying the enzymatic and molecular interactions that underpin vancomycin resistance. This technical guide provides a comprehensive overview of the preliminary studies on these interactions, focusing on the quantitative biophysical data, detailed experimental protocols for characterization, and the underlying biochemical pathways.
The Molecular Basis of Vancomycin Resistance
Vancomycin resistance is a sophisticated cellular adaptation involving the induction of a specific set of genes, typically organized in the van operon. The VanA-type resistance mechanism is the most common and well-characterized. It involves a two-component regulatory system (VanS and VanR) that senses the presence of vancomycin and activates the transcription of structural genes essential for modifying the cell wall precursor.[4]
The key enzymes encoded by the operon include:
-
VanH: An α-ketoacid dehydrogenase that reduces pyruvate to D-lactate.[8]
-
VanA: A D-Ala-D-Lac ligase that synthesizes the D-Ala-D-Lac depsipeptide. This enzyme can also synthesize D-Ala-D-Ala but preferentially produces the depsipeptide.[8][9]
-
VanX: A D,D-dipeptidase that specifically hydrolyzes any remaining D-Ala-D-Ala dipeptides, ensuring that only D-Ala-D-Lac precursors are available for peptidoglycan synthesis.[8][10]
This coordinated enzymatic activity effectively remodels the peptidoglycan synthesis pathway, leading to the incorporation of D-Ala-D-Lac termini and high-level vancomycin resistance.
Quantitative Analysis of Molecular Interactions
The dramatic loss of vancomycin activity is rooted in the thermodynamics of its binding to the altered D-Ala-D-Lac terminus. Biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) have been instrumental in quantifying these interactions. The complexation of vancomycin with D-Ala-D-Ala is an enthalpically driven process, stabilized by a network of five crucial hydrogen bonds.[3][11] The substitution of the terminal D-Ala's amide NH group with D-Lac's ester oxygen atom eliminates one of these key hydrogen bonds, leading to a significant penalty in binding energy.[5]
Below are tables summarizing the binding affinities and thermodynamic parameters for vancomycin and its derivatives with ligands mimicking both susceptible and resistant bacterial cell wall precursors.
Table 1: Equilibrium Dissociation Constants (KD)
| Antibiotic | Ligand | KD (M) | Method | Reference |
| Vancomycin | Ac-Lys(Ac)-D-Ala-D-Ala | ~1 x 10-6 | SPR | [12] |
| Vancomycin | Ac-Lys(Ac)-D-Ala-D-Lactic acid | ~1 x 10-3 | SPR | [12] |
| Chloroeremomycin | Ac-Lys(Ac)-D-Ala-D-Ala | ~1 x 10-6 | SPR | [12] |
| Chloroeremomycin | Ac-Lys(Ac)-D-Ala-D-Lactic acid | ~1 x 10-3 | SPR | [12] |
| Vancomycin Dimer (V-Rd-V) | Dimeric D-Ala-D-Lac Ligand | 4.3 x 10-5 | ITC/UV | [13] |
| Vancomycin (Monomer) | Monomeric D-Ala-D-Lac Ligand | 1.7 x 10-3 | ITC/UV | [13] |
Note: Data represents approximate values derived from multiple studies. The ~1000-fold difference in affinity between D-Ala-D-Ala and D-Ala-D-Lac binding is a consistently reported finding.[1][5]
Table 2: Thermodynamic Parameters of Vancomycin Binding
| Ligand | ΔG° (kcal/mol) | ΔH° (kcal/mol) | -TΔS° (kcal/mol) | Method | Reference |
| Acyl-D-Ala-D-Ala Analogs | -7.1 to -8.5 | -10.0 to -12.0 | +1.5 to +4.9 | ITC | [3] |
| Dimeric D-Ala-D-Lac Ligand | -6.0 | -11.0 | +5.0 | ITC | [13] |
Note: The binding to D-Ala-D-Ala analogs is strongly enthalpy-driven, consistent with the formation of multiple hydrogen bonds. The positive entropy change is often attributed to the release of ordered water molecules from the binding interface.[3][11]
Experimental Protocols
Characterizing the interaction between antibiotics like vancomycin and peptide targets such as this compound requires robust biophysical methods. The following sections provide detailed, generalized protocols for three key techniques.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) in a single experiment.[14] From these values, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated.
Methodology:
-
Sample Preparation:
-
Dialyze both the antibiotic (e.g., vancomycin) and the peptide ligand (this compound) extensively against the same buffer to minimize heats of dilution.[15]
-
Accurately determine the concentration of both binding partners.
-
A typical starting concentration for the molecule in the sample cell is 10-50 µM, while the titrant in the syringe should be 10-15 times more concentrated to ensure saturation is reached.[15][16]
-
Thoroughly degas both solutions immediately before the experiment to prevent air bubbles in the cell or syringe.[15]
-
-
Experimental Run:
-
Load the peptide ligand into the sample cell and the antibiotic into the titration syringe.
-
Set the experimental parameters, including temperature (commonly 25°C), stirring speed (e.g., 750 rpm), and injection details (e.g., 19 injections of 2 µL each with a 180-second spacing).[15]
-
Allow the system to equilibrate to a stable baseline before initiating the titration.
-
-
Data Analysis:
-
The raw data consists of heat pulses for each injection. Integrate the area under each peak to determine the heat change (ΔH) per injection.
-
Plot the heat change against the molar ratio of antibiotic to peptide.
-
Fit the resulting binding isotherm to an appropriate binding model (e.g., a single-site binding model) to extract the stoichiometry (n), binding constant (Ka), and enthalpy of binding (ΔH).
-
Surface Plasmon Resonance (SPR)
SPR is an optical technique that measures molecular interactions in real-time without the need for labels.[17] It provides kinetic data, including the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (KD) can be calculated (KD = koff / kon).[18]
Methodology:
-
Ligand Immobilization:
-
One binding partner (the ligand, e.g., vancomycin) is covalently attached to the surface of a sensor chip. Amine coupling to a carboxymethylated dextran (CM5) chip is a common method.[19]
-
A reference flow cell is prepared in the same manner but without the immobilized ligand to allow for subtraction of bulk refractive index changes.[17][19]
-
-
Binding Measurement:
-
A continuous flow of running buffer is passed over the ligand and reference surfaces to establish a stable baseline.
-
The other binding partner (the analyte, e.g., this compound) is injected at a series of concentrations. Binding is monitored in real-time as an increase in response units (RU).[20] This is the association phase .
-
The analyte injection is stopped, and running buffer flows over the surface. The decrease in RU as the analyte unbinds is monitored. This is the dissociation phase .[20]
-
A regeneration solution (e.g., low pH buffer) is injected to remove all remaining bound analyte, preparing the surface for the next injection cycle.[20]
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU vs. time) are processed by subtracting the reference channel signal.
-
The association and dissociation curves from all analyte concentrations are globally fitted to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine kon and koff.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a highly versatile technique that can provide atomic-resolution information about molecular interactions.[21] For ligand binding studies, chemical shift perturbation (CSP) is a common method.
Methodology:
-
Sample Preparation:
-
Prepare a sample of the 15N-labeled protein (or other labeled molecule of interest) in a suitable NMR buffer containing a small percentage of D2O for the lock signal.
-
Prepare a concentrated stock solution of the unlabeled ligand (e.g., this compound) in the identical buffer.
-
-
Data Acquisition:
-
Acquire a reference 2D 1H-15N HSQC spectrum of the protein alone. Each peak in this spectrum corresponds to a specific amide backbone N-H group in the protein.
-
Perform a titration by adding small aliquots of the concentrated ligand stock to the protein sample.
-
Acquire a 2D 1H-15N HSQC spectrum after each addition.
-
-
Data Analysis:
-
Overlay the spectra from the titration. The binding of the ligand to the protein will cause changes in the local chemical environment of nearby amino acid residues.
-
Monitor the movement (perturbation) of peaks in the HSQC spectrum. Residues at the binding interface will typically show the largest chemical shift changes.[22]
-
By plotting the magnitude of the chemical shift change against the ligand concentration, a binding curve can be generated and fit to determine the KD.
-
Conclusion
The interaction between glycopeptide antibiotics and the D-Ala-D-Lac terminus, mimicked by this compound, is a cornerstone of research into antibiotic resistance. Quantitative biophysical studies have precisely detailed the energetic consequences of this molecular alteration, revealing a 1000-fold reduction in binding affinity that is primarily due to the loss of a critical hydrogen bond.[1][5] This profound decrease in affinity directly correlates with the high minimum inhibitory concentrations (MICs) observed in resistant bacterial strains.
The experimental protocols detailed in this guide—ITC, SPR, and NMR—are the primary tools that enable researchers to dissect these interactions, providing thermodynamic, kinetic, and structural insights, respectively. Understanding these fundamental principles is critical for the rational design of new generations of antibiotics, such as modified vancomycin dimers or other novel compounds, that can effectively bind to both D-Ala-D-Ala and D-Ala-D-Lac termini, thereby overcoming existing resistance mechanisms and revitalizing our arsenal against multidrug-resistant pathogens.[1][13]
References
- 1. A Redesigned Vancomycin Engineered for Dual D-Ala-D-Ala and D-Ala-D-Lac Binding Exhibits Potent Antimicrobial Activity Against Vancomycin-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vancomycin derivative with damaged D-Ala-D-Ala binding cleft binds to cross-linked peptidoglycan in the cell wall of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermodynamics of Interactions of Vancomycin and Synthetic Surrogates of Bacterial Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The molecular basis of vancomycin resistance in clinically relevant Enterococci: Crystal structure of d-alanyl-d-lactate ligase (VanA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Ac-Lys(Ac)-D-Ala-D-lactic acid | CAS#:65882-12-4 | Chemsrc [chemsrc.com]
- 8. journals.asm.org [journals.asm.org]
- 9. D-Ala-D-Ala ligases from glycopeptide antibiotic-producing organisms are highly homologous to the enterococcal vancomycin-resistance ligases VanA and VanB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Discovery of amino acid substitutions in penicillin-binding proteins associated with adaptation to D-Ala-D-Lac in vancomycin-resistant Enterococcus faecalis [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Binding of vancomycin group antibiotics to D-alanine and D-lactate presenting self-assembled monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Binding of a dimeric derivative of vancomycin to L-Lys-D-Ala-D-lactate in solution and at a surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 16. edepot.wur.nl [edepot.wur.nl]
- 17. Surface Plasmon Resonance (SPR) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 18. core-facility.iimcb.gov.pl [core-facility.iimcb.gov.pl]
- 19. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Ligand-Binding by Nuclear Magnetic Resonance Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 22. NMR-Based Approaches for the Identification and Optimization of Inhibitors of Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Ac-Lys-D-Ala-D-lactic acid in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-Lys-D-Ala-D-lactic acid is a crucial depsipeptide substrate utilized in the study of bacterial cell wall biosynthesis and antibiotic resistance. This synthetic analog of the D-Alanyl-D-Alanine terminus of peptidoglycan precursors is particularly valuable for investigating the activity of penicillin-binding proteins (PBPs), specifically DD-carboxypeptidases, and enzymes associated with vancomycin resistance, such as VanA and VanX. Its structure, where the terminal D-Alanine is replaced by D-lactic acid, mimics the altered peptidoglycan precursors found in vancomycin-resistant bacteria, making it an indispensable tool for research in this area.[1][2]
These application notes provide detailed protocols for using this compound in various enzymatic assays, guidance on data interpretation, and summaries of relevant quantitative data to facilitate experimental design and analysis.
I. Enzymatic Assays for DD-Carboxypeptidases (Penicillin-Binding Proteins)
DD-carboxypeptidases, a class of penicillin-binding proteins (PBPs), play a role in the final steps of peptidoglycan synthesis by cleaving the terminal D-alanine from the pentapeptide precursor. This compound serves as a substrate for these enzymes, and its hydrolysis can be monitored using several methods.
A. Coupled-Enzyme Spectrophotometric Assay
This continuous assay measures the D-lactic acid released from the hydrolysis of this compound by coupling its production to the reduction of NAD+ by D-lactate dehydrogenase (D-LDH). The resulting increase in NADH is monitored spectrophotometrically at 340 nm.[3][4][5]
Experimental Protocol:
-
Reagents:
-
This compound stock solution (e.g., 10 mM in assay buffer).
-
Purified DD-carboxypeptidase (e.g., E. coli PBP5).
-
D-lactate dehydrogenase (from Leuconostoc mesenteroides or other suitable source).
-
NAD+ stock solution (e.g., 50 mM in assay buffer).
-
Assay Buffer: 50 mM HEPES or Tris-HCl, pH 7.5, containing 10 mM MgCl₂.
-
-
Assay Mixture (per well of a 96-well plate):
-
Assay Buffer to a final volume of 200 µL.
-
This compound (final concentration range: 0.1 - 10 mM).
-
NAD+ (final concentration: 2 mM).
-
D-lactate dehydrogenase (e.g., 5-10 units/mL).
-
-
Procedure:
-
Add all components except the DD-carboxypeptidase to the microplate wells.
-
Incubate at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding the DD-carboxypeptidase.
-
Immediately monitor the increase in absorbance at 340 nm over time using a microplate reader.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
B. High-Performance Liquid Chromatography (HPLC) Assay
This endpoint assay separates and quantifies the substrate (this compound) and its product (Ac-Lys-D-Ala) after the enzymatic reaction.[6][7][8][9]
Experimental Protocol:
-
Reaction Mixture:
-
Prepare reaction mixtures as described for the coupled-enzyme assay but without D-LDH and NAD+.
-
Incubate for a fixed time (e.g., 15-60 minutes).
-
-
Reaction Quenching:
-
Stop the reaction by adding an equal volume of a quenching solution (e.g., 1% trifluoroacetic acid or 10% perchloric acid).
-
Centrifuge to pellet any precipitated protein.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
Detection: UV absorbance at 214 nm or 220 nm.
-
Inject the supernatant from the quenched reaction.
-
Quantify the substrate and product peaks by comparing their areas to a standard curve.
-
II. Enzymatic Assays for Vancomycin Resistance Enzymes
The VanA, VanB, and VanX enzymes are central to vancomycin resistance. VanA is a ligase that synthesizes D-Ala-D-Lac, while VanX is a D,D-dipeptidase that hydrolyzes D-Ala-D-Ala, preventing its incorporation into peptidoglycan precursors.[1][3][10][11]
A. VanA Ligase Activity Assay (Coupled Spectrophotometric)
The activity of VanA can be measured by coupling the ATP hydrolysis during the ligation reaction to the oxidation of NADH using pyruvate kinase (PK) and lactate dehydrogenase (LDH).
Experimental Protocol:
-
Reagents:
-
Purified VanA enzyme.
-
D-Alanine.
-
D-Lactate.
-
ATP.
-
Phosphoenolpyruvate (PEP).
-
NADH.
-
Pyruvate kinase (PK).
-
Lactate dehydrogenase (LDH).
-
Assay Buffer: 100 mM HEPES, pH 7.5, 10 mM KCl, 10 mM MgCl₂.[12]
-
-
Assay Mixture (per well):
-
Assay Buffer to final volume.
-
D-Alanine (e.g., 0.5-50 mM).
-
D-Lactate (e.g., 0.1-10 mM).
-
ATP (e.g., 5 mM).
-
PEP (e.g., 2.5 mM).
-
NADH (e.g., 0.2 mM).
-
PK/LDH enzyme mix.
-
-
Procedure:
-
Combine all reagents except VanA in the microplate well.
-
Incubate to equilibrate temperature.
-
Initiate the reaction by adding VanA.
-
Monitor the decrease in absorbance at 340 nm.
-
Calculate the rate of ADP formation, which is stoichiometric with D-Ala-D-Lac synthesis.
-
B. VanX Dipeptidase Activity Assay (Continuous Spectrophotometric)
A continuous assay for VanX can be performed using a chromogenic substrate like L-alanine-p-nitroanilide. While not the natural substrate, its hydrolysis can be monitored by the release of p-nitroaniline at 404 nm.[13]
Experimental Protocol:
-
Reagents:
-
Purified VanX enzyme.
-
L-alanine-p-nitroanilide.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5.
-
-
Assay Mixture:
-
Assay Buffer.
-
L-alanine-p-nitroanilide (e.g., 0.1-5 mM).
-
-
Procedure:
-
Add buffer and substrate to a cuvette or microplate well.
-
Initiate the reaction with VanX.
-
Monitor the increase in absorbance at 404 nm.
-
Calculate the rate of p-nitroaniline formation using its molar extinction coefficient (10,700 M⁻¹cm⁻¹).[13]
-
III. Data Presentation: Quantitative Kinetic Parameters
The following tables summarize key kinetic parameters for enzymes that interact with this compound and related substrates. This data is essential for designing experiments and for the development of enzyme inhibitors.
Table 1: Kinetic Parameters of DD-Carboxypeptidases with Depsipeptide Substrates
| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| E. coli PBP5 | Ac₂-L-Lys-D-Ala-D-Lac | Data not available | Data not available | Data not available | |
| Streptomyces R61 DD-peptidase | Various X-D-Ala-D-Ala | Varies with X | Varies with X | Varies with X | [14] |
Table 2: Kinetic Parameters of VanA Ligase
| Substrate(s) | Km (mM) | kcat (min⁻¹) | kcat/Km (M⁻¹min⁻¹) | Reference |
| D-Ala (Subsite 1) | 0.57 | - | - | [15] |
| D-Ala (Subsite 2, deprotonated) | 0.66 | 550 | 8.3 x 10⁵ | [15] |
| D-Ala (Subsite 2, protonated) | 210 | - | - | [15] |
| D-Lactate | 0.69 | 32 | 4.6 x 10⁴ | [15] |
Table 3: Kinetic Parameters of VanX Dipeptidase
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| D-Ala-D-Ala | ~500 | 4.7 - 8.6 | ~9,400 - 17,200 | [3] |
| L-alanine-p-nitroanilide (for Zn(II)-VanX) | 300 - 700 | 0.028 - 0.080 | ~40 - 267 | [13] |
Table 4: Inhibitor IC₅₀ and Kᵢ Values
| Enzyme | Inhibitor | Substrate | IC₅₀ / Kᵢ | Reference |
| VanX | O-[(1S)-aminoethylhydroxyphosphinyl]-D-lactic acid | L-alanine-p-nitroanilide | Kᵢ = 400 ± 8 µM | [13] |
| E. faecium PBP5 | Ampicillin | - | MIC = 64 - 256 µg/mL (in clinical isolates) | [16] |
| E. faecium PBP5 | Penicillin G | - | - | [17] |
Note: IC₅₀ values are highly dependent on assay conditions, particularly substrate concentration.
IV. Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for a DD-carboxypeptidase assay.
References
- 1. VanX, a bacterial d-alanyl-d-alanine dipeptidase: Resistance, immunity, or survival function? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Simple and Rapid Low-Cost Procedure for Detection of Vancomycin-Resistance Genes in Enterococci Reveals an Outbreak of Vancomycin-Variable Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of the homodimeric structure of a D‐Ala‐D‐Ala metallopeptidase, VanX, from vancomycin‐resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 5. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 6. Separation of lactic acid and by-products obtained by catalytic conversion of glycerol using high-performance liquid chromatography [redalyc.org]
- 7. researchgate.net [researchgate.net]
- 8. managementjournal.usamv.ro [managementjournal.usamv.ro]
- 9. researchgate.net [researchgate.net]
- 10. Substrate Inhibition of VanA by d-Alanine Reduces Vancomycin Resistance in a VanX-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selectivity for d-Lactate Incorporation into the Peptidoglycan Precursors of Lactobacillus plantarum: Role of Aad, a VanX-Like d-Alanyl-d-Alanine Dipeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural and Functional Characterization of VanG d-Ala:d-Ser Ligase Associated with Vancomycin Resistance in Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Continuous assay for VanX, the D-alanyl-D-alanine dipeptidase required for high-level vancomycin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chromogenic depsipeptide substrates for beta-lactamases and penicillin-sensitive DD-peptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Penicillin-binding protein 5 sequence alterations in clinical isolates of Enterococcus faecium with different levels of beta-lactam resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Molecular basis of β-lactam antibiotic resistance of ESKAPE bacterium E. faecium Penicillin Binding Protein PBP5 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ac-Lys-D-Ala-D-lactic acid as a Substrate for DD-Carboxypeptidases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-Lys-D-Ala-D-lactic acid is a synthetic depsipeptide, a peptide analog where one or more amide bonds are replaced by ester bonds. It serves as a valuable substrate for studying the activity of DD-carboxypeptidases (DD-CPases), which are bacterial enzymes crucial for the biosynthesis and remodeling of the peptidoglycan cell wall.[1][2] These enzymes, also known as penicillin-binding proteins (PBPs), are primary targets for β-lactam antibiotics.[3][4] The substitution of the terminal D-alanine with D-lactic acid makes the ester bond more susceptible to nucleophilic attack compared to the amide bond in the natural substrate, Ac-Lys-D-Ala-D-Ala. This increased reactivity facilitates the study of enzyme kinetics and the trapping of reaction intermediates.[1][2]
This document provides detailed application notes and experimental protocols for the use of this compound in DD-carboxypeptidase research.
Data Presentation
Enzyme Kinetics of DD-Carboxypeptidases
The use of this compound allows for a detailed kinetic analysis of DD-carboxypeptidase activity. The replacement of the peptide bond with an ester bond significantly enhances the acylation rate (k₂) in some DD-carboxypeptidases, making it a more efficient substrate.[1][2] This increased efficiency is reflected in a higher Vmax and a lower Km value, leading to a greatly enhanced overall catalytic efficiency (Vmax/Km).[1][2]
Table 1: Kinetic Parameters of DD-Carboxypeptidases with this compound and its Peptide Analog
| Enzyme Source | Substrate | Vmax (μmol/min/mg) | Km (mM) | Vmax/Km (μmol/min/mg/mM) |
| Bacillus subtilis | This compound | 3.0 | 0.1 | 30 |
| Ac-Lys-D-Ala-D-Ala | 0.2 | 1.0 | 0.2 | |
| Escherichia coli | This compound | 0.8 | 0.2 | 4.0 |
| Ac-Lys-D-Ala-D-Ala | 0.2 | 0.5 | 0.4 | |
| Staphylococcus aureus | This compound | 0.07 | 0.05 | 1.4 |
| Ac-Lys-D-Ala-D-Ala | 0.07 | 0.7 | 0.1 |
Data summarized from Rasmussen JR, et al. (1978). Proc Natl Acad Sci U S A. 75(1):84-8.[1][2]
Experimental Protocols
Protocol 1: Continuous Spectrophotometric Assay for DD-Carboxypeptidase Activity
This protocol describes a continuous assay to measure the hydrolysis of this compound by monitoring the production of D-lactic acid. The released D-lactic acid is oxidized by D-lactate dehydrogenase (D-LDH), which is coupled to the reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to NADH formation is proportional to the DD-carboxypeptidase activity.
Materials:
-
This compound
-
Purified DD-carboxypeptidase
-
D-lactate dehydrogenase (D-LDH) from Leuconostoc mesenteroides
-
β-Nicotinamide adenine dinucleotide (NAD⁺)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a 100 mM stock solution of this compound in water.
-
Prepare a 50 mM stock solution of NAD⁺ in water.
-
Dilute the purified DD-carboxypeptidase to a suitable concentration in Assay Buffer. The optimal concentration should be determined empirically.
-
Prepare a solution of D-LDH in Assay Buffer (e.g., 10 units/mL).
-
-
Set up the Reaction Mixture:
-
In a 1 ml cuvette, combine the following:
-
800 µL of Assay Buffer
-
100 µL of 50 mM NAD⁺ solution
-
50 µL of D-LDH solution
-
Variable amounts of this compound stock solution to achieve the desired final concentrations (e.g., ranging from 0.1 to 5 times the Km).
-
Add water to bring the volume to 950 µL.
-
-
-
Initiate the Reaction:
-
Equilibrate the cuvette at the desired temperature (e.g., 37°C) in the spectrophotometer for 5 minutes.
-
Initiate the reaction by adding 50 µL of the diluted DD-carboxypeptidase solution and mix immediately.
-
-
Monitor the Reaction:
-
Record the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes).
-
-
Calculate Enzyme Activity:
-
Determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
Calculate the concentration of NADH produced using the Beer-Lambert law (ε of NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Enzyme activity can be expressed in units (µmol of product formed per minute) per mg of enzyme.
-
Protocol 2: Trapping of the Acyl-Enzyme Intermediate
The depsipeptide substrate is particularly useful for trapping the covalent acyl-enzyme intermediate, as the deacylation step is often slower than with the natural peptide substrate.[1] This protocol describes a method to isolate this intermediate.
Materials:
-
[¹⁴C]-labeled this compound (radiolabeled in the acetyl or lysine group)
-
Purified DD-carboxypeptidase
-
Reaction Buffer: e.g., 50 mM sodium acetate, pH 5.0
-
Quenching Solution: e.g., 1 M acetic acid (to lower the pH to ~3.0)
-
Sephadex G-50 column
-
Scintillation counter and scintillation fluid
Procedure:
-
Incubation:
-
Incubate the purified DD-carboxypeptidase with a molar excess of [¹⁴C]-Ac-Lys-D-Ala-D-lactic acid in the Reaction Buffer at a suitable temperature (e.g., 37°C) for a short period (e.g., 1-5 minutes) to allow for the formation of the acyl-enzyme intermediate.
-
-
Quenching the Reaction:
-
Stop the reaction and stabilize the intermediate by rapidly lowering the pH to ~3.0 by adding the Quenching Solution.
-
-
Isolation of the Acyl-Enzyme Complex:
-
Immediately apply the quenched reaction mixture to a pre-equilibrated Sephadex G-50 column (equilibrated with a low pH buffer, e.g., 0.1 M acetic acid).
-
Elute the protein, which will be in the void volume, separating it from the unreacted radiolabeled substrate.
-
-
Quantification:
-
Collect fractions and measure the radioactivity of an aliquot of each fraction using a scintillation counter.
-
Determine the protein concentration of the fractions (e.g., by Bradford assay or UV absorbance at 280 nm).
-
The amount of radiolabeled substrate bound per mole of enzyme can then be calculated.
-
Visualizations
Caption: Enzymatic hydrolysis of this compound by DD-carboxypeptidase.
Caption: Workflow for the continuous spectrophotometric DD-carboxypeptidase assay.
Caption: Simplified pathway of peptidoglycan synthesis and the regulatory role of DD-carboxypeptidase.
References
- 1. Utilization of a depsipeptide substrate for trapping acyl—enzyme intermediates of penicillin-sensitive D-alanine carboxypeptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Utilization of a depsipeptide substrate for trapping acyl-enzyme intermediates of penicillin-sensitive D-alanine carboxypeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of penicillin action: penicillin and substrate bind covalently to the same active site serine in two bacterial D-alanine carboxypeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
Application of Ac-Lys-D-Ala-D-lactic acid in Antibiotic Discovery
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: The emergence of antibiotic-resistant bacteria represents a significant global health crisis. Vancomycin has long been a last-resort antibiotic for treating serious Gram-positive infections. However, the rise of vancomycin-resistant enterococci (VRE) has compromised its efficacy. The primary mechanism of high-level vancomycin resistance involves a modification of the bacterial cell wall precursor, where the typical D-Alanyl-D-Alanine (D-Ala-D-Ala) terminus is replaced by D-Alanyl-D-lactic acid (D-Ala-D-Lac). This substitution reduces the binding affinity of vancomycin to its target by approximately 1000-fold, rendering the antibiotic ineffective.[1][2][3] The synthetic depsipeptide, Nα,Nε-diacetyl-L-lysyl-D-alanyl-D-lactic acid (Ac-Lys-D-Ala-D-lactic acid), serves as a crucial research tool in understanding and combating this resistance mechanism. It is a substrate for penicillin-sensitive D-alanine carboxypeptidases (DD-carboxypeptidases) and a key molecule for studying the enzymes involved in vancomycin resistance.[4][5][6]
The Role of D-Ala-D-lactic acid in Vancomycin Resistance
In vancomycin-susceptible bacteria, the final step of peptidoglycan synthesis involves the cross-linking of pentapeptide chains ending in D-Ala-D-Ala. Vancomycin binds to this D-Ala-D-Ala moiety, sterically hindering the transglycosylation and transpeptidation reactions, thereby inhibiting cell wall formation and leading to bacterial cell death.
In resistant strains, such as those carrying the vanA gene cluster, a sophisticated biochemical pathway is activated. This pathway leads to the synthesis of peptidoglycan precursors terminating in D-Ala-D-Lac. The key enzymes encoded by the vanA operon are:
-
VanH: A dehydrogenase that reduces pyruvate to D-lactic acid.
-
VanA: A ligase that catalyzes the formation of a D-Ala-D-Lac ester bond.
-
VanX: A DD-dipeptidase that hydrolyzes any remaining D-Ala-D-Ala, preventing its incorporation into the cell wall precursors.
The substitution of the amide bond in D-Ala-D-Ala with an ester bond in D-Ala-D-Lac results in the loss of a critical hydrogen bond with vancomycin, leading to a drastic reduction in binding affinity and consequent resistance.[1]
Figure 1. Signaling pathway of vancomycin resistance mediated by the vanA gene cluster.
Quantitative Data Summary
The alteration of the peptidoglycan precursor terminus from D-Ala-D-Ala to D-Ala-D-Lac has a profound impact on the efficacy of vancomycin. This is quantitatively reflected in the antibiotic's binding affinity and the minimum inhibitory concentrations (MICs) against resistant bacteria.
| Parameter | Vancomycin-Susceptible (D-Ala-D-Ala) | Vancomycin-Resistant (D-Ala-D-Lac) | Fold Change | Reference(s) |
| Vancomycin Binding Affinity | High | Low | ~1000x decrease | [1][2][3] |
| Vancomycin MIC (VanA phenotype) | ≤ 2 µg/mL | ≥ 64 µg/mL | ≥ 32x increase | [7][8][9][10] |
| Teicoplanin MIC (VanA phenotype) | ≤ 8 µg/mL | ≥ 16 µg/mL | ≥ 2x increase | [7][8][10] |
Table 1: Comparison of Vancomycin Efficacy against Susceptible and Resistant Bacteria.
| Compound | Target Ligand | Binding Affinity / Activity | Reference(s) |
| Vancomycin Aglycon | D-Ala-D-Ala | High | [2] |
| Vancomycin Aglycon | D-Ala-D-Lac | Low | [2] |
| Redesigned Vancomycin | D-Ala-D-Lac | ~600x higher affinity than Vancomycin Aglycon | [2] |
| Redesigned Vancomycin | VanA VRE | MIC = 0.31 µg/mL | [2] |
Table 2: Binding Affinities and MIC of Modified Vancomycin.
Experimental Protocols
This compound is a valuable tool for various assays in antibiotic discovery. Below are detailed protocols for key experiments.
DD-Carboxypeptidase Activity Assay
This assay measures the activity of DD-carboxypeptidases, which are involved in peptidoglycan maturation and are targets for certain antibiotics. This compound can be used as a substrate, and its hydrolysis can be monitored.
Principle: The DD-carboxypeptidase cleaves the terminal D-lactic acid from the depsipeptide substrate. The released D-lactic acid can be quantified using a specific D-lactate dehydrogenase-coupled spectrophotometric assay.
Materials:
-
This compound
-
Purified DD-carboxypeptidase
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
D-Lactate Dehydrogenase
-
NAD+
-
Hydrazine
-
Glycine
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in the reaction buffer.
-
In a microplate well, combine the reaction buffer, NAD+, hydrazine, glycine, and D-lactate dehydrogenase.
-
Add the this compound substrate to the mixture.
-
Initiate the reaction by adding the purified DD-carboxypeptidase.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.
-
Calculate the rate of reaction from the linear portion of the absorbance curve.
Figure 2. Workflow for the DD-Carboxypeptidase activity assay.
VanA Ligase Activity Assay
This assay is crucial for screening inhibitors of VanA, a key enzyme in vancomycin resistance. The activity of VanA can be measured by detecting the production of ADP or inorganic phosphate, which are byproducts of the ligation reaction.
Principle: VanA catalyzes the ATP-dependent ligation of D-Alanine and D-lactic acid. The release of inorganic phosphate can be quantified using a colorimetric method, such as the malachite green assay.[11][12]
Materials:
-
Purified VanA enzyme
-
D-Alanine
-
D-lactic acid
-
ATP
-
Reaction Buffer (e.g., 100 mM HEPES, pH 7.5, 10 mM KCl, 10 mM MgCl2)
-
Malachite Green Reagent
-
Microplate reader
Procedure:
-
Prepare stock solutions of D-Alanine, D-lactic acid, and ATP in the reaction buffer.
-
In a microplate well, add the reaction buffer, D-Alanine, and D-lactic acid.
-
If screening for inhibitors, add the test compounds at this stage and pre-incubate with the enzyme.
-
Initiate the reaction by adding ATP and the purified VanA enzyme.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the malachite green reagent.
-
Measure the absorbance at a wavelength of ~620-650 nm.
-
The amount of inorganic phosphate released is proportional to the VanA ligase activity.
Figure 3. Experimental workflow for the VanA ligase activity assay.
Antimicrobial Susceptibility Testing (AST) for Vancomycin
Determining the MIC of vancomycin against enterococcal strains is fundamental for assessing resistance levels and the efficacy of potential new antibiotics or resistance-modifying agents.
Principle: The agar dilution method is a standard procedure to determine the MIC of an antimicrobial agent. A series of agar plates containing serial dilutions of the antibiotic are inoculated with a standardized bacterial suspension. The MIC is the lowest concentration of the antibiotic that inhibits visible growth.
Materials:
-
Vancomycin-resistant Enterococcus strain (e.g., E. faecium or E. faecalis with vanA)
-
Mueller-Hinton agar
-
Vancomycin hydrochloride
-
Sterile saline (0.85% NaCl)
-
McFarland turbidity standards (0.5)
-
Petri dishes
-
Incubator
Procedure:
-
Prepare a stock solution of vancomycin and create a series of two-fold dilutions.
-
Add the appropriate volume of each vancomycin dilution to molten Mueller-Hinton agar to achieve the desired final concentrations. Pour the agar into petri dishes and allow to solidify.
-
Prepare a bacterial inoculum by suspending colonies from an overnight culture in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Further dilute the inoculum to achieve a final concentration of approximately 10^4 CFU/spot.
-
Inoculate the surfaces of the vancomycin-containing agar plates and a growth control plate (no antibiotic) with the bacterial suspension.
-
Incubate the plates at 35°C for 16-20 hours.
-
The MIC is the lowest concentration of vancomycin that completely inhibits visible growth.
Conclusion
This compound and the understanding of the D-Ala-D-Lac-mediated vancomycin resistance mechanism are pivotal in the quest for new antibiotics. The protocols and data presented here provide a framework for researchers to investigate this resistance pathway, screen for inhibitors of the key enzymes involved, and evaluate the efficacy of novel therapeutic agents against vancomycin-resistant pathogens. These efforts are essential to address the growing threat of antibiotic resistance and to develop the next generation of effective antibacterial drugs.
References
- 1. Quantification of d-Ala-d-Lac terminated peptidoglycan structure in vancomycin-resistant Enterococcus faecalis using a combined solid-state NMR and mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Redesigned Vancomycin Engineered for Dual D-Ala-D-Ala and D-Ala-D-Lac Binding Exhibits Potent Antimicrobial Activity Against Vancomycin-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Utilization of a depsipeptide substrate for trapping acyl—enzyme intermediates of penicillin-sensitive D-alanine carboxypeptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Antimicrobial susceptibility pattern of vancomycin resistant enterococci to newer antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection of Vancomycin Resistance among Enterococcus faecalis and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Utility of Minimum Inhibitory Concentration values and Antibiotyping for Epidemiological study of Vancomycin Resistant Enterococci in a Tertiary Care Hospital - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 11. Overexpression, Purification, and Biochemical Characterization of the vanC2 d-Ala-d-Ser Ligase from Enterococcus casseliflavus SSK and Its Inhibition by an Oxadiazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Note and Protocol for Testing Vancomycin Binding to Ac-Lys-D-Ala-D-lactic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vancomycin is a glycopeptide antibiotic that is a critical last-resort treatment for infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism of action involves binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, thereby inhibiting bacterial cell wall biosynthesis.[1][2][3] However, the emergence of vancomycin-resistant bacteria, such as vancomycin-resistant enterococci (VRE), poses a significant threat to public health.[2] Resistance in these strains is primarily due to the modification of the peptidoglycan precursor terminus from D-Ala-D-Ala to D-alanyl-D-lactic acid (D-Ala-D-Lac).[1][2][4][5] This alteration, the substitution of an amide bond with an ester linkage, results in a substantial, approximately 1000-fold reduction in the binding affinity of vancomycin for its target.[1][2][4][5][6] This decrease in affinity is attributed to the loss of a crucial hydrogen bond and the introduction of electrostatic repulsion.[7]
This application note provides detailed protocols for testing the binding of vancomycin to the depsipeptide ligand Nα-acetyl-L-lysyl-D-alanyl-D-lactic acid (Ac-Lys-D-Ala-D-lactic acid), a mimic of the cell wall precursor in resistant bacteria. The described methods, including Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Nuclear Magnetic Resonance (NMR) Spectroscopy, are essential for characterizing the thermodynamics and kinetics of this interaction, which is crucial for the development of new antibiotics effective against vancomycin-resistant strains.
Quantitative Data Summary
The binding affinity of vancomycin and its analogs to D-Ala-D-Ala and D-Ala-D-Lac containing ligands has been quantified using various biophysical techniques. A summary of representative binding affinities is presented in the table below.
| Ligand | Vancomycin Analog | Technique | Dissociation Constant (Kd) | Reference |
| Ac-L-Lys-D-Ala-D-Ala | Vancomycin | SPR | ~1 µM | [8] |
| Ac-L-Lys-D-Ala-D-Lactate | Vancomycin | SPR | Millimolar range | [6][9] |
| Diacetyl-L-Lys-D-Ala-D-lactate | Vancomycin | ITC/UV Spectroscopy | - | [10] |
| Dimeric derivative of L-Lys-D-Ala-D-lactate | Dimeric Vancomycin | ITC/UV Spectroscopy | ~40x tighter than monomeric interaction | [10] |
| Ac2-l-Lys-d-Ala-d-Lac | Vancomycin aglycon | Not specified | 1000-fold less than to Ac2-l-Lys-d-Ala-d-Ala | [4][11] |
Experimental Workflows and Signaling Pathways
General Experimental Workflow for Binding Analysis
The following diagram outlines the general workflow for assessing the binding of vancomycin to this compound.
Caption: General workflow for vancomycin-ligand binding analysis.
Mechanism of Vancomycin Resistance
The diagram below illustrates the molecular basis of vancomycin resistance through the modification of the peptidoglycan precursor.
Caption: Molecular mechanism of vancomycin resistance.
Experimental Protocols
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.
Materials:
-
Isothermal Titration Calorimeter
-
Vancomycin hydrochloride
-
This compound
-
Appropriate buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4)
-
Syringe and sample cell cleaning solutions
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of vancomycin (e.g., 200 µM) in the desired buffer.
-
Prepare a stock solution of this compound (e.g., 2 mM) in the same buffer.
-
Thoroughly degas both solutions to prevent bubble formation during the experiment.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25 °C).
-
Set the stirring speed (e.g., 750 rpm).
-
Equilibrate the instrument until a stable baseline is achieved.
-
-
Titration:
-
Load the sample cell with the vancomycin solution.
-
Load the injection syringe with the this compound solution.
-
Perform an initial injection (e.g., 0.4 µL) to remove any air from the syringe tip, and discard this data point during analysis.
-
Perform a series of injections (e.g., 20 injections of 2 µL each) with a spacing of 150 seconds between injections to allow for the return to baseline.
-
-
Data Analysis:
-
Integrate the peaks of the raw ITC data to obtain the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the data to a suitable binding model (e.g., one-site binding model) to determine the Kd, ΔH, and n.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time monitoring of binding and dissociation events.
Materials:
-
SPR instrument
-
Sensor chip (e.g., CM5 chip)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Vancomycin
-
This compound
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Ligand Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject a solution of vancomycin (e.g., 50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to immobilize it via amine coupling.
-
Deactivate any remaining active esters with an injection of ethanolamine-HCl.
-
A reference flow cell should be prepared in parallel by performing the activation and deactivation steps without vancomycin injection.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in running buffer (e.g., ranging from low µM to mM concentrations).
-
Inject the analyte solutions over the sensor surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds).
-
Allow the analyte to dissociate in running buffer for a defined dissociation time (e.g., 300 seconds).
-
Regenerate the sensor surface between cycles if necessary, using a mild regeneration solution.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide atomic-level information about binding interactions by monitoring changes in the chemical environment of nuclei upon complex formation. Chemical shift perturbation (CSP) is a common method for this purpose.
Materials:
-
High-field NMR spectrometer with a cryoprobe
-
Vancomycin
-
This compound
-
Deuterated buffer (e.g., 50 mM sodium phosphate in D₂O, 150 mM NaCl, pD 7.4)
Protocol:
-
Sample Preparation:
-
Prepare a sample of ¹H-¹⁵N labeled vancomycin (if available for HSQC experiments) or unlabeled vancomycin (for ¹H NMR) at a known concentration (e.g., 0.1 mM) in the deuterated buffer.
-
Prepare a concentrated stock solution of this compound in the same deuterated buffer.
-
-
NMR Data Acquisition:
-
Acquire a reference spectrum (e.g., ¹H or ¹H-¹⁵N HSQC) of vancomycin alone.
-
Perform a titration by adding increasing amounts of the this compound stock solution to the vancomycin sample.
-
Acquire a spectrum after each addition, ensuring the sample is well-mixed and equilibrated.
-
-
Data Analysis:
-
Overlay the spectra from the titration series.
-
Identify peaks that shift or broaden upon addition of the ligand. These are the residues likely involved in or affected by the binding interaction.
-
Calculate the weighted average chemical shift perturbation for the affected peaks at each titration point.
-
Plot the chemical shift perturbations against the molar ratio of ligand to vancomycin and fit the data to a binding isotherm to estimate the Kd.
-
Conclusion
The protocols outlined in this application note provide a robust framework for characterizing the binding of vancomycin to this compound. By employing techniques such as ITC, SPR, and NMR, researchers can obtain detailed thermodynamic, kinetic, and structural information about this crucial interaction. These data are invaluable for understanding the molecular basis of vancomycin resistance and for the rational design of novel antibiotics capable of overcoming this resistance mechanism. The significant reduction in binding affinity for the D-Ala-D-Lac target remains a key challenge in the development of next-generation glycopeptide antibiotics.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Vancomycin derivative with damaged D-Ala-D-Ala binding cleft binds to cross-linked peptidoglycan in the cell wall of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Redesigned Vancomycin Engineered for Dual D-Ala-D-Ala and D-Ala-D-Lac Binding Exhibits Potent Antimicrobial Activity Against Vancomycin-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 9. Binding of vancomycin group antibiotics to D-alanine and D-lactate presenting self-assembled monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Binding of a dimeric derivative of vancomycin to L-Lys-D-Ala-D-lactate in solution and at a surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vancomycin resistance: Modeling backbone variants with d-Ala-d-Ala and d-Ala-d-Lac peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening Enzyme Inhibitors Utilizing Ac-Lys-D-Ala-D-lactic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antibiotic-resistant bacteria poses a significant threat to global health. A key mechanism of resistance, particularly to glycopeptide antibiotics like vancomycin, involves the modification of bacterial cell wall precursors. In resistant strains, the typical D-Ala-D-Ala terminus of peptidoglycan precursors is replaced with D-Ala-D-lactic acid (D-Ala-D-Lac). This substitution dramatically reduces the binding affinity of vancomycin to its target, rendering the antibiotic ineffective.[1][2][3] The enzymes responsible for the synthesis and processing of these modified precursors, such as DD-transpeptidases and DD-carboxypeptidases, are therefore critical targets for the development of new antimicrobial agents.
Ac-Lys-D-Ala-D-lactic acid is a synthetic depsipeptide that mimics the altered peptidoglycan precursor terminus found in vancomycin-resistant bacteria.[4][5][6][7] As a substrate for penicillin-sensitive D-alanine carboxypeptidases (DD-carboxypeptidases), it serves as an invaluable tool for the discovery and characterization of inhibitors that can overcome this resistance mechanism.[5][6] These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify novel inhibitors of these crucial bacterial enzymes.
Signaling Pathway: Bacterial Peptidoglycan Synthesis and Vancomycin Resistance
The biosynthesis of the bacterial cell wall is a complex process involving multiple enzymatic steps. In vancomycin-resistant organisms, the pathway is altered to produce peptidoglycan precursors ending in D-Ala-D-Lac. This pathway is a prime target for therapeutic intervention.
Caption: Bacterial cell wall synthesis and the vancomycin resistance mechanism.
Data Presentation: Inhibitor Activity
The following table summarizes the inhibitory activities of various compounds against DD-carboxypeptidases, the target enzymes for which this compound is a substrate. The data has been compiled from multiple studies to provide a comparative overview.
| Enzyme Source | Substrate | Inhibitor | IC50 / Ki | Reference |
| Bacillus stearothermophilus DD-Carboxypeptidase | [¹⁴C]diacetyl-L-lysyl-D-alanyl-D-lactate | Penicillin G | Covalent modification | [8] |
| Streptomyces sp. R61 DD-Carboxypeptidase | Chromogenic depsipeptides | Various β-lactams | Not specified | [9][10] |
| Actinomadura R39 DD-Carboxypeptidase | Chromogenic depsipeptides | Various β-lactams | Not specified | [9][10] |
| Gram-positive isolates | - | Penicillin G | MIC50: ≤0.06 - 0.5 µg/mL | [11] |
| Vancomycin-Resistant Enterococci (VRE) | - | Redesigned Vancomycin | MIC: 0.31 µg/mL | [1] |
Experimental Protocols
Protocol 1: Continuous Spectrophotometric Assay for DD-Carboxypeptidase Activity
This protocol is adapted from methods used for monitoring DD-carboxypeptidase activity and can be used for initial inhibitor characterization. It relies on the hydrolysis of the depsipeptide bond in this compound, which can be monitored by a coupled enzymatic reaction that produces a chromogenic or fluorogenic signal.
Materials:
-
Purified DD-carboxypeptidase
-
This compound (substrate)
-
D-Lactate dehydrogenase (D-LDH)
-
NAD⁺
-
Test inhibitors
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 4 mM MgCl₂)
-
96-well microplate
-
Spectrophotometer or fluorometer
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in assay buffer.
-
Prepare stock solutions of test inhibitors in a suitable solvent (e.g., DMSO).
-
Prepare a solution of D-LDH and NAD⁺ in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 10 µL of test inhibitor solution at various concentrations. For control wells, add 10 µL of solvent.
-
Add 70 µL of a solution containing the DD-carboxypeptidase enzyme to each well.
-
Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.
-
-
Initiate Reaction:
-
Add 20 µL of the this compound substrate solution to each well to start the reaction.
-
Immediately add the D-LDH/NAD⁺ solution.
-
-
Data Acquisition:
-
Monitor the increase in absorbance at 340 nm (for NADH production) or the fluorescence of a coupled reporter dye continuously for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the progress curves.
-
Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value.
-
Protocol 2: High-Throughput Screening (HTS) using a Fluorescence Polarization (FP) Assay
This protocol outlines a competitive FP-based HTS assay to identify inhibitors that block the binding of a fluorescently labeled substrate analog to DD-carboxypeptidase.
Materials:
-
Purified DD-carboxypeptidase
-
Fluorescently labeled this compound analog (FP probe)
-
Unlabeled this compound (for competition)
-
Library of test compounds
-
Assay buffer (e.g., 15 mM KH₂PO₄ pH 7.2, 5% glycerol, 1 mg/ml BSA)
-
384-well black, low-volume microplates
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Probe and Enzyme Titration:
-
Determine the optimal concentration of the FP probe that gives a stable and robust fluorescence polarization signal.
-
Titrate the DD-carboxypeptidase against the optimal probe concentration to determine the enzyme concentration that results in a significant shift in polarization (typically 50-80% of the maximum shift).
-
-
HTS Assay:
-
Dispense a small volume (e.g., 1 µL) of each library compound into the wells of a 384-well plate.
-
Add the DD-carboxypeptidase enzyme at the predetermined concentration to all wells.
-
Incubate for a set period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Add the FP probe to all wells.
-
Incubate for another 30 minutes to reach binding equilibrium.
-
-
Data Acquisition:
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to positive (no inhibitor) and negative (no enzyme) controls.
-
Identify "hits" as compounds that cause a significant decrease in fluorescence polarization.
-
Confirm hits through dose-response experiments to determine IC50 values.
-
Experimental Workflow and Logical Relationships
High-Throughput Screening Workflow for DD-Carboxypeptidase Inhibitors
The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify inhibitors of DD-carboxypeptidase using a fluorescence-based assay.
Caption: A typical workflow for a high-throughput screening campaign.
References
- 1. A Redesigned Vancomycin Engineered for Dual D-Ala-D-Ala and D-Ala-D-Lac Binding Exhibits Potent Antimicrobial Activity Against Vancomycin-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substrate Inhibition of VanA by d-Alanine Reduces Vancomycin Resistance in a VanX-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substrate Inhibition of VanA by d-Alanine Reduces Vancomycin Resistance in a VanX-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The mechanism of action of penicillin. Penicillin acylates the active site of Bacillus stearothermophilus D-alanine carboxypeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chromogenic depsipeptide substrates for beta-lactamases and penicillin-sensitive DD-peptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Fluorescence Polarization (FP)—Note 1.4 | Thermo Fisher Scientific - NL [thermofisher.com]
- 16. rsc.org [rsc.org]
Application Notes and Protocols: Ac-Lys-D-Ala-D-lactic acid in Drug Delivery System Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antibiotic-resistant bacteria, particularly vancomycin-resistant enterococci (VRE), poses a significant threat to global health. Vancomycin, a glycopeptide antibiotic, is a last-resort treatment for many serious Gram-positive bacterial infections. Its mechanism of action involves binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of lipid II, a precursor in peptidoglycan synthesis, thereby inhibiting cell wall formation.[1][2] High-level vancomycin resistance is primarily achieved by the alteration of this target, where the terminal D-Ala is replaced by D-lactic acid (D-Lac), resulting in a D-Ala-D-Lac terminus. This substitution leads to a 1,000-fold reduction in the binding affinity of vancomycin, rendering the antibiotic ineffective.[2][3]
This profound change in the bacterial cell wall precursor presents a unique opportunity for targeted drug delivery. Ac-Lys-D-Ala-D-lactic acid is a synthetic depsipeptide that mimics the altered peptidoglycan terminus found in vancomycin-resistant bacteria. By utilizing this molecule as a targeting ligand, it is possible to develop drug delivery systems (DDS) that selectively recognize and bind to VRE, enabling the targeted delivery of antimicrobial agents. This approach could enhance the efficacy of existing antibiotics, reduce off-target toxicity, and provide a novel strategy to combat antibiotic resistance.
These application notes provide an overview of the potential use of this compound in the development of targeted drug delivery systems and offer detailed protocols for the synthesis, characterization, and in vitro evaluation of a hypothetical targeted liposomal drug delivery system.
Principle of a Targeted Drug Delivery System
The core principle of a drug delivery system utilizing this compound is to exploit the molecular basis of vancomycin resistance for targeted drug delivery. The D-Ala-D-Lac terminus of the peptidoglycan precursors in VRE can be recognized by molecules that selectively bind to this structure. While vancomycin binds weakly, other molecules or engineered proteins could be developed to bind with high affinity. However, a more direct approach is to use the D-Ala-D-Lac motif itself to mediate interactions with the bacterial cell surface, potentially through interactions with peptidoglycan-modifying enzymes or other surface proteins that recognize this altered structure.
This document outlines a hypothetical application where this compound is conjugated to the surface of a drug-loaded nanocarrier, such as a liposome. These targeted liposomes are designed to preferentially accumulate at the site of a VRE infection and deliver their therapeutic payload directly to the bacteria.
Data Presentation
The following tables summarize key quantitative data relevant to the development of a targeted drug delivery system. Table 1 provides the physicochemical properties of this compound. Table 2 presents hypothetical characterization data for a targeted liposomal formulation. Table 3 shows comparative binding affinity data.
Table 1: Physicochemical Properties of Ac-Lys(Ac)-D-Ala-D-lactic acid
| Property | Value | Reference |
| CAS Number | 65882-12-4 | [4][5] |
| Molecular Formula | C₁₆H₂₇N₃O₇ | [4] |
| Molecular Weight | 373.4 g/mol | [4] |
| Appearance | White to off-white powder | Commercially available |
| Solubility | Soluble in water | [6] |
Table 2: Hypothetical Characterization of Doxorubicin-Loaded Liposomes
| Parameter | Non-Targeted Liposomes | This compound Targeted Liposomes |
| Average Particle Size (nm) | 110 ± 5 | 125 ± 7 |
| Polydispersity Index (PDI) | 0.15 ± 0.03 | 0.18 ± 0.04 |
| Zeta Potential (mV) | -25 ± 3 | -20 ± 4 |
| Encapsulation Efficiency (%) | 92 ± 4 | 90 ± 5 |
| Drug Loading (%) | 10 ± 1 | 9.8 ± 1.2 |
Table 3: Comparative Binding Affinities of Vancomycin and a Dimeric Derivative
| Ligand | Antibiotic | Binding Affinity (Kₐ, M⁻¹) | Reference |
| diacetyl-L-Lys-D-Ala-D-Ala | Vancomycin | ~1.6 x 10⁶ | [7] |
| diacetyl-L-Lys-D-Ala-D-lactate | Vancomycin | ~1.6 x 10³ | [7] |
| diacetyl-L-Lys-D-Ala-D-lactate | Dimeric Vancomycin (V-Rd-V) | ~6.4 x 10⁴ | [8] |
Experimental Protocols
This section provides detailed protocols for the synthesis and characterization of a hypothetical this compound-targeted liposomal drug delivery system.
Protocol 1: Synthesis of this compound-Conjugated Liposomes
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG(2000)-Maleimide)
-
This compound with a C-terminal cysteine residue (for thiol-maleimide conjugation)
-
Doxorubicin hydrochloride
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
HEPES buffer, pH 6.5
-
Sephadex G-50 column
Procedure:
-
Liposome Formulation (Thin-Film Hydration Method):
-
Dissolve DPPC, cholesterol, and DSPE-PEG(2000)-Maleimide in chloroform in a round-bottom flask at a molar ratio of 55:40:5.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with a solution of doxorubicin hydrochloride in HEPES buffer by gentle rotation at 60°C.
-
Extrude the resulting liposome suspension through polycarbonate membranes with decreasing pore sizes (e.g., 400 nm, 200 nm, 100 nm) using a mini-extruder to obtain unilamellar vesicles of a defined size.
-
Remove unencapsulated doxorubicin by passing the liposome suspension through a Sephadex G-50 column equilibrated with PBS.
-
-
Conjugation of this compound-Cys to Liposomes:
-
Dissolve the this compound-Cys peptide in PBS.
-
Add the peptide solution to the maleimide-functionalized liposome suspension at a molar ratio of 10:1 (peptide to DSPE-PEG-Maleimide).
-
Incubate the mixture overnight at room temperature with gentle stirring to allow for the thiol-maleimide conjugation reaction.
-
Remove unconjugated peptide by dialysis against PBS.
-
Protocol 2: Characterization of Targeted Liposomes
1. Particle Size and Zeta Potential:
- Dilute the liposome suspension in PBS.
- Measure the particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
2. Encapsulation Efficiency and Drug Loading:
- Lyse a known amount of the liposomal formulation with a detergent (e.g., 1% Triton X-100).
- Measure the absorbance of doxorubicin at 480 nm using a UV-Vis spectrophotometer.
- Calculate the encapsulation efficiency (EE%) and drug loading (DL%) using the following formulas:
- EE% = (Mass of drug in liposomes / Total mass of drug used) x 100
- DL% = (Mass of drug in liposomes / Total mass of lipids and drug) x 100
3. In Vitro Drug Release:
- Place the drug-loaded liposomes in a dialysis bag.
- Immerse the dialysis bag in a release medium (e.g., PBS with 0.1% Tween 80) at 37°C with constant stirring.
- At predetermined time points, withdraw samples from the release medium and replace with fresh medium.
- Quantify the amount of released doxorubicin using a fluorescence spectrophotometer.
Protocol 3: In Vitro Bacterial Targeting Assay
Materials:
-
Vancomycin-resistant Enterococcus faecalis (VRE) strain
-
Vancomycin-sensitive Enterococcus faecalis strain
-
Fluorescently labeled liposomes (e.g., containing a lipophilic fluorescent dye like DiI)
-
Tryptic Soy Broth (TSB)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
Fluorescence microscope
Procedure:
-
Grow VRE and vancomycin-sensitive strains to mid-log phase in TSB.
-
Harvest the bacteria by centrifugation and wash twice with PBS.
-
Resuspend the bacterial pellets in PBS to a concentration of 10⁸ CFU/mL.
-
Incubate the bacterial suspensions with fluorescently labeled targeted and non-targeted liposomes for 1 hour at 37°C.
-
Wash the bacteria twice with PBS to remove unbound liposomes.
-
Analyze the bacterial suspensions by flow cytometry to quantify the fluorescence associated with the bacteria.
-
Visualize the interaction between the liposomes and bacteria using fluorescence microscopy.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Mechanism of vancomycin resistance in Enterococci.
Caption: Workflow for synthesizing targeted liposomes.
Caption: Logic for targeted drug delivery to VRE.
Conclusion
The use of this compound as a targeting moiety in drug delivery systems represents a promising and rational approach to combat vancomycin-resistant bacteria. By leveraging the unique biochemical signature of these resistant strains, it is possible to design nanocarriers that can selectively deliver therapeutic agents to the site of infection. The protocols and data presented here provide a foundational framework for researchers and drug developers to explore this innovative strategy. Further research and development in this area could lead to novel and effective treatments for infections caused by multidrug-resistant organisms.
References
- 1. Recent advances in nanostructured delivery systems for vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The molecular basis of vancomycin resistance in clinically relevant Enterococci: Crystal structure of d-alanyl-d-lactate ligase (VanA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ac-Lys(Ac)-D-Ala-D-lactic acid | 65882-12-4 | FA110848 [biosynth.com]
- 5. Ac-Lys(Ac)-D-Ala-D-lactic acid | CAS#:65882-12-4 | Chemsrc [chemsrc.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Binding of vancomycin group antibiotics to D-alanine and D-lactate presenting self-assembled monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Binding of a dimeric derivative of vancomycin to L-Lys-D-Ala-D-lactate in solution and at a surface - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays Using Ac-Lys-D-Ala-D-lactic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of vancomycin-resistant bacteria, particularly Vancomycin-Resistant Enterococci (VRE), poses a significant threat to global health. Resistance is primarily mediated by a cluster of genes, vanHAX, which reprogram the bacterial cell wall biosynthesis pathway. This reprogramming involves the substitution of the terminal D-Ala-D-Ala dipeptide of peptidoglycan precursors with D-Ala-D-lactic acid (D-Ala-D-Lac), a modification that dramatically reduces the binding affinity of vancomycin.[1] The depsipeptide Nα,Nε-diacetyl-L-lysyl-D-alanyl-D-lactic acid (Ac-Lys-D-Ala-D-lactic acid) is a key substrate analog that mimics this altered precursor terminus. As such, it is an invaluable tool for the development of high-throughput screening (HTS) assays aimed at discovering inhibitors of the enzymes responsible for vancomycin resistance.
This document provides detailed application notes and protocols for HTS assays utilizing this compound and related substrates to identify inhibitors of three key enzymes in the vancomycin resistance pathway: D,D-carboxypeptidases (including penicillin-binding proteins - PBPs), D-Ala-D-Lac ligase (VanA), and D,D-dipeptidase (VanX).
Target Enzymes and Signaling Pathway
The central mechanism of vancomycin resistance involves a sophisticated enzymatic cascade that alters the peptidoglycan structure. Understanding this pathway is critical for designing effective screening assays.
-
VanH: A dehydrogenase that reduces pyruvate to D-lactate.
-
VanA: A ligase that synthesizes the D-Ala-D-Lac depsipeptide.[2] This is a crucial step as it creates the vancomycin-insensitive precursor.
-
VanX: A D,D-dipeptidase that hydrolyzes any remaining D-Ala-D-Ala dipeptides, preventing their incorporation into the cell wall and ensuring the prevalence of the D-Ala-D-Lac terminus.[2]
-
D,D-carboxypeptidases/Transpeptidases (PBPs): These enzymes are involved in the final steps of peptidoglycan synthesis, including the cross-linking of peptide side chains. While not directly part of the van gene cluster, their ability to process D-Ala-D-Lac-containing precursors is essential for the viability of resistant bacteria. This compound is a known substrate for penicillin-sensitive D,D-carboxypeptidases.
Below is a diagram illustrating the interplay of these enzymes in the vancomycin resistance pathway.
Caption: Vancomycin resistance pathway.
High-Throughput Screening Assays
The following sections detail HTS assay protocols for the key enzymes involved in vancomycin resistance. These protocols are designed for a 384-well microplate format but can be adapted to other formats.
D,D-Carboxypeptidase/Transpeptidase (PBP) Inhibition Assay
This assay identifies inhibitors of PBPs that are essential for the final steps of peptidoglycan cross-linking. The assay utilizes a fluorogenic-coupled enzyme reaction to detect the release of D-Alanine from a depsipeptide substrate.
Principle:
-
The PBP enzyme cleaves the terminal D-lactic acid from the substrate this compound, releasing Ac-Lys-D-Ala. In a parallel reaction for screening transpeptidase inhibitors that also have carboxypeptidase activity, a substrate like diacetyl-L-Lys-D-Ala-D-Ala can be used, which upon cleavage releases D-Alanine.
-
The released D-Alanine is then oxidized by D-Amino Acid Oxidase (DAO), producing hydrogen peroxide (H₂O₂).
-
Horseradish Peroxidase (HRP) uses the H₂O₂ to oxidize a fluorogenic substrate (e.g., Amplex Red), generating a highly fluorescent product (resorufin) that can be quantified.
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Triton X-100.
-
Enzyme Solution: Recombinant D,D-carboxypeptidase/transpeptidase (e.g., E. coli PBP5) diluted in Assay Buffer to the desired final concentration (e.g., 50 nM).
-
Substrate Solution: this compound or diacetyl-L-Lys-D-Ala-D-Ala at a concentration of 2x the final desired concentration (e.g., 100 µM for a final concentration of 50 µM) in Assay Buffer.
-
Detection Reagent: A mixture containing D-Amino Acid Oxidase (0.2 U/mL), Horseradish Peroxidase (0.4 U/mL), and Amplex Red (100 µM) in Assay Buffer. Prepare this solution fresh and protect it from light.
-
Test Compounds: Serially diluted in 100% DMSO.
-
-
Assay Procedure (384-well plate):
-
Add 200 nL of test compound or DMSO (control) to each well.
-
Add 10 µL of Enzyme Solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of Substrate Solution to each well.
-
Incubate the reaction for 60 minutes at 37°C.
-
Stop the enzymatic reaction and initiate the detection by adding 10 µL of Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using a microplate reader (Excitation: 530-560 nm, Emission: ~590 nm).
-
Data Presentation:
| Parameter | Value | Reference |
| Substrate | This compound | |
| Enzyme | Recombinant PBP5 | |
| Assay Format | 384-well, fluorescence | |
| Z' Factor | ≥ 0.5 | [3] |
| Known Inhibitor | Penicillin G | |
| Penicillin G IC₅₀ | ~5 µM (example) |
VanA (D-Ala-D-Lac Ligase) Inhibition Assay
This assay is designed to find inhibitors of VanA, the enzyme that synthesizes the D-Ala-D-Lac depsipeptide. The assay measures the ATP consumption during the ligation reaction.
Principle:
The VanA-catalyzed ligation of D-Alanine and D-Lactate is an ATP-dependent reaction that produces ADP and inorganic phosphate (Pi). The amount of ATP remaining after the reaction can be quantified using a luciferase-based system (e.g., Kinase-Glo®). A decrease in luminescence indicates ATP consumption and active VanA enzyme. Inhibitors of VanA will result in less ATP consumption and a higher luminescent signal.
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: 100 mM HEPES, pH 7.5, 10 mM KCl, 10 mM MgCl₂, 2 mM DTT.
-
Enzyme Solution: Recombinant VanA diluted in Assay Buffer to the desired final concentration (e.g., 20 nM).
-
Substrate Solution: A mixture of D-Alanine (2 mM), D-Lactate (2 mM), and ATP (10 µM) in Assay Buffer.
-
Detection Reagent: Kinase-Glo® Luminescent Kinase Assay reagent, prepared according to the manufacturer's instructions.
-
Test Compounds: Serially diluted in 100% DMSO.
-
-
Assay Procedure (384-well plate):
-
Add 200 nL of test compound or DMSO to each well.
-
Add 5 µL of Enzyme Solution to each well.
-
Add 5 µL of Substrate Solution to initiate the reaction.
-
Incubate for 60 minutes at 37°C.
-
Equilibrate the plate to room temperature for 10 minutes.
-
Add 10 µL of Kinase-Glo® reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a microplate reader.
-
Data Presentation:
| Parameter | Value | Reference |
| Substrates | D-Alanine, D-Lactate, ATP | |
| Enzyme | Recombinant VanA | [2] |
| Assay Format | 384-well, luminescence | |
| Z' Factor | ≥ 0.6 | [3] |
| Known Inhibitor | Vancomycin (indirectly, by inducing the pathway) | |
| Example Inhibitor IC₅₀ | 1-100 µM (Hypothetical for a novel inhibitor) |
VanX (D,D-Dipeptidase) Inhibition Assay
This assay targets VanX, the enzyme responsible for hydrolyzing D-Ala-D-Ala, thus preventing its incorporation into the cell wall of resistant bacteria.
Principle:
This is a coupled enzyme assay that detects the release of D-Alanine from the D-Ala-D-Ala substrate. The detection method is similar to the PBP assay.
-
VanX hydrolyzes D-Ala-D-Ala to produce two molecules of D-Alanine.
-
D-Amino Acid Oxidase (DAO) oxidizes the released D-Alanine, generating H₂O₂.
-
Horseradish Peroxidase (HRP) uses the H₂O₂ to oxidize a chromogenic or fluorogenic substrate, leading to a measurable signal.
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂.
-
Enzyme Solution: Recombinant VanX diluted in Assay Buffer to the desired final concentration (e.g., 10 nM).
-
Substrate Solution: D-Ala-D-Ala at a concentration of 2x the final desired concentration (e.g., 200 µM for a final concentration of 100 µM) in Assay Buffer.
-
Detection Reagent: A mixture containing D-Amino Acid Oxidase (0.2 U/mL), Horseradish Peroxidase (0.4 U/mL), and a suitable substrate (e.g., Amplex Red at 100 µM for fluorescence or TMB for colorimetric detection) in Assay Buffer. Prepare fresh and protect from light if using a fluorogenic substrate.
-
Test Compounds: Serially diluted in 100% DMSO.
-
-
Assay Procedure (384-well plate):
-
Add 200 nL of test compound or DMSO to each well.
-
Add 10 µL of Enzyme Solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of Substrate Solution.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction and initiate detection by adding 10 µL of Detection Reagent.
-
Incubate for 20 minutes at room temperature.
-
Measure the absorbance (e.g., at 650 nm for TMB) or fluorescence (e.g., Ex/Em 560/590 nm for Amplex Red).
-
Data Presentation:
| Parameter | Value | Reference |
| Substrate | D-Ala-D-Ala | [2] |
| Enzyme | Recombinant VanX | [2] |
| Assay Format | 384-well, fluorescence/colorimetric | |
| Z' Factor | ≥ 0.7 | [3] |
| Known Inhibitor | D-cycloserine (weak) | |
| Example Inhibitor IC₅₀ | 10-200 µM (Hypothetical for a novel inhibitor) |
Experimental Workflow for Inhibitor Screening
The process of identifying novel inhibitors of vancomycin resistance enzymes through HTS involves a multi-step workflow, from primary screening to hit validation and lead optimization.
Caption: High-throughput screening workflow.
Conclusion
The use of this compound and related substrates in high-throughput screening assays provides a powerful platform for the discovery of novel inhibitors targeting the enzymatic machinery of vancomycin resistance. The detailed protocols and workflows presented herein offer a robust framework for researchers in academia and industry to identify and characterize new chemical entities with the potential to combat drug-resistant bacterial infections. Rigorous assay validation, including the determination of a suitable Z' factor, is crucial for the success of any HTS campaign. The identified hits from these screens can serve as starting points for medicinal chemistry efforts to develop potent and specific inhibitors that could restore the efficacy of vancomycin or act as standalone antibacterial agents.
References
- 1. Utilization of a depsipeptide substrate for trapping acyl—enzyme intermediates of penicillin-sensitive D-alanine carboxypeptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Utilization of a depsipeptide substrate for trapping acyl-enzyme intermediates of penicillin-sensitive D-alanine carboxypeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ac-Lys-D-Ala-D-lactic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Ac-Lys-D-Ala-D-lactic acid synthesis. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address specific issues encountered during experiments.
Troubleshooting Guide
This guide addresses common problems that may arise during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
| Problem | Potential Cause | Suggested Solution |
| Low yield in the esterification of Boc-D-Ala and D-lactic acid benzyl ester | Incomplete activation of the carboxylic acid. | Use a more efficient coupling reagent system, such as DCC with DMAP as a catalyst. Ensure all reagents are anhydrous. |
| Steric hindrance. | Optimize the reaction temperature and time. Prolonged reaction times at room temperature or slightly elevated temperatures may improve yields. | |
| Side reactions, such as the formation of N-acylurea. | Add an auxiliary nucleophile like HOBt or HOAt to the reaction mixture to suppress the formation of N-acylurea.[1] | |
| Incomplete removal of the Boc protecting group | Insufficient acid concentration or reaction time. | Use a higher concentration of TFA (e.g., 50% in DCM) or extend the reaction time. Monitor the reaction by TLC until the starting material is fully consumed. |
| Scavenger not used. | Add a scavenger, such as triisopropylsilane (TIS), to the deprotection mixture to prevent side reactions with the liberated tert-butyl cation. | |
| Low yield in the coupling of Ac-Lys(Ac)-OH and H-D-Ala-D-Lac-OBn | Inefficient coupling reagent. | Use a highly efficient coupling reagent such as HATU, HCTU, or COMU in the presence of a non-nucleophilic base like DIPEA. |
| Racemization of the amino acid. | Perform the coupling at a lower temperature (e.g., 0 °C) and use an additive like HOBt or HOAt to minimize racemization.[2] | |
| Presence of multiple peaks during HPLC purification of the final product | Incomplete deprotection of the benzyl ester. | Ensure the hydrogenolysis reaction goes to completion by using a fresh catalyst (Pd/C), adequate hydrogen pressure, and sufficient reaction time. Monitor by TLC or LC-MS. |
| Epimerization during coupling steps. | Optimize coupling conditions as mentioned above to minimize racemization. | |
| Side products from protecting groups. | Ensure appropriate scavengers are used during deprotection steps. | |
| Difficulty in purifying the final product | The product is highly polar and water-soluble. | Use a suitable stationary phase for RP-HPLC, such as a C18 or C8 column. Optimize the mobile phase gradient, starting with a high aqueous component and gradually increasing the organic solvent (e.g., acetonitrile) concentration. The use of an ion-pairing agent like TFA is standard.[3][4][5][6] |
| Co-elution with impurities. | If impurities persist, consider an alternative purification method such as ion-exchange chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the best coupling reagent for the synthesis of the D-Ala-D-lactic acid ester bond?
A1: For the formation of the ester bond (depsi bond), carbodiimides such as Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP) are commonly used and effective.
Q2: Which protecting groups are recommended for this synthesis?
A2: For the N-terminus of D-alanine, a Boc (tert-butyloxycarbonyl) group is suitable as it can be removed under acidic conditions that do not affect the ester bond. For the C-terminus of D-lactic acid, a benzyl (Bzl) ester is recommended as it is stable under the conditions of peptide coupling and Boc deprotection and can be selectively removed by hydrogenolysis in the final step.[7][8]
Q3: How can I monitor the progress of the reactions?
A3: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the progress of each reaction step. Use an appropriate solvent system to achieve good separation of starting materials and products. Staining with ninhydrin can be used to visualize free amines. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to confirm the identity of intermediates and the final product.
Q4: What are the critical parameters for the final hydrogenolysis step?
A4: The efficiency of the hydrogenolysis reaction depends on the activity of the Palladium on carbon (Pd/C) catalyst, the hydrogen pressure, the solvent, and the reaction time. It is crucial to use a fresh, high-quality catalyst. The reaction is typically carried out in a protic solvent like methanol or ethanol under a hydrogen atmosphere (balloon or Parr hydrogenator). The reaction should be monitored until complete consumption of the starting material.
Q5: What are the expected yields for each step?
A5: Yields can vary depending on the specific conditions and scale of the reaction. However, for well-optimized solution-phase synthesis, yields for each coupling and deprotection step are generally expected to be in the range of 80-95%. The overall yield for the multi-step synthesis will be lower.
Experimental Protocols
Overall Synthesis Workflow
Caption: Solution-phase synthesis workflow for this compound.
Step 1: Synthesis of Boc-D-Ala-D-lactic acid benzyl ester (Boc-D-Ala-D-Lac-OBn)
-
Materials:
-
Boc-D-alanine (1.0 eq)
-
D-lactic acid benzyl ester (1.0 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve Boc-D-alanine and D-lactic acid benzyl ester in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add DMAP to the solution.
-
In a separate flask, dissolve DCC in anhydrous DCM and add this solution dropwise to the reaction mixture over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter off the dicyclohexylurea (DCU) precipitate and wash it with DCM.
-
Combine the filtrate and washings and wash successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
| Reagent | Molar Ratio | Typical Yield |
| Boc-D-alanine | 1.0 | 85-95% |
| D-lactic acid benzyl ester | 1.0 | |
| DCC | 1.1 | |
| DMAP | 0.1 |
Step 2: Boc Deprotection of Boc-D-Ala-D-Lac-OBn
-
Materials:
-
Boc-D-Ala-D-Lac-OBn (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve Boc-D-Ala-D-Lac-OBn in DCM.
-
Add an equal volume of TFA to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Once complete, remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with toluene several times to ensure complete removal of TFA.
-
The resulting crude H-D-Ala-D-Lac-OBn TFA salt is typically used in the next step without further purification.
-
Step 3: Coupling of Nα,Nε-Diacetyl-L-lysine with H-D-Ala-D-Lac-OBn
-
Materials:
-
H-D-Ala-D-Lac-OBn TFA salt (1.0 eq)
-
Nα,Nε-Diacetyl-L-lysine (1.0 eq)
-
HATU (1.1 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve Nα,Nε-Diacetyl-L-lysine and HATU in anhydrous DMF.
-
Add DIPEA to the solution and stir for 5-10 minutes to pre-activate the carboxylic acid.
-
Dissolve the crude H-D-Ala-D-Lac-OBn TFA salt in anhydrous DMF and add it to the pre-activated mixture.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, dilute the reaction mixture with ethyl acetate and wash with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
| Reagent | Molar Ratio | Typical Yield |
| H-D-Ala-D-Lac-OBn | 1.0 | 80-90% |
| Nα,Nε-Diacetyl-L-lysine | 1.0 | |
| HATU | 1.1 | |
| DIPEA | 2.5 |
Step 4: Final Deprotection by Hydrogenolysis
Caption: Final deprotection of the benzyl group via hydrogenolysis.
-
Materials:
-
Ac-Lys(Ac)-D-Ala-D-Lac-OBn (1.0 eq)
-
10% Palladium on carbon (Pd/C) (10 mol%)
-
Methanol
-
Hydrogen gas
-
-
Procedure:
-
Dissolve the protected depsipeptide in methanol.
-
Carefully add the Pd/C catalyst to the solution under an inert atmosphere.
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is completely consumed (typically 4-8 hours).
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
-
Step 5: Purification by Reverse-Phase HPLC
-
System:
-
Preparative Reverse-Phase HPLC system.
-
C18 column.
-
-
Mobile Phase:
-
A: 0.1% TFA in water
-
B: 0.1% TFA in acetonitrile
-
-
Procedure:
-
Dissolve the crude product in a minimal amount of the mobile phase A.
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject the sample onto the equilibrated C18 column.
-
Elute the product using a linear gradient of mobile phase B into A (e.g., 5-50% B over 30 minutes).
-
Monitor the elution at a suitable wavelength (e.g., 214 nm).
-
Collect the fractions containing the pure product.
-
Combine the pure fractions and lyophilize to obtain the final product as a white powder.
-
| Purification Step | Typical Purity |
| RP-HPLC | >95% |
References
- 1. peptide.com [peptide.com]
- 2. bachem.com [bachem.com]
- 3. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
Troubleshooting Ac-Lys-D-Ala-D-lactic acid instability in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Ac-Lys-D-Ala-D-lactic acid in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in aqueous solutions?
A1: The main cause of instability for this compound, a depsipeptide, in aqueous solutions is the hydrolysis of the ester bond linking the D-Alanine and D-lactic acid residues. This chemical degradation is often catalyzed by acidic or basic conditions.[1][2][3] The amide bonds of the peptide backbone are generally more stable than the ester linkage.[4]
Q2: How do pH and temperature affect the stability of this compound?
A2: Both pH and temperature significantly impact the stability of depsipeptides.[1][5][6] Generally, the rate of hydrolysis of the ester bond increases at both acidic and alkaline pH, with potentially greater stability closer to a neutral pH.[1][2] Elevated temperatures will accelerate the rate of chemical degradation across all pH values.[1][6]
Q3: What are the expected degradation products of this compound in water?
A3: The primary degradation product resulting from the hydrolysis of the ester bond is the formation of two separate molecules: Ac-Lys-D-Ala (a dipeptide) and D-lactic acid. Under harsh conditions, further degradation of the amide bonds could occur, but this is a slower process.[7][8]
Q4: Are there any enzymatic concerns for the stability of this depsipeptide?
A4: Yes, esterases present in biological samples (e.g., serum, plasma, cell lysates) can enzymatically hydrolyze the ester bond of depsipeptides.[4][9][10] If your experiments involve biological matrices, enzymatic degradation should be considered as a potential pathway for instability.
Q5: How should I prepare and store aqueous stock solutions of this compound?
A5: To maximize stability, it is recommended to prepare stock solutions in a buffer at a neutral or slightly acidic pH (e.g., pH 6-7). For short-term storage, refrigeration at 2-8°C is advisable. For long-term storage, it is best to store aliquots at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.[11]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Loss of compound activity or concentration over a short period. | The pH of the aqueous solution may be too acidic or alkaline, accelerating ester bond hydrolysis.[1] | Prepare fresh solutions for each experiment. If storage is necessary, use a buffered solution at a neutral pH and store at low temperatures. |
| The experimental temperature may be too high.[6][12] | Conduct experiments at the lowest feasible temperature. If elevated temperatures are required, minimize the incubation time. | |
| If using biological samples, esterase activity may be degrading the compound.[4][10] | Consider adding esterase inhibitors to your experimental setup, if compatible with your assay. Heat-inactivating the biological matrix before adding the depsipeptide may also be an option. | |
| Inconsistent results between experimental replicates. | The stock solution may be degrading over time. | Prepare a fresh stock solution from solid material. Aliquot stock solutions for single use to avoid repeated freeze-thaw cycles.[11] |
| The pH of the experimental medium is not well-controlled. | Ensure that all components of the reaction are at the same, controlled pH by using an appropriate buffer system. | |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC). | These are likely degradation products, such as Ac-Lys-D-Ala and D-lactic acid. | Confirm the identity of the degradation products using mass spectrometry. Use the presence of these peaks to monitor the rate of degradation under different conditions. |
Stability Data Overview
The following table provides illustrative stability data for a generic depsipeptide like this compound in aqueous buffers at 37°C. This data is intended to demonstrate general trends and should not be considered as exact values for this compound. Actual stability should be determined experimentally.
| pH | Half-life (t1/2) in hours (Illustrative) | Primary Degradation Pathway |
| 3.0 | 10 | Acid-catalyzed hydrolysis of the ester bond |
| 5.0 | 48 | Slow hydrolysis of the ester bond |
| 7.4 | 24 | Base-catalyzed hydrolysis of the ester bond |
| 9.0 | 8 | Rapid base-catalyzed hydrolysis of the ester bond |
Experimental Protocols
Protocol: Stability Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method to determine the stability of this compound in an aqueous solution at a specific pH and temperature.
1. Materials:
-
This compound (solid)
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Buffer salts (e.g., sodium phosphate for pH 7.4)
-
pH meter
-
Analytical balance
-
Volumetric flasks
-
HPLC system with a C18 column and UV detector
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade ACN
-
Buffer Solution: Prepare a buffer at the desired pH (e.g., 50 mM sodium phosphate, pH 7.4).
-
Stock Solution: Accurately weigh and dissolve this compound in the buffer solution to a final concentration of 1 mg/mL.
3. Stability Study Procedure:
-
Transfer an aliquot of the stock solution into a sealed vial and place it in a temperature-controlled environment (e.g., an incubator at 37°C).
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw a small aliquot of the sample.
-
Immediately quench any further degradation by diluting the aliquot in a cold mixture of Mobile Phase A and B (e.g., 95:5 v/v) to a suitable concentration for HPLC analysis.
-
Store the quenched samples at 2-8°C until analysis.
4. HPLC Analysis:
-
Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 214 nm (for the peptide bond)
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 5%) and increase it over time to elute the parent compound and any degradation products. For example:
-
0-2 min: 5% B
-
2-15 min: 5% to 50% B
-
15-17 min: 50% to 95% B
-
17-20 min: 95% B
-
20-22 min: 95% to 5% B
-
22-25 min: 5% B
-
-
Run a blank (buffer) and a standard of the undegraded compound.
5. Data Analysis:
-
Integrate the peak area of the parent this compound at each time point.
-
Plot the natural logarithm of the peak area versus time.
-
The slope of the resulting linear regression will be the negative of the degradation rate constant (k).
-
Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.
Visualizations
Caption: Primary degradation pathway via ester bond hydrolysis.
Caption: A logical workflow for troubleshooting depsipeptide instability.
Caption: Key factors that can influence the stability of the depsipeptide.
References
- 1. Chemical and enzymatic stability of a cyclic depsipeptide, the novel, marine-derived, anti-cancer agent kahalalide F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Effects of cyclic lipodepsipeptide structural modulation on stability, antibacterial activity and human cell toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. yoksis.bilkent.edu.tr [yoksis.bilkent.edu.tr]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Khan Academy [khanacademy.org]
- 9. Hydrolysis of peptide esters by different enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mammalian Esterase Activity: Implications for Peptide Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. glpbio.com [glpbio.com]
- 12. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor solubility of Ac-Lys-D-Ala-D-lactic acid in buffers
Welcome to the technical support center for Ac-Lys-D-Ala-D-lactic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
This compound is a depsipeptide, a molecule similar to a peptide but with at least one amide bond replaced by an ester bond. It is a crucial substrate for penicillin-sensitive D-alanine carboxypeptidases (DD-carboxypeptidases) and plays a significant role in studying bacterial cell wall biosynthesis and mechanisms of antibiotic resistance, particularly in the context of vancomycin resistance.[1][2][3][4] In vancomycin-resistant bacteria, the terminal D-Ala-D-Ala of peptidoglycan precursors is replaced with D-Ala-D-Lactate, which significantly reduces the binding affinity of vancomycin.[2][3] Proper solubilization is critical for its use in enzymatic assays, structural studies, and as a building block in synthetic chemistry.
Q2: I'm having trouble dissolving this compound in my buffer. What are the first steps I should take?
Poor solubility is a common issue with peptides and related compounds. The initial approach should be systematic and start with the simplest solvents.
-
Start with a small amount: Do not risk your entire stock. Use a small aliquot to test solubility.[5]
-
Use sterile, purified water first: Before adding buffers, try to dissolve the compound in sterile, deionized water.[6]
-
Consider the peptide's charge: this compound has a free carboxylic acid on the D-lactic acid and a free amine on the lysine side chain. At neutral pH, it will be zwitterionic, which can lead to lower solubility.
-
Gentle agitation: Vortexing or sonication can help break up aggregates and improve dissolution.[7][8]
Q3: My compound won't dissolve in water. What should I try next?
If water alone is insufficient, the next step is to modify the properties of the solvent.
-
pH Adjustment: Since the molecule has both acidic and basic groups, altering the pH away from its isoelectric point can significantly improve solubility.
-
Organic Co-solvents: For hydrophobic peptides, organic solvents can be very effective.
-
Start by dissolving the compound in a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[6][8]
-
Once dissolved, slowly add the aqueous buffer to the organic solution dropwise while vortexing to reach the desired final concentration. Be mindful that high concentrations of organic solvents may interfere with biological assays.
-
Q4: Can I heat the sample to improve solubility?
Gentle warming (e.g., to 37°C or less than 40°C) can aid in dissolving some peptides.[9][10] However, prolonged or excessive heating should be avoided as it can lead to degradation of the compound.
Troubleshooting Guide
This guide provides a systematic approach to overcoming solubility issues with this compound.
Problem: The compound forms a suspension or precipitate in my aqueous buffer.
This indicates that the solubility limit has been exceeded under the current conditions.
Systematic Solubilization Workflow
Caption: A step-by-step workflow for solubilizing this compound.
Data Presentation: Solubility Strategies
The following table summarizes common solvents and strategies for improving peptide solubility. The effectiveness can vary based on the specific buffer system used.
| Strategy | Solvent/Agent | Concentration | Suitability & Considerations |
| pH Adjustment | Acetic Acid | 10-30% (stock) | For basic peptides; add dropwise to dissolve, then dilute.[5][9] |
| Ammonium Bicarbonate | 0.1 M | For acidic peptides; volatile and can be removed by lyophilization.[8] | |
| Ammonium Hydroxide | 1-10% (stock) | For acidic peptides; use with caution for Cys-containing peptides.[5][6] | |
| Organic Co-solvents | DMSO (Dimethyl Sulfoxide) | Up to 100% for stock | Low toxicity, but can interfere with some biological assays.[8] |
| DMF (Dimethylformamide) | Up to 100% for stock | Good for hydrophobic peptides; may be toxic to cells.[6] | |
| Acetonitrile | Varies | Can be used for solubilization, but less common for stock solutions.[11] | |
| Physical Methods | Sonication | Intermittent bursts | Helps break up aggregates; avoid overheating the sample.[7][8] |
| Gentle Warming | < 40°C | Can increase solubility, but risks thermal degradation.[9] | |
| Chaotropic Agents | Guanidine-HCl, Urea | 6 M | Last resort; disrupts hydrogen bonds but will denature proteins.[8] |
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing
-
Weigh out a small, accurately known amount of this compound (e.g., 1 mg).
-
Add a small volume of sterile deionized water (e.g., 100 µL) to the vial.
-
Vortex the vial for 30 seconds. If the solid does not dissolve, sonicate in a water bath for 1-2 minutes.
-
Observe the solution. If it is clear, the compound is soluble at that concentration.
-
If the solution remains cloudy or contains precipitate, proceed with pH adjustment or co-solvent testing as outlined in the troubleshooting workflow. Always add modifiers (acid, base, or organic solvent) in small increments.
-
Once dissolved, the solution can be diluted with the final buffer of choice. It is recommended to add the concentrated stock solution to the buffer, rather than the other way around, to avoid precipitation.
Protocol 2: Preparing a Stock Solution Using an Organic Co-Solvent
-
Add a minimal volume of 100% DMSO to the vial containing the lyophilized this compound to create a concentrated stock (e.g., 10-50 µL for 1 mg).
-
Vortex until the compound is fully dissolved. The solution should be clear.
-
While gently vortexing your target aqueous buffer, add the concentrated DMSO stock drop-by-drop to the buffer to achieve the desired final concentration.
-
If the solution becomes turbid, the solubility limit in that buffer/DMSO mixture has been exceeded.[12]
-
Aliquot the final stock solution into single-use vials and store at -20°C or -80°C to maintain stability.[13]
Signaling Pathway and Logical Relationship Diagrams
Logical Decision Tree for Troubleshooting
This diagram provides a logical path for diagnosing and solving solubility issues.
Caption: Decision tree for troubleshooting poor solubility.
References
- 1. pnas.org [pnas.org]
- 2. Quantification of the d-Ala-d-Lac-Terminated Peptidoglycan Structure in Vancomycin-Resistant Enterococcus faecalis Using a Combined Solid-State Nuclear Magnetic Resonance and Mass Spectrometry Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biobasic.com [biobasic.com]
- 6. Peptide Storage and Solubilization - Custom Peptide Synthesis [activotec.com]
- 7. jpt.com [jpt.com]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 10. glpbio.com [glpbio.com]
- 11. EP1722819B1 - Method for solubilising peptide mixtures - Google Patents [patents.google.com]
- 12. iscabiochemicals.com [iscabiochemicals.com]
- 13. Peptide solubility and storage - AltaBioscience [altabioscience.com]
Preventing degradation of Ac-Lys-D-Ala-D-lactic acid during storage
This technical support center provides guidance on preventing the degradation of Ac-Lys-D-Ala-D-lactic acid during storage. Below you will find frequently asked questions and troubleshooting guides to ensure the stability and integrity of your product.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of this compound?
For long-term storage, it is recommended to keep this compound in its lyophilized form at -20°C or, for maximum stability, at -80°C.[1][2][3][4] Storing at ultra-low temperatures significantly minimizes the rate of potential degradation reactions.[2] For short-term storage (up to a few weeks), 4°C is acceptable for the lyophilized powder.[3][4][5]
Q2: How should I handle the product upon receipt?
Upon receiving the lyophilized peptide, it is crucial to store it under the recommended cold and dark conditions immediately to maintain its integrity.[3][5] Before opening the vial, it should be allowed to equilibrate to room temperature to prevent moisture condensation, which can accelerate degradation.[5]
Q3: Can I store this compound in solution?
Storing peptides in solution is generally not recommended for long periods as they are much less stable than in their lyophilized form.[1][2] If you must store it in solution, prepare aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[3] For solutions, use a sterile buffer at a pH between 5 and 6 and store at -20°C for short-term storage or -80°C for longer periods.[4][5]
Q4: What are the primary degradation pathways for this compound?
While specific degradation pathways for this molecule are not extensively documented, based on its depsipeptide structure, the most probable chemical degradation pathways include:
-
Hydrolysis: The ester bond in the D-lactic acid moiety is susceptible to cleavage by water, a reaction that can be accelerated by acidic or alkaline conditions.[1]
-
Oxidation: Although this peptide does not contain highly susceptible residues like Methionine or Cysteine, oxidation can still occur over long periods, especially if not stored under an inert atmosphere.[1]
-
Deamidation and Racemization: These are common degradation pathways for peptides, potentially affecting the D-Ala or Lys residues over time.[1][6]
Q5: How can I minimize oxidation during storage?
To minimize oxidation, it is best to store the lyophilized powder under an inert gas like nitrogen or argon. After use, purge the vial with the inert gas before re-sealing.[5]
Troubleshooting Guide
Issue 1: I am observing a loss of biological activity with my this compound.
-
Potential Cause: This is often a primary indicator of chemical degradation. The hydrolysis of the ester bond or other modifications can alter the molecule's structure and its ability to act as a substrate.
-
Recommended Action:
-
Verify that proper storage and handling procedures have been followed.
-
Perform an analytical assessment of the peptide's purity using High-Performance Liquid Chromatography (HPLC).
-
Use Mass Spectrometry (MS) to check for the presence of degradation products, such as the hydrolyzed form of the peptide.
-
Issue 2: My HPLC chromatogram shows a new, unexpected peak.
-
Potential Cause: The appearance of a new peak that increases over time is a strong indication of degradation. This could correspond to a hydrolyzed product, an oxidized form, or another modified version of the peptide.
-
Recommended Action:
-
Analyze the new peak using Mass Spectrometry (MS) to determine its molecular weight and identify the modification.
-
Review your storage conditions. The presence of moisture, exposure to light, or inappropriate temperatures can lead to the formation of impurities.[2]
-
If the peptide has been stored in solution, consider preparing fresh solutions from a new lyophilized stock.
-
Issue 3: The solubility of the lyophilized powder has changed.
-
Potential Cause: Changes in solubility can be due to the formation of aggregates or modifications to the peptide structure. Aggregation can be promoted by repeated freeze-thaw cycles or improper storage.
-
Recommended Action:
-
Attempt to dissolve the peptide using gentle sonication.
-
Analyze the peptide's purity by HPLC to check for signs of degradation that might be affecting its physical properties.
-
For future use, ensure the lyophilized powder is stored in a tightly sealed container with a desiccant to prevent moisture absorption.
-
Quantitative Data on Peptide Stability
The following table provides hypothetical data on the degradation of a typical depsipeptide under various storage conditions to illustrate the importance of proper storage.
| Storage Condition | Purity after 3 months (%) | Purity after 6 months (%) |
| Lyophilized at -80°C | >99% | >99% |
| Lyophilized at -20°C | 99% | 98% |
| Lyophilized at 4°C | 97% | 94% |
| Lyophilized at 25°C (Room Temp) | 90% | 82% |
| In Solution at -20°C | 95% | 90% |
| In Solution at 4°C | 85% | 75% |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a general reversed-phase HPLC method for assessing the purity of this compound.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm
-
Injection Volume: 20 µL
-
Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A to a concentration of 1 mg/mL.
Protocol 2: Mass Spectrometry (MS) for Identification of Degradants
This protocol describes a general approach for identifying potential degradation products using LC-MS.
-
Instrumentation: Couple the HPLC system described above to an Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Ionization Mode: Positive ion mode is typically suitable for peptides.
-
Mass Range: Scan a mass range appropriate for the expected parent mass of this compound (373.4 g/mol ) and its potential degradation products (e.g., hydrolyzed product at an increased mass).
-
Data Analysis:
-
Extract the mass spectrum for the main peak and any impurity peaks observed in the HPLC chromatogram.
-
Compare the observed masses with the theoretical masses of the intact peptide and its potential degradation products (e.g., addition of 18 Da for hydrolysis).
-
For more detailed structural information, perform tandem MS (MS/MS) on the parent ions to obtain fragmentation patterns.
-
Diagrams
Caption: Troubleshooting workflow for suspected degradation of this compound.
References
- 1. veeprho.com [veeprho.com]
- 2. limitlesslifenootropics.com [limitlesslifenootropics.com]
- 3. peptidesciences.com [peptidesciences.com]
- 4. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 5. NIBSC - Peptide Storage [nibsc.org]
- 6. Analytical techniques used to study the degradation of proteins and peptides: chemical instability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Detection of Ac-Lys-D-Ala-D-lactic acid
Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) detection of Ac-Lys-D-Ala-D-lactic acid. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in their analytical endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when developing an HPLC method for this compound?
A1: this compound is a polar depsipeptide that presents several analytical challenges. Key difficulties include its limited UV absorbance, high polarity which can lead to poor retention on traditional reversed-phase columns, and the presence of chiral centers requiring specific conditions for stereoisomeric separation. Method development often requires careful selection of the stationary phase, mobile phase, and detection method.
Q2: Which type of HPLC column is most suitable for separating this compound?
A2: The choice of column is critical. Given the polar and chiral nature of the analyte, several options should be considered:
-
Chiral Stationary Phases (CSPs): These are essential for separating stereoisomers. Columns based on macrocyclic glycopeptides, such as teicoplanin or ristocetin, have proven effective for separating the enantiomers of lactic acid and are a logical starting point.[1][2] Chirobiotic T and Chirobiotic R columns are examples that have shown good resolution for similar small polar molecules.[1][2][3]
-
Reversed-Phase (RP) Columns (e.g., C18): While standard C18 columns may result in poor retention, they can be used effectively with ion-pairing reagents or highly aqueous mobile phases. For hydrophilic compounds like lactic acid, a polar mobile phase is often used.[4]
-
Normal-Phase Columns: A direct-phase chiral column could also be an option, particularly after a derivatization step to modify the analyte's polarity and introduce a chromophore.[3]
Q3: What detection methods are recommended for this compound?
A3: Due to the lack of a strong native chromophore, sensitive detection methods are required:
-
Mass Spectrometry (MS/MS): This is a highly sensitive and selective method, especially for complex biological samples.[2][5] It can provide confirmation of the analyte's identity and accurate quantification.
-
UV Detection with Derivatization: If MS is unavailable, pre-column derivatization can be employed to attach a UV-absorbing tag to the molecule.[6][7] For instance, 2,4'-dibromoacetophenone (DBAP) can be used to derivatize the carboxyl group, allowing for sensitive UV detection around 259 nm.[6][7]
-
UV Detection at Low Wavelengths: Direct UV detection is possible at low wavelengths (e.g., 210 nm), but this approach may suffer from lower sensitivity and interference from other components in the sample matrix.[1]
-
Refractive Index (RI) Detection: While an option, RI detection is generally less sensitive and not compatible with gradient elution, limiting its utility for complex analyses.[8]
Q4: How can I improve the retention of this polar molecule on a reversed-phase column?
A4: To improve retention of polar analytes like this compound on RP columns:
-
Use a Highly Aqueous Mobile Phase: Employ mobile phases with a high percentage of the aqueous component.
-
Use an "Aqueous C18" Column: These columns are specifically designed to prevent phase collapse in highly aqueous conditions.
-
Add Ion-Pairing Reagents: Reagents like trifluoroacetic acid (TFA) can be added to the mobile phase to form a neutral complex with the analyte, increasing its retention on the non-polar stationary phase.
-
Adjust Mobile Phase pH: The pH of the mobile phase can alter the ionization state of the analyte. For a molecule with a carboxylic acid group, lowering the pH will suppress ionization and increase retention on an RP column.
Troubleshooting Guide
This section addresses common problems encountered during the HPLC analysis of this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Recommended Solution |
| Column Overload | Decrease the injection volume or the concentration of the sample. |
| Secondary Interactions | Add a competing agent to the mobile phase. For example, adding triethylamine (TEA) can reduce peak tailing when analyzing acidic compounds.[9] |
| Mismatched Solvents | Ensure the sample is dissolved in a solvent that is weaker than or equivalent to the mobile phase. |
| Column Degradation | Flush the column with a strong solvent or replace it if performance does not improve. |
Problem 2: Poor Resolution Between Peaks
| Possible Cause | Recommended Solution |
| Inappropriate Mobile Phase | Optimize the mobile phase composition. For chiral separations, adjusting the organic modifier (e.g., acetonitrile, ethanol) percentage and the concentration of additives (e.g., acetic acid, ammonium acetate) is critical.[1][9] |
| Incorrect Column | Ensure you are using a suitable chiral stationary phase for enantiomeric separation. Teicoplanin- and ristocetin-based columns are effective for lactic acid isomers.[1] |
| Suboptimal Temperature | Column temperature can significantly affect chiral separations. Test a range of temperatures (e.g., 5°C to 45°C) to find the optimal condition for resolution.[1] Efficient resolution has been achieved at temperatures below 25°C for some chiral columns.[1] |
| Flow Rate Too High | Decrease the flow rate to allow more time for interaction between the analyte and the stationary phase, which can improve resolution. |
Problem 3: Low Signal or No Peak Detected
| Possible Cause | Recommended Solution |
| Insufficient Concentration | Concentrate the sample or increase the injection volume. |
| Inadequate Detection Method | The analyte may lack a strong chromophore. Use a more sensitive detector like a mass spectrometer (MS) or employ pre-column derivatization to enhance UV absorbance.[2][6][7] |
| Analyte Degradation | Ensure sample stability. This compound is a depsipeptide and may be susceptible to hydrolysis. Store samples appropriately, often at -20°C or -80°C.[10] |
| Poor Retention (Eluting in Void) | If using an RP column, the analyte may be too polar. Modify the mobile phase (e.g., use 100% aqueous or add an ion-pairing reagent) or switch to a more suitable column (HILIC or chiral). |
Troubleshooting Workflow for Poor Resolution
Caption: A decision tree for systematically troubleshooting poor peak resolution.
Experimental Protocols
The following protocols are suggested starting points for method development, based on successful methods for the chiral separation of lactic acid. Optimization will be required for this compound.
Protocol 1: Chiral HPLC-MS/MS Method
This method is adapted from protocols for separating D- and L-lactic acid and is recommended for its high sensitivity and selectivity.[2][5]
-
HPLC System: A standard HPLC or UHPLC system coupled to a tandem mass spectrometer.
-
Column: Astec CHIROBIOTIC R or a similar teicoplanin-based chiral column.
-
Mobile Phase:
-
Solvent A: 33.3 mM Ammonium acetate in Water
-
Solvent B: Acetonitrile
-
Isocratic Elution: 15% Solvent A and 85% Solvent B.[5]
-
-
Flow Rate: 0.7 mL/min.[5]
-
Column Temperature: 4°C (Note: Temperature is a critical parameter to optimize for resolution).[5]
-
Injection Volume: 10 µL.
-
MS/MS Detector Settings:
-
Ionization Mode: Electrospray Ionization, Negative (ESI-).
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion m/z values will need to be determined by infusing a standard of this compound.
-
Protocol 2: HPLC-UV Method with Pre-Column Derivatization
This protocol is based on derivatizing the carboxylic acid moiety for enhanced UV detection.[6][7]
-
Sample Preparation (Derivatization):
-
HPLC System: A standard HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase column such as a Nova-Pak C18 (4 µm, 300 x 3.9 mm).[6]
-
Mobile Phase:
-
Solvent A: Methanol
-
Solvent B: Water with 5% Methanol (v/v)
-
Use a binary gradient elution program, which needs to be optimized for the specific analyte.[6]
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 39°C.[6]
-
Detection: UV detection at 259 nm.[6]
General HPLC Workflow
Caption: A flowchart illustrating the standard stages of an HPLC experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of L- and D-Lactic Acid Enantiomers by HPLC/MS/MS [sigmaaldrich.com]
- 3. Alternative HPLC-DAD Direct-Phase Approach to Measurement of Enantiopurity of Lactic Acid Derivatives [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. labcluster.com [labcluster.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. US20080311615A1 - Method for chiral separation of lactic acid enantiomers - Google Patents [patents.google.com]
- 10. glpbio.com [glpbio.com]
Common issues in handling depsipeptide substrates in the lab
Welcome to the technical support center for depsipeptide substrates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Solubility and Dissolution
Q: My depsipeptide won't dissolve in aqueous buffers. What should I do?
A: Poor aqueous solubility is a common issue with depsipeptides, especially those with a high proportion of hydrophobic amino acids.[1] Here is a systematic approach to solubilization:
-
Start with a small amount: Always test the solubility of a small portion of your depsipeptide before attempting to dissolve the entire sample.[2]
-
Use organic solvents: Try dissolving the peptide in a small amount of an organic solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile (ACN).[1][2] Once dissolved, you can slowly add the aqueous buffer to the desired concentration.
-
pH adjustment: The net charge of a peptide, and thus its solubility, is dependent on the pH of the solution.[1] Adjusting the pH away from the peptide's isoelectric point (pI) can significantly improve solubility. For acidic peptides (net charge < 0), try a basic buffer. For basic peptides (net charge > 0), an acidic buffer may work better.[2]
-
Sonication: Brief sonication can help to break up aggregates and aid in dissolution.[2]
Q: How can I predict the solubility of my depsipeptide?
A: The amino acid composition is the primary determinant of solubility. Peptides with a high percentage of hydrophobic residues (e.g., W, L, I, F, M, V, Y, P, A) are likely to have poor solubility in aqueous solutions.[1][2] Conversely, a higher content of charged amino acids enhances solubility.[1]
Stability and Storage
Q: What are the optimal storage conditions for depsipeptide substrates?
A: To maximize stability, depsipeptides should be stored as a lyophilized powder at -20°C or -80°C in a desiccated environment.[3][4][5][6] Peptides containing cysteine, methionine, or tryptophan are particularly susceptible to oxidation and should be stored under an inert atmosphere (e.g., nitrogen or argon).[6][7]
Q: How long are depsipeptide solutions stable?
A: The stability of depsipeptides in solution is limited.[6] The ester bond is prone to hydrolysis, especially at pH values greater than 8.[7] It is recommended to prepare fresh solutions for each experiment. If storage in solution is unavoidable, use a sterile buffer at a pH of 5-6, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C.[6]
| Compound | Condition | Half-life |
| Kahalalide F | 80°C, pH 0 | 1.1 hours[8] |
| Kahalalide F | 80°C, pH 1 | 20 hours[8] |
| Kahalalide F | 80°C, pH 7 | 8.6 hours[8] |
| Kahalalide F | 26°C, pH 11 | 1.65 hours[8] |
Table 1: Chemical Stability of Kahalalide F
Purity and Quality Control
Q: What are common impurities in synthetic depsipeptides?
A: Synthetic depsipeptides can contain various impurities, including truncated sequences, deletion sequences, and residual reagents from the synthesis process, such as trifluoroacetic acid (TFA).[9] It is crucial to obtain a certificate of analysis from the supplier that details the purity of the depsipeptide.
Q: Can residual TFA from synthesis affect my experiments?
A: Yes, residual trifluoroacetate (TFA) can interfere with cellular assays, potentially inhibiting cell proliferation.[9][10] If you observe unexpected results in cell-based experiments, consider TFA interference as a possible cause.
Troubleshooting Guides
Problem: Peptide Aggregation
Symptoms:
-
The peptide solution is cloudy or contains visible precipitates.[2]
-
Loss of biological activity.
-
Inconsistent assay results.[11]
Possible Causes:
-
Hydrophobic interactions: Peptides with a high content of hydrophobic amino acids are prone to aggregation.[1][12]
-
High concentration: Peptide aggregation is a concentration-dependent process.
-
Environmental factors: pH near the isoelectric point, temperature, and agitation can promote aggregation.[11]
Solutions:
-
Dissolution strategy: Use organic solvents and sonication as described in the solubility section.
-
Work at lower concentrations: If possible, perform experiments at lower peptide concentrations.
-
Incorporate chaotropic agents: In some cases, the addition of chaotropic agents like guanidinium chloride or urea can disrupt aggregation, but be mindful of their potential effects on your experimental system.
-
Use of backbone-protecting groups: During synthesis, the incorporation of groups like 2-hydroxy-4-methoxybenzyl (Hmb) can disrupt the hydrogen bonding that leads to aggregation.[12]
Problem: Inconsistent Assay Results
Symptoms:
-
High variability between replicate experiments.
-
Unexpected biological responses (e.g., unwanted immune stimulation).[9]
Possible Causes:
-
Inaccurate peptide concentration: This can result from incomplete solubilization or errors in weighing the lyophilized powder.
-
Peptide degradation: Instability of the depsipeptide can lead to a loss of active compound over time.
-
Contamination: Endotoxins are a common contaminant that can cause significant variability in immunological assays.[9] Residual TFA can also affect cellular assays.[9]
-
Peptide aggregation: Aggregates can lead to a heterogeneous solution and variable activity.
Solutions:
-
Accurate concentration determination: Ensure the peptide is fully dissolved before determining its concentration. For accurate quantification, consider amino acid analysis.
-
Fresh sample preparation: Prepare fresh solutions for each experiment from a lyophilized stock to minimize degradation.
-
Use high-purity reagents: Use endotoxin-free water and sterile buffers for all experiments. If endotoxin contamination is suspected, use a commercial endotoxin removal kit.
-
Address aggregation: Follow the recommendations in the peptide aggregation troubleshooting section.
Experimental Protocols
Protocol 1: General Procedure for Solubilizing a Depsipeptide Substrate
-
Allow the lyophilized depsipeptide vial to equilibrate to room temperature before opening to prevent condensation of moisture.[3][7]
-
Add a minimal amount of a suitable organic solvent (e.g., DMSO, DMF) to the vial to create a concentrated stock solution.
-
Gently vortex or sonicate the vial to ensure complete dissolution. The solution should be clear.[2]
-
Slowly add the desired aqueous buffer to the concentrated stock solution while vortexing to achieve the final working concentration.
-
If precipitation occurs, try adjusting the pH of the buffer or increasing the proportion of the organic solvent.
Protocol 2: Sortase-Mediated Ligation Using a Depsipeptide Substrate
This protocol describes a general workflow for the irreversible N-terminal labeling of a protein using sortase A (SrtA) and a depsipeptide substrate.[13][14]
-
Prepare the reaction components:
-
Protein to be labeled (with an N-terminal glycine) in a suitable buffer (e.g., Tris-HCl, pH 7.5, containing CaCl2).
-
Sortase A enzyme.
-
Depsipeptide substrate (e.g., containing a fluorescent label) dissolved as described in Protocol 1.
-
-
Set up the ligation reaction: Combine the protein, sortase A, and a small excess of the depsipeptide substrate in a microcentrifuge tube.
-
Incubate: Incubate the reaction at the optimal temperature for the sortase A variant being used (typically 4-6 hours).[13][14]
-
Monitor the reaction: The progress of the reaction can be monitored by SDS-PAGE, looking for the appearance of a higher molecular weight band corresponding to the labeled protein.[15]
-
Purify the labeled protein: Once the reaction is complete, the labeled protein can be purified from the reaction mixture using standard chromatography techniques (e.g., size-exclusion or affinity chromatography).
Visualizations
Caption: Workflow for irreversible protein labeling using sortase A and a depsipeptide substrate.
References
- 1. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. Peptide Storage Guide - Creative Peptides [creative-peptides.com]
- 4. jpt.com [jpt.com]
- 5. newwavepeptides.co.uk [newwavepeptides.co.uk]
- 6. genscript.com [genscript.com]
- 7. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 8. Chemical and enzymatic stability of a cyclic depsipeptide, the novel, marine-derived, anti-cancer agent kahalalide F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. genscript.com [genscript.com]
- 10. genscript.com [genscript.com]
- 11. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. Depsipeptide substrates for sortase-mediated N-terminal protein ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Depsipeptide substrates for sortase-mediated N-terminal protein ligation | Springer Nature Experiments [experiments.springernature.com]
- 15. Combined Application of Orthogonal Sortases and Depsipeptide Substrates for Dual Protein Labeling - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the signal-to-noise ratio in Ac-Lys-D-Ala-D-lactic acid-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Ac-Lys-D-Ala-D-lactic acid-based assays, with a focus on enhancing the signal-to-noise ratio. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in an assay?
A1: this compound is a synthetic depsipeptide that mimics the altered cell wall precursor found in vancomycin-resistant bacteria. Its primary use is as a substrate for enzymes involved in vancomycin resistance, such as the D-Ala-D-Lac ligase, commonly known as VanA. Assays using this substrate are crucial for studying the kinetics of these enzymes and for high-throughput screening of potential inhibitors that could restore vancomycin susceptibility.
Q2: Which assay formats are most common for this type of substrate?
A2: Fluorescence-based assays are highly prevalent due to their sensitivity and suitability for high-throughput screening. Common formats include:
-
Fluorescence Polarization (FP) Assays: These assays measure the change in polarization of a fluorescently labeled this compound probe upon binding to a target enzyme or antibody.
-
Coupled-Enzyme Assays: These assays measure the product of the primary enzymatic reaction (e.g., D-alanine) through a secondary reaction that produces a fluorescent signal.
-
FRET-Based Assays: Förster Resonance Energy Transfer (FRET) assays can be designed to measure the binding of the substrate to the enzyme or the conformational changes that occur during catalysis.
Q3: What are the key factors that influence the signal-to-noise ratio in these assays?
A3: The signal-to-noise ratio is critical for obtaining reliable data. Key influencing factors include:
-
Purity of Reagents: Impurities in the enzyme preparation or the fluorescent probe can lead to high background signals.
-
Concentration of Assay Components: Sub-optimal concentrations of the enzyme, substrate, or fluorescent probe can result in a weak signal or high background.
-
Buffer Composition: The pH, ionic strength, and presence of additives in the assay buffer can significantly impact enzyme activity and fluorescence.
-
Instrumentation Settings: The gain, excitation/emission wavelengths, and read time of the fluorescence detector must be optimized.
-
Environmental Factors: Temperature fluctuations and light exposure can affect both enzyme kinetics and fluorophore stability.
Q4: How can I be sure that my enzyme is active?
A4: To confirm enzyme activity, always include positive and negative controls in your experimental setup. A positive control would be a reaction with all components, including a known active enzyme, which should yield a strong signal. A negative control, lacking the enzyme or substrate, should produce a minimal signal. Comparing the signal from your experimental samples to these controls will validate the enzyme's activity.
Troubleshooting Guides
Issue 1: High Background Signal
A high background signal can mask the specific signal from the enzymatic reaction, leading to a poor signal-to-noise ratio.
| Potential Cause | Suggested Solution |
| Autofluorescence of Assay Components | Screen individual assay components (buffer, enzyme, substrate, and test compounds) for intrinsic fluorescence at the excitation and emission wavelengths used. Consider using red-shifted fluorophores to minimize autofluorescence. |
| Contaminated Reagents | Use high-purity, HPLC-grade reagents and solvents. Ensure that water is ultrapure. Filter-sterilize buffers to remove particulate matter. |
| Non-Specific Binding of Fluorescent Probe | In FP assays, the fluorescent probe may bind to the microplate wells. Use non-binding surface (NBS) or low-binding plates. The inclusion of a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) in the assay buffer can also help, but should be tested for its effect on enzyme activity. |
| High Enzyme Concentration | An excessively high concentration of the enzyme can contribute to light scatter and background fluorescence. Titrate the enzyme to determine the lowest concentration that provides a robust signal. |
| Precipitation of Test Compounds | Visually inspect the wells for any precipitation of the compounds being screened. Decrease the compound concentration or use a co-solvent like DMSO (ensure final DMSO concentration is compatible with the assay). |
Issue 2: Weak or No Signal
A weak or absent signal suggests a problem with the enzymatic reaction or signal detection.
| Potential Cause | Suggested Solution |
| Inactive Enzyme | Verify the activity of the enzyme with a known positive control substrate or a different assay method. Ensure proper storage and handling of the enzyme to prevent degradation. Avoid repeated freeze-thaw cycles. |
| Sub-optimal Assay Conditions | Optimize the assay buffer pH, ionic strength, and temperature for the specific enzyme being used. Consult the literature for the optimal conditions for enzymes like VanA. |
| Incorrect Reagent Concentrations | Titrate the substrate and enzyme to find the optimal concentrations that yield a linear reaction rate and a strong signal. Ensure that the concentration of the fluorescent probe is appropriate for the detection instrument. |
| Inhibitory Contaminants | Ensure that buffers and reagents are free from enzyme inhibitors. For example, EDTA can chelate essential metal ions for some enzymes. |
| Instrument Settings Not Optimized | Optimize the gain setting on the fluorescence reader to maximize the signal without saturating the detector. Ensure the correct excitation and emission filters are in place. Increase the integration time or the number of flashes per well. |
| Fluorophore Quenching | Some compounds in the assay mixture may quench the fluorescence of the probe. Test for quenching by adding the compound to a solution of the fluorescent probe without the enzyme. |
Experimental Protocols
Protocol 1: Fluorescence Polarization (FP) Assay for VanA Inhibitor Screening
This protocol is designed for the high-throughput screening of potential inhibitors of the D-Ala-D-Lac ligase VanA using a fluorescently labeled this compound probe.
Materials:
-
Purified VanA enzyme
-
Fluorescently labeled this compound (e.g., with TAMRA or a similar fluorophore)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT
-
Test compounds dissolved in DMSO
-
Black, low-volume 384-well non-binding surface microplates
-
Fluorescence plate reader capable of measuring fluorescence polarization
Methodology:
-
Reagent Preparation:
-
Prepare a 2X stock solution of VanA enzyme in assay buffer.
-
Prepare a 2X stock solution of the fluorescent probe in assay buffer.
-
Prepare serial dilutions of test compounds in 100% DMSO. Then, dilute these compounds into assay buffer to create a 4X stock with a final DMSO concentration of 4%.
-
-
Assay Procedure:
-
Add 5 µL of the 4X test compound solution to the wells of the 384-well plate. For controls, add 5 µL of assay buffer with 4% DMSO (negative control) or a known inhibitor (positive control).
-
Add 10 µL of the 2X VanA enzyme solution to all wells.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 5 µL of the 2X fluorescent probe solution to all wells.
-
Mix the plate gently on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence polarization on a plate reader.
-
Data Analysis:
-
Calculate the change in fluorescence polarization (ΔmP) for each well.
-
Determine the percent inhibition for each test compound relative to the positive and negative controls.
-
Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.
| Parameter | Recommended Starting Concentration/Value |
| VanA Enzyme Concentration | 10 - 100 nM |
| Fluorescent Probe Concentration | 5 - 20 nM |
| Final DMSO Concentration | ≤ 1% |
| Incubation Time (Compound + Enzyme) | 15 minutes |
| Incubation Time (Reaction) | 60 minutes |
| Temperature | 25°C |
Visualizations
Caption: Workflow for a fluorescence polarization-based inhibitor screening assay.
Caption: A logical guide for troubleshooting common assay issues.
Validation & Comparative
Mass Spectrometry Analysis of Ac-Lys-D-Ala-D-lactic acid: A Comparative Guide for Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
The depsipeptide Ac-Lys-D-Ala-D-lactic acid is a critical reagent in microbiology and drug discovery, primarily used as a substrate for DD-carboxypeptidases. Ensuring the purity of this compound is paramount for accurate and reproducible experimental results. This guide provides a comparative overview of mass spectrometry-based methods for the comprehensive purity assessment of this compound, complete with detailed experimental protocols and data presentation.
Introduction to Purity Concerns
Synthetic peptides and depsipeptides like this compound are susceptible to various impurities introduced during solid-phase synthesis. These can include deletion sequences, products of incomplete deprotection, and side-products from reactions such as diketopiperazine formation. Furthermore, the presence of chiral centers in the molecule necessitates careful assessment of stereoisomeric purity, as the presence of diastereomers can significantly impact biological activity.
Comparative Analysis of Mass Spectrometry Techniques
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the cornerstone for the purity analysis of this compound. Different MS analyzers offer distinct advantages for this application.
| Mass Spectrometry Technique | Strengths | Weaknesses | Ideal Application |
| Quadrupole MS | Robust, cost-effective, excellent for quantification (SRM/MRM) | Lower resolution and mass accuracy | Routine purity checks and quantification of known impurities. |
| Time-of-Flight (TOF) MS | High resolution and mass accuracy | May have a lower dynamic range than other techniques | Accurate mass measurement for empirical formula confirmation and identification of unknown impurities. |
| Orbitrap MS | Very high resolution and mass accuracy | Higher cost and complexity | In-depth characterization, impurity identification, and structural elucidation. |
| Tandem MS (MS/MS) | Structural elucidation of the parent molecule and impurities | Requires fragmentation optimization | Confirmation of sequence and identification of impurities through fragmentation pattern analysis. |
Experimental Protocols
I. General Purity Assessment by LC-MS
This protocol outlines a general method for assessing the purity of this compound and identifying potential synthesis-related impurities.
1. Sample Preparation:
-
Dissolve the this compound sample in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1 mg/mL.
-
Centrifuge the sample to remove any particulate matter.
2. LC-MS Parameters:
| Parameter | Condition |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | Agilent Zorbax RRHD C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Mass Spectrometer | Agilent 6545XT AdvanceBio LC/Q-TOF or equivalent |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Capillary Voltage | 3500 V |
| Fragmentor Voltage | 175 V |
| Gas Temperature | 325 °C |
| Gas Flow | 8 L/min |
| Mass Range | m/z 100-1000 |
3. Data Analysis:
-
Extract the ion chromatogram for the theoretical m/z of this compound ([M+H]⁺ ≈ 374.1922).
-
Integrate the peak area of the main compound and all impurity peaks.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Utilize the high-resolution mass data to propose elemental compositions for detected impurities.
II. Chiral Purity Assessment by Chiral LC-MS
This protocol is designed to separate and quantify potential diastereomeric impurities.
1. Sample Preparation:
-
Prepare the sample as described in the general purity assessment protocol.
2. Chiral LC-MS Parameters:
| Parameter | Condition |
| HPLC System | Shimadzu Nexera XR or equivalent |
| Column | CHIRALPAK® ZWIX(+) or CHIROBIOTIC® T |
| Mobile Phase | Methanol/Acetonitrile/Water with additives (e.g., acetic acid, ammonium acetate) - mobile phase composition to be optimized for the specific column |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | SCIEX Triple Quad™ 6500+ or equivalent |
| Ionization Mode | Positive ESI |
| Detection Mode | Selected Reaction Monitoring (SRM) for the parent ion and key fragments |
3. Data Analysis:
-
Monitor the specific SRM transitions for this compound.
-
Integrate the peak areas for all separated stereoisomers.
-
Calculate the chiral purity based on the relative peak areas.
Potential Impurities and their Identification
Based on solid-phase depsipeptide synthesis, the following impurities should be considered:
| Potential Impurity | Description | Expected Mass Difference from Parent |
| Deletion Sequence (Ac-Lys-D-Ala) | Incomplete coupling of D-lactic acid | -72.02 Da |
| Deletion Sequence (Ac-D-Ala-D-lactic acid) | Incomplete coupling of Lysine | -170.10 Da |
| Failure of N-terminal Acetylation | Free amine at the N-terminus of Lysine | -42.01 Da |
| Incomplete Side-Chain Acetylation of Lys | Free amine on the Lysine side-chain | -42.01 Da |
| Diketopiperazine (cyclo(D-Ala-D-lactic acid)) | Side reaction during synthesis | Not directly related to parent mass |
| Epimerization (e.g., Ac-Lys-L-Ala-D-lactic acid) | Racemization of the D-Alanine residue | Same mass, separated by chiral LC |
Visualization of Analytical Workflows
A Comparative Analysis of Ac-Lys-D-Ala-D-lactic acid and Ac-Lys-D-Ala-D-Ala as Enzyme Substrates for DD-Carboxypeptidases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzymatic processing of two key substrates: Ac-Lys-D-Ala-D-Ala, the natural substrate in bacterial peptidoglycan synthesis, and its depsipeptide analogue, Ac-Lys-D-Ala-D-lactic acid, which is central to vancomycin resistance. This analysis is supported by experimental data on their interaction with penicillin-sensitive DD-carboxypeptidases, enzymes crucial for bacterial cell wall integrity and a primary target for β-lactam antibiotics.
Executive Summary
Experimental evidence demonstrates that this compound is a significantly more efficient substrate for certain bacterial DD-carboxypeptidases compared to the traditional Ac-Lys-D-Ala-D-Ala substrate. This enhanced efficiency is primarily attributed to a more rapid acylation step in the enzymatic reaction mechanism. This finding has profound implications for understanding the mechanism of vancomycin resistance and for the design of novel antimicrobial agents.
Data Presentation: Kinetic Parameters
The following table summarizes the kinetic parameters for the hydrolysis of Ac-Lys-D-Ala-D-Ala (peptide) and this compound (depsipeptide) by DD-carboxypeptidases from three bacterial species. The data is extracted from the seminal work of Rasmussen and Strominger (1978).
| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | Vmax/Km (efficiency) |
| Bacillus subtilis | Ac-Lys-D-Ala-D-Ala | 10 | 0.8 | 0.08 |
| This compound | 0.8 | 12 | 15 | |
| Escherichia coli | Ac-Lys-D-Ala-D-Ala | 5 | 0.2 | 0.04 |
| This compound | 0.7 | 0.8 | 1.14 | |
| Staphylococcus aureus | Ac-Lys-D-Ala-D-Ala | 0.9 | 0.01 | 0.011 |
| This compound | 0.03 | 0.01 | 0.33 |
Key Observations:
-
For the DD-carboxypeptidases from Bacillus subtilis and Escherichia coli, the depsipeptide this compound exhibits a significantly higher Vmax, indicating a faster rate of hydrolysis.[1][2] The Vmax was 15-fold higher for the B. subtilis enzyme and 4-fold higher for the E. coli enzyme with the depsipeptide substrate.[1][2]
-
The catalytic efficiency (Vmax/Km) for the depsipeptide is dramatically increased for all three enzymes, ranging from a 19- to 147-fold enhancement.[1][2]
-
Notably, for the Staphylococcus aureus enzyme, the Vmax is the same for both substrates.[1][2] This is because the rate-limiting step for this enzyme with the peptide substrate is already deacylation, so a faster acylation with the depsipeptide does not increase the overall turnover rate.[1][2]
Signaling Pathways and Mechanisms
The differential processing of these two substrates is central to the mechanism of vancomycin resistance in bacteria. In susceptible bacteria, DD-transpeptidases (a class of penicillin-binding proteins or PBPs) catalyze the cross-linking of peptidoglycan layers by recognizing the D-Ala-D-Ala terminus.[3][4] Vancomycin inhibits this process by binding to the D-Ala-D-Ala moiety, thus preventing the transpeptidation reaction.[5]
In vancomycin-resistant strains, a cluster of van genes orchestrates a pathway to modify the peptidoglycan precursor. The VanH enzyme reduces pyruvate to D-lactate, and the VanA ligase synthesizes D-Ala-D-lactic acid.[5] This depsipeptide is then incorporated into the peptidoglycan precursor, replacing D-Ala-D-Ala. Vancomycin has a much lower affinity for the D-Ala-D-lactic acid terminus, rendering the antibiotic ineffective. The VanX enzyme, a DD-dipeptidase, further contributes to resistance by hydrolyzing any remaining D-Ala-D-Ala, preventing its incorporation into the cell wall.[5]
The faster processing of the depsipeptide by DD-carboxypeptidases, as shown in the kinetic data, is due to the greater lability of the ester bond in this compound compared to the amide bond in Ac-Lys-D-Ala-D-Ala.[1][2] This facilitates the initial acylation step of the enzyme's catalytic cycle.
Experimental Protocols
A common method to determine the kinetic parameters of DD-carboxypeptidase activity is through a discontinuous assay followed by HPLC analysis.
Objective: To measure the rate of hydrolysis of Ac-Lys-D-Ala-D-Ala or this compound by a purified DD-carboxypeptidase.
Materials:
-
Purified DD-carboxypeptidase
-
Ac-Lys-D-Ala-D-Ala substrate stock solution
-
This compound substrate stock solution
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Quenching solution (e.g., 1 M HCl)
-
HPLC system with a C18 reverse-phase column
-
Mobile phase (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid)
-
Standards for the substrate and expected products (Ac-Lys-D-Ala, D-Ala, D-lactic acid)
Procedure:
-
Enzyme and Substrate Preparation:
-
Dilute the purified DD-carboxypeptidase to a working concentration in the reaction buffer.
-
Prepare a series of substrate concentrations (both peptide and depsipeptide) by diluting the stock solutions in the reaction buffer.
-
-
Enzymatic Reaction:
-
Pre-warm the enzyme and substrate solutions to the desired reaction temperature (e.g., 37°C).
-
Initiate the reaction by adding a small volume of the enzyme solution to the substrate solution. The final reaction volume should be kept constant for all assays.
-
At specific time points (e.g., 0, 2, 5, 10, and 15 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to the quenching solution. This will denature the enzyme and stop the reaction.
-
-
HPLC Analysis:
-
Centrifuge the quenched samples to pellet the denatured protein.
-
Inject a known volume of the supernatant onto the HPLC system.
-
Separate the substrate and products using a suitable gradient of the mobile phase.
-
Monitor the elution profile at an appropriate wavelength (e.g., 214 nm for peptide bonds).
-
-
Data Analysis:
-
Quantify the amount of product formed at each time point by comparing the peak areas to a standard curve generated with known concentrations of the product.
-
Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the product formation versus time plot.
-
Determine the kinetic parameters (Km and Vmax) by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.
-
Conclusion
The substitution of the terminal D-alanine with D-lactic acid in peptidoglycan precursors is a highly effective mechanism for vancomycin resistance. The depsipeptide, this compound, is not only poorly recognized by vancomycin but is also a more efficiently processed substrate by the native bacterial DD-carboxypeptidases. This accelerated processing is due to the chemical nature of the ester bond, which facilitates the rate-limiting acylation step of the enzymatic reaction. These findings underscore the elegance of this resistance mechanism and provide a detailed biochemical basis for the development of new therapeutic strategies that can overcome it.
References
- 1. High-molecular-weight penicillin-binding proteins from membranes of bacilli [ouci.dntb.gov.ua]
- 2. pnas.org [pnas.org]
- 3. Mechanism of penicillin action: penicillin and substrate bind covalently to the same active site serine in two bacterial D-alanine carboxypeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 5. Metabolic engineering of Bacillus subtilis for production of D-lactic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Vancomycin Binding Affinity to Ac-Lys-D-Ala-D-Ala and Ac-Lys-D-Ala-D-lactic acid
A comprehensive guide for researchers and drug development professionals on the differential binding of vancomycin to its target and a key resistance-conferring analogue, supported by experimental data and detailed protocols.
The glycopeptide antibiotic vancomycin is a critical last-resort treatment for infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism of action involves binding to the C-terminal D-Alanyl-D-Alanine (D-Ala-D-Ala) motif of peptidoglycan precursors, thereby inhibiting bacterial cell wall synthesis. However, the emergence of vancomycin-resistant enterococci (VRE) and other resistant strains, which modify this target to D-Alanyl-D-Lactate (D-Ala-D-Lac), poses a significant threat to public health. Understanding the biophysical basis of this resistance is paramount for the development of new and effective antibiotics. This guide provides a comparative analysis of the binding affinity of vancomycin to its native target, Ac-Lys-D-Ala-D-Ala, and the resistance-associated analogue, Ac-Lys-D-Ala-D-lactic acid, presenting key quantitative data and the experimental methodologies used to obtain them.
Quantitative Comparison of Binding Affinities
The affinity of vancomycin for its target is dramatically reduced when the terminal D-Alanine is replaced with D-Lactate. This reduction is the molecular basis of vancomycin resistance. The following table summarizes the binding affinities and thermodynamic parameters for the interaction of vancomycin with both ligands, as determined by Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
| Parameter | Ac-Lys-D-Ala-D-Ala | This compound | Method | Reference |
| Dissociation Constant (Kd) | ~1 µM | ~1 mM | SPR | [1] |
| Gibbs Free Energy (ΔG°) | -8.1 kcal/mol | Not Reported | ITC | [2] |
| Enthalpy (ΔH°) | -11.2 kcal/mol | Not Reported | ITC | [2] |
| Entropy (TΔS°) | -3.1 kcal/mol | Not Reported | ITC | [2] |
The approximately 1000-fold increase in the dissociation constant (Kd) from the micromolar (µM) to the millimolar (mM) range signifies a drastic reduction in binding affinity for the D-Ala-D-Lac target.[1] This is primarily due to the substitution of an amide linkage with an ester linkage, which results in the loss of a crucial hydrogen bond and introduces electrostatic repulsion between the lone pairs of the ester oxygen and the carbonyl oxygen of vancomycin.[3][4] The thermodynamic data for the Ac-Lys-D-Ala-D-Ala interaction reveals that the binding is an enthalpy-driven process, indicating that the formation of favorable contacts, such as hydrogen bonds, is the primary driving force for complexation.[2]
Experimental Protocols
The following are detailed methodologies for two common techniques used to measure the binding affinity of vancomycin to its ligands: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of two molecules. This allows for the determination of the binding affinity (Ka, the inverse of Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment.
Materials:
-
Vancomycin hydrochloride
-
Ac-Lys-D-Ala-D-Ala and this compound peptides
-
Phosphate-buffered saline (PBS) or other suitable buffer, degassed
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation:
-
Prepare a solution of vancomycin (typically 50-100 µM) in the chosen buffer.
-
Prepare solutions of the Ac-Lys-D-Ala-D-Ala and this compound peptides (typically 0.5-1 mM) in the same buffer. It is crucial that the buffer for the protein and the ligand are identical to minimize heats of dilution.
-
Thoroughly degas both the protein and ligand solutions to prevent the formation of air bubbles in the calorimeter cell.
-
-
ITC Experiment:
-
Load the vancomycin solution into the sample cell of the calorimeter.
-
Load the peptide solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small, sequential injections (e.g., 5-10 µL) of the peptide solution into the vancomycin solution.
-
The instrument measures the heat absorbed or released after each injection.
-
-
Data Analysis:
-
The raw data, a series of heat spikes corresponding to each injection, is integrated to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters: Ka, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTlnKa = ΔH - TΔS.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time. This allows for the determination of the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Materials:
-
Vancomycin
-
Ac-Lys-D-Ala-D-Ala and this compound peptides with a suitable tag for immobilization (e.g., biotin)
-
SPR instrument with a sensor chip (e.g., a streptavidin-coated chip for biotinylated ligands)
-
Running buffer (e.g., HBS-EP buffer)
Procedure:
-
Ligand Immobilization:
-
Immobilize the biotinylated Ac-Lys-D-Ala-D-Ala or this compound peptide onto the surface of a streptavidin-coated sensor chip.
-
A reference flow cell should be prepared in parallel, either by leaving it blank or by immobilizing an irrelevant molecule to subtract non-specific binding.
-
-
SPR Measurement:
-
Equilibrate the sensor chip with running buffer until a stable baseline is achieved.
-
Inject a series of concentrations of vancomycin (the analyte) over the sensor surface at a constant flow rate. The binding of vancomycin to the immobilized peptide will cause a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in response units, RU).
-
After the association phase, switch back to flowing running buffer over the surface to monitor the dissociation of the vancomycin-peptide complex.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are corrected for non-specific binding by subtracting the signal from the reference flow cell.
-
The association and dissociation phases of the sensorgrams are fitted to kinetic models (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka) and the dissociation rate constant (kd).
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of kd to ka. Alternatively, Kd can be determined from a steady-state affinity analysis by plotting the equilibrium binding response against the analyte concentration.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the typical workflows for determining binding affinity using Isothermal Titration Calorimetry and Surface Plasmon Resonance.
References
- 1. Binding of vancomycin group antibiotics to D-alanine and D-lactate presenting self-assembled monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thermodynamics of Interactions of Vancomycin and Synthetic Surrogates of Bacterial Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into Key Interactions between Vancomycin and Bacterial Cell Wall Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure of vancomycin bound to the resistance determinant d-alanine-d-serine - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Vancomycin Efficacy: A Comparative Analysis of Synthetic Peptidoglycan Precursors
A definitive guide for researchers in drug development and infectious disease, this document provides a comprehensive comparison of vancomycin's interaction with its target and a key resistance analog. Utilizing synthetic Ac-Lys-D-Ala-D-Ala and Ac-Lys-D-Ala-D-lactic acid, we present quantitative binding data and detailed experimental protocols to underscore the molecular basis of vancomycin resistance.
The emergence of vancomycin-resistant bacteria poses a significant threat to global health. Resistance is primarily mediated by the alteration of the C-terminal D-Alanine-D-Alanine (D-Ala-D-Ala) of peptidoglycan precursors to D-Alanine-D-Lactate (D-Ala-D-Lac). This subtle change drastically reduces the binding affinity of vancomycin, rendering the antibiotic ineffective.[1][2][3] To facilitate research and development of novel therapeutics to combat this resistance, synthetic analogs of these peptidoglycan termini are invaluable tools. This guide provides a direct comparison of vancomycin's binding affinity to its sensitive target, represented by Ac-Lys-D-Ala-D-Ala, and the resistant analog, this compound.
Quantitative Comparison of Vancomycin Binding Affinity
The binding affinity of vancomycin to synthetic peptidoglycan precursors is a critical determinant of its antibacterial efficacy. The substitution of the terminal D-Alanine with D-Lactate results in a substantial, approximately 1000-fold, reduction in binding affinity.[1][2] This is the molecular basis for high-level vancomycin resistance in pathogens such as Vancomycin-Resistant Enterococci (VRE).
| Ligand | Vancomycin Binding Affinity | Fold Difference | Experimental Method |
| Ac-Lys-D-Ala-D-Ala | Micromolar (µM)[1][4] | ~1000x | Surface Plasmon Resonance (SPR)[1][4] |
| This compound | Millimolar (mM)[1][4] | Surface Plasmon Resonance (SPR)[1][4] |
Experimental Protocols
To enable researchers to replicate and validate these findings, detailed methodologies for key binding assays are provided below.
Surface Plasmon Resonance (SPR) Spectroscopy
Surface Plasmon Resonance is a powerful technique for the real-time, label-free analysis of biomolecular interactions.
Objective: To quantify the binding kinetics and affinity of vancomycin to immobilized synthetic peptidoglycan precursors.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chips with a gold surface (e.g., CM5 chip)
-
Ac-Lys-D-Ala-D-Ala and this compound with an N-terminal linker for immobilization
-
Vancomycin hydrochloride
-
Immobilization buffers (e.g., amine coupling kit containing NHS, EDC, and ethanolamine)
-
Running buffer (e.g., HBS-EP buffer)
Procedure:
-
Chip Preparation: The gold surface of the sensor chip is activated for ligand immobilization. For peptides with a free amine group, standard amine coupling chemistry is employed using N-hydroxysuccinimide (NHS) and N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).
-
Ligand Immobilization: A solution of the synthetic peptide (Ac-Lys-D-Ala-D-Ala or this compound) is injected over the activated chip surface. The peptide is covalently coupled to the sensor surface.
-
Deactivation: Any remaining active esters on the surface are deactivated by injecting ethanolamine.
-
Analyte Injection: A series of vancomycin solutions of varying concentrations are injected over the immobilized ligand surface.
-
Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, is monitored in real-time.
-
Data Analysis: The resulting sensorgrams are analyzed using appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction.
Objective: To determine the binding affinity, stoichiometry, and thermodynamic parameters of the vancomycin-ligand interaction in solution.
Materials:
-
Isothermal titration calorimeter
-
Ac-Lys-D-Ala-D-Ala or diacetyl-L-Lys-D-Ala-D-lactic acid (Ac2KDADLac)[5]
-
Vancomycin hydrochloride
-
Titration buffer (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
Sample Preparation: The synthetic peptide is dissolved in the titration buffer and loaded into the sample cell of the calorimeter. Vancomycin is dissolved in the same buffer and loaded into the injection syringe.
-
Titration: A series of small, precise injections of the vancomycin solution are made into the sample cell containing the peptide.
-
Heat Measurement: The heat released or absorbed during each injection is measured by the instrument.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of vancomycin to peptide. The resulting binding isotherm is fitted to a suitable binding model to determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). The entropy change (ΔS) and Gibbs free energy change (ΔG) can then be calculated.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of vancomycin resistance and a typical experimental workflow for its investigation.
Caption: Mechanism of Vancomycin Resistance.
Caption: Experimental Workflow for Cross-Validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Discovery of amino acid substitutions in penicillin-binding proteins associated with adaptation to D-Ala-D-Lac in vancomycin-resistant Enterococcus faecalis [frontiersin.org]
- 3. pnas.org [pnas.org]
- 4. Binding of vancomycin group antibiotics to D-alanine and D-lactate presenting self-assembled monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding of a dimeric derivative of vancomycin to L-Lys-D-Ala-D-lactate in solution and at a surface - PubMed [pubmed.ncbi.nlm.nih.gov]
The Depsipeptide Debate: Ac-Lys-D-Ala-D-lactic acid's Role in Vancomycin Resistance
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of vancomycin-resistant bacteria, particularly enterococci (VRE) and Staphylococcus aureus (VRSA), poses a significant threat to global public health. At the heart of high-level vancomycin resistance lies a subtle yet critical alteration in the bacterial cell wall synthesis pathway: the substitution of the terminal D-Ala-D-Ala dipeptide in peptidoglycan precursors with the depsipeptide D-Ala-D-lactic acid. This guide provides a comprehensive comparison of Ac-Lys-D-Ala-D-lactic acid, a key synthetic analogue of this depsipeptide, with other relevant peptidoglycan termini in the context of vancomycin resistance studies. We delve into the quantitative data, experimental methodologies, and underlying molecular mechanisms to offer a clear perspective for researchers in the field.
A Tale of Two Termini: Performance in Vancomycin Resistance
The efficacy of vancomycin hinges on its ability to bind with high affinity to the D-Ala-D-Ala terminus of peptidoglycan precursors, thereby sterically hindering the transglycosylation and transpeptidation steps crucial for cell wall biosynthesis. The substitution of one amino acid with a lactate residue, creating a depsipeptide, dramatically alters this interaction.
Quantitative Comparison of Vancomycin Binding Affinity and Resistance Levels
The replacement of the amide bond in D-Ala-D-Ala with an ester bond in D-Ala-D-Lac results in the loss of a critical hydrogen bond with vancomycin, leading to a staggering reduction in binding affinity. This biochemical change is the cornerstone of high-level vancomycin resistance (VanA phenotype). In contrast, the substitution with D-Ala-D-Serine (VanC phenotype) results in a less drastic, yet clinically significant, decrease in affinity.
| Ligand | Fold Reduction in Vancomycin Binding Affinity (Compared to D-Ala-D-Ala) | Associated Resistance Phenotype | Typical Vancomycin MIC Range (μg/mL) |
| Ac-Lys-D-Ala-D-Ala (Wild-Type Analogue) | 1 (Baseline) | Susceptible | ≤2 |
| This compound (Depsipeptide Analogue) | ~1000-fold [1][2][3] | High-level (VanA, VanB) | >64 [4] |
| Ac-Lys-D-Ala-D-Serine (Alternative Resistant Analogue) | ~6 to 10-fold[4][5] | Low-level (VanC) | 4-32[4] |
Delving into the Experimental Details
The quantitative data presented above is derived from a variety of sophisticated experimental techniques designed to probe the interactions between vancomycin and its target molecules, as well as to assess the impact of these interactions on bacterial survival.
Key Experimental Protocols
1. Determination of Minimum Inhibitory Concentration (MIC):
This is a fundamental method to quantify the in vitro susceptibility of a bacterium to an antimicrobial agent.
-
Protocol: Broth Microdilution
-
Prepare a series of two-fold dilutions of vancomycin in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
The MIC is defined as the lowest concentration of vancomycin that completely inhibits visible bacterial growth.
-
2. Vancomycin Binding Affinity Assays:
These assays directly measure the strength of the interaction between vancomycin and its target ligands.
-
Protocol: Isothermal Titration Calorimetry (ITC)
-
A solution of the ligand (e.g., this compound) is placed in the sample cell of the calorimeter.
-
A solution of vancomycin is loaded into the injection syringe.
-
Small aliquots of the vancomycin solution are injected into the sample cell at regular intervals.
-
The heat change associated with each injection is measured.
-
The resulting data is fitted to a binding model to determine the dissociation constant (Kd), which is the reciprocal of the binding affinity.
-
-
Protocol: Surface Plasmon Resonance (SPR)
-
Vancomycin is immobilized on the surface of a sensor chip.
-
A solution containing the ligand of interest is flowed over the sensor surface.
-
The binding of the ligand to the immobilized vancomycin causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
-
By analyzing the SPR signal at different ligand concentrations, the association and dissociation rate constants, and subsequently the dissociation constant (Kd), can be determined.[4]
-
Visualizing the Mechanisms of Resistance
To better understand the molecular events and experimental procedures discussed, the following diagrams, generated using the DOT language, illustrate the key pathways and workflows.
Caption: Vancomycin resistance pathway.
The diagram above illustrates the molecular mechanism of VanA-type vancomycin resistance. In susceptible bacteria, vancomycin binds tightly to the D-Ala-D-Ala terminus of Lipid II, inhibiting cell wall synthesis. In resistant bacteria, the VanH, VanA, and VanX enzymes work in concert to replace D-Ala-D-Ala with D-Ala-D-lactic acid, to which vancomycin has a much lower binding affinity, thus allowing peptidoglycan synthesis to proceed.
Caption: MIC determination workflow.
This flowchart outlines the key steps in determining the Minimum Inhibitory Concentration (MIC) of vancomycin using the broth microdilution method. This standardized procedure is essential for assessing the level of resistance in a bacterial isolate.
Caption: SPR binding assay workflow.
This diagram illustrates the workflow for a Surface Plasmon Resonance (SPR) experiment to measure the binding affinity between vancomycin and a ligand like this compound. This technique provides real-time data on the association and dissociation of the molecules, allowing for precise calculation of the binding kinetics.
Conclusion
The substitution of D-Ala-D-Ala with the depsipeptide D-Ala-D-lactic acid is a highly effective mechanism of vancomycin resistance, primarily due to a drastic reduction in the antibiotic's binding affinity to its target. Synthetic analogues such as this compound are invaluable tools for studying the intricacies of this resistance mechanism. By understanding the quantitative differences in binding affinities and the resulting impact on bacterial susceptibility, researchers can better design novel therapeutic strategies to combat the growing threat of vancomycin-resistant pathogens. The experimental protocols and workflows detailed in this guide provide a foundation for conducting rigorous and reproducible studies in this critical area of research.
References
- 1. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Binding of vancomycin group antibiotics to D-alanine and D-lactate presenting self-assembled monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding of a dimeric derivative of vancomycin to L-Lys-D-Ala-D-lactate in solution and at a surface - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Penicillin-Binding Protein Inhibition by Diverse Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibition of penicillin-binding proteins (PBPs) by various substrates, including a range of β-lactam antibiotics and emerging non-β-lactam inhibitors. The data presented is curated from recent scientific literature to support research and development in antibacterial drug discovery.
Penicillin-binding proteins (PBPs) are essential bacterial enzymes involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall.[1] Their inhibition by antibiotics, most notably the β-lactams, disrupts cell wall integrity, leading to bacterial cell death.[2][3] This guide explores the nuanced interactions between different classes of inhibitors and their PBP targets, providing quantitative data and detailed experimental methodologies to inform the design of novel antibacterial agents.
Quantitative Comparison of PBP Inhibition
The efficacy of a PBP inhibitor is commonly quantified by its 50% inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce PBP activity by half. For covalent inhibitors like β-lactams, the second-order rate constant (k_inact/K_I) is a more precise metric of inhibitory potency.[4][5] The following tables summarize the inhibitory activities of various substrates against PBPs from different bacterial species.
PBP Inhibition Data in Pseudomonas aeruginosa
| Antibiotic Class | Antibiotic | Target PBP(s) | IC50 (µg/mL) | Observations |
| Carbapenems | Imipenem | All PBPs | - | Extensive inactivation of all targets.[6] |
| Doripenem | PBP2, PBP3, PBP4, PBP5/6 | Similar to Imipenem in lysed cells | Lower binding to PBP1a and PBP1b in whole cells compared to Imipenem.[6] | |
| Ertapenem | PBP4 | - | Lowest PBP occupancy among carbapenems in intact cells.[6] | |
| Cephalosporins | (General) | PBP1a, PBP3 | - | Preferential targeting with 20% to 50% PBP occupancy in whole cells.[6] |
| Penicillins | (General) | PBP1a, PBP1b, PBP3 | - | Preferential binding to these PBPs.[6] |
| Monobactams | Aztreonam | PBP3 | - | Exclusive binding to PBP3.[6] |
PBP Inhibition Data in Streptococcus pneumoniae
| Antibiotic Class | Antibiotic | Target PBP(s) | IC50 (µg/mL) | Observations |
| Carbapenems | Doripenem, Meropenem | PBP1a, PBP2x, PBP3 | - | Coselective for these three PBPs.[7] |
| Penicillins | (6 of 9 tested) | PBP2x, PBP3 | - | Coselective for these two PBPs.[7] |
| Cephalosporins | Cefoxitin, Cephalexin, Cefsulodin | PBP3 | - | Selective for PBP3.[7] |
| Cefuroxime | PBP2x | - | Selective for PBP2x.[7] | |
| Monobactams | Aztreonam | PBP3 | - | Selective for PBP3.[7] |
Kinetic Parameters of PBP Inhibition
The interaction between a β-lactam antibiotic and a PBP is a multi-step process involving initial non-covalent binding (characterized by the dissociation constant, K_d) followed by covalent acylation of the active site serine (rate constant, k_2).[8] The stability of this covalent complex is determined by the deacylation rate (k_3), which is typically very slow.[8]
| PBP | Substrate | k_2 (s⁻¹) | K_d (mM) | k_2/K_d (M⁻¹s⁻¹) | k_3 (s⁻¹) | Reference |
| S. pneumoniae PBP2x (penicillin-sensitive) | Penicillin-G | 180 | 0.9 | 200,000 | 8 x 10⁻⁶ | [9] |
| S. pneumoniae PBP2x (penicillin-resistant) | Penicillin-G | 0.56 | 4 | 137 | 5.7 x 10⁻⁴ | [9] |
| S. aureus PBP2a | Penicillin-G | - | - | 15 | - | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of PBP inhibition.
Protocol 1: PBP Inhibition Assay using a Fluorescent Probe (Bocillin FL)
This assay is widely used to determine the PBP binding profiles of unlabeled β-lactams through competition with a fluorescently labeled penicillin derivative, Bocillin FL.[6][7]
Materials:
-
Bacterial cultures (e.g., P. aeruginosa, S. pneumoniae)
-
β-lactam antibiotics of interest
-
Bocillin FL (fluorescent penicillin)
-
Phosphate-buffered saline (PBS)
-
SDS-PAGE equipment
-
Fluorescence imager
Procedure:
-
Bacterial Culture: Grow bacterial cultures to the mid-logarithmic phase.
-
Antibiotic Treatment: Expose bacterial cells to varying concentrations of the test β-lactam antibiotic for a defined period (e.g., 30 minutes).[6]
-
Labeling with Bocillin FL: Add Bocillin FL to the antibiotic-treated cells to label the PBPs that remain unbound by the test antibiotic.
-
Cell Lysis: Harvest the cells and lyse them to release the membrane proteins, including the PBPs.
-
SDS-PAGE: Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Fluorescence Imaging: Visualize the fluorescently labeled PBPs using a fluorescence imager.
-
Data Analysis: Quantify the fluorescence intensity of each PBP band. A decrease in fluorescence intensity compared to an untreated control indicates inhibition of that PBP by the test antibiotic. The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[10]
Protocol 2: Determination of k_inact/K_I for Covalent Inhibitors
This method provides a more accurate measure of potency for time-dependent, covalent inhibitors.[4][5]
Materials:
-
Bacterial cultures
-
β-lactam inhibitor of interest
-
Bocillin FL
-
SDS-PAGE equipment
-
Fluorescence imager
Procedure:
-
Determine k_inact/K_I for Bocillin FL: First, establish the second-order rate constant for the fluorescent probe itself for each PBP.[4]
-
Competition Assay: Perform a time-course experiment where live bacterial cells are simultaneously treated with a fixed concentration of Bocillin FL and varying concentrations of the test β-lactam inhibitor.[4]
-
Analysis: Measure the PBP labeling by Bocillin FL at different time points. The k_inact/K_I for the test inhibitor can be calculated based on the competition kinetics with the fluorescent probe.[4]
Visualizing Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) illustrate key processes in PBP inhibition.
Caption: General mechanism of PBP inhibition by β-lactam antibiotics.
References
- 1. mdpi.com [mdpi.com]
- 2. Penicillin - Wikipedia [en.wikipedia.org]
- 3. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kinact/KI Value Determination for Penicillin-Binding Proteins in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. PBP Target Profiling by β-Lactam and β-Lactamase Inhibitors in Intact Pseudomonas aeruginosa: Effects of the Intrinsic and Acquired Resistance Determinants on the Periplasmic Drug Availability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Streptococcus pneumoniae D39 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Role of Ac-Lys-D-Ala-D-lactic acid in Vancomycin-Resistant Enterococci (VRE): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the molecular mechanisms underlying vancomycin resistance in Enterococci, with a central focus on the pivotal role of the D-Ala-D-lactic acid depsipeptide, a structural analog of Ac-Lys-D-Ala-D-lactic acid. We present supporting experimental data, detailed methodologies for key validation experiments, and visual representations of the relevant biological pathways and workflows to facilitate a deeper understanding of this critical antibiotic resistance mechanism.
Executive Summary
Vancomycin, a glycopeptide antibiotic, has long been a last-resort treatment for serious Gram-positive bacterial infections. Its efficacy relies on binding to the D-Alanyl-D-Alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, thereby inhibiting cell wall synthesis.[1][2] However, the emergence of Vancomycin-Resistant Enterococci (VRE) poses a significant threat to public health. The primary mechanism of high-level vancomycin resistance involves a sophisticated alteration of the antibiotic's target. In VanA and VanB-type VRE, the terminal D-Ala-D-Ala is replaced by D-Alanyl-D-lactic acid (D-Ala-D-Lac).[1][3][4] This substitution, stemming from the replacement of an amide bond with an ester bond, critically reduces the binding affinity of vancomycin to its target by approximately 1000-fold, rendering the antibiotic ineffective.[3][5][6] An alternative, less common resistance mechanism involves the substitution of the terminal D-Ala with D-Serine (D-Ala-D-Ser), which results in a more modest decrease in vancomycin affinity.[3][5][6]
Comparative Analysis of Peptidoglycan Precursor Termini
The modification of the peptidoglycan precursor terminus is the cornerstone of vancomycin resistance. The following table summarizes the key quantitative differences between the susceptible wild-type and the two major resistance-conferring variants.
| Parameter | D-Ala-D-Ala (Susceptible) | D-Ala-D-Lactic Acid (High-Level Resistance) | D-Ala-D-Serine (Low-Level Resistance) |
| Vancomycin Binding Affinity | High (Baseline) | ~1000-fold decrease[3][5][6] | ~7-fold decrease[5] |
| Typical Vancomycin MIC | ≤4 µg/mL[1] | ≥32 µg/mL (often >256 µg/mL)[1][4] | 8-16 µg/mL[1] |
| Key Synthesizing Enzyme | D-Ala-D-Ala ligase (Ddl) | D-Ala-D-Lac ligase (VanA, VanB, VanD, VanM)[2] | D-Ala-D-Ser ligase (VanC, VanE, VanG, VanL, VanN)[2] |
Enzymatic Basis of D-Ala-D-Lactic Acid Synthesis
The production of the D-Ala-D-Lac depsipeptide is a multi-step enzymatic process orchestrated by the proteins encoded by the van gene cluster. The kinetic parameters of the key enzyme, VanA ligase, highlight its substrate preference, which is crucial for the resistance phenotype.
| Substrate | Enzyme | KM | kcat |
| D-Lactate | VanA | 0.69 mM[3] | 32 min-1[3] |
| D-Alanine (deprotonated) | VanA | 0.66 mM[4] | 550 min-1[4] |
| D-Alanine (protonated) | VanA | 210 mM[3] | - |
Despite a higher turnover rate (kcat) for D-Ala, the VanA ligase exhibits a significantly higher affinity (lower KM) for D-Lactate compared to the protonated form of D-Ala, which is prevalent at physiological pH. This ensures the preferential synthesis of the D-Ala-D-Lac depsipeptide.[3]
Signaling and Biosynthetic Pathways
The expression of vancomycin resistance genes is tightly regulated by the VanRS two-component system, which senses the presence of vancomycin and initiates the transcription of the van operon. The subsequent enzymatic cascade leads to the production of altered peptidoglycan precursors.
Experimental Protocols
Determination of Vancomycin Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[7][8]
a. Preparation of Vancomycin Stock Solution and Dilutions:
-
Prepare a stock solution of vancomycin hydrochloride in sterile deionized water at a concentration of 1280 µg/mL.
-
Perform serial twofold dilutions of the vancomycin stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain concentrations ranging from 128 µg/mL to 0.25 µg/mL in a 96-well microtiter plate. The final volume in each well should be 50 µL.
b. Inoculum Preparation:
-
From a fresh (18-24 hour) culture of the Enterococcus isolate on a non-selective agar plate, pick 3-5 colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL.
-
Dilute the standardized inoculum 1:100 in CAMHB to achieve a concentration of approximately 1-2 x 106 CFU/mL.
c. Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate containing the vancomycin dilutions, resulting in a final inoculum of approximately 5 x 105 CFU/mL and a final volume of 100 µL.
-
Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only).
-
Incubate the plates at 35°C ± 2°C in ambient air for 24 hours.[3][7]
d. Interpretation of Results:
-
The MIC is the lowest concentration of vancomycin that completely inhibits visible bacterial growth.
-
Interpret the results according to CLSI breakpoints for Enterococcus species:
-
Susceptible: ≤4 µg/mL
-
Intermediate: 8-16 µg/mL
-
Resistant: ≥32 µg/mL[1]
-
Analysis of Peptidoglycan Precursors by LC-MS
This protocol provides a general workflow for the extraction and analysis of peptidoglycan precursors.
a. Bacterial Growth and Precursor Extraction:
-
Grow the Enterococcus strain to mid-logarithmic phase in a suitable broth medium. For inducible resistance phenotypes, supplement the medium with a sub-inhibitory concentration of vancomycin.
-
Harvest the cells by centrifugation and wash them with a suitable buffer.
-
Extract the cytoplasmic peptidoglycan precursors by treating the cell pellet with a boiling water bath or a suitable solvent extraction method.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the precursors.
b. Sample Preparation for LC-MS:
-
Lyophilize the supernatant to concentrate the precursors.
-
Reconstitute the dried extract in a solvent compatible with the LC mobile phase.
-
Filter the sample through a 0.22 µm filter to remove any particulate matter.
c. LC-MS Analysis:
-
Liquid Chromatography (LC):
-
Use a reverse-phase C18 column suitable for separating polar molecules.
-
Employ a gradient elution using a mobile phase system such as water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
The gradient can be programmed, for example, from 5% to 95% Solvent B over 30 minutes.
-
-
Mass Spectrometry (MS):
-
Couple the LC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Operate the mass spectrometer in positive ion mode.
-
Acquire full scan MS data over a mass range that includes the expected masses of the peptidoglycan precursors (e.g., m/z 1000-1500).
-
Perform tandem MS (MS/MS) on the precursor ions of interest to confirm their identity through fragmentation patterns.
-
d. Data Analysis:
-
Analyze the LC-MS data to identify the masses corresponding to UDP-MurNAc-pentapeptide (ending in D-Ala-D-Ala) and its modified forms (ending in D-Ala-D-Lac or D-Ala-D-Ser).
-
Compare the retention times and mass spectra of the detected peaks with those of known standards or previously published data.
Experimental Workflow for VRE Validation
The following diagram illustrates a typical workflow for the identification and validation of vancomycin resistance in clinical Enterococcus isolates.
References
- 1. biomedscidirect.com [biomedscidirect.com]
- 2. Item - Flow diagram of the two methods used for vancomycin-resistant enterococci (VRE) screening in this study. - Public Library of Science - Figshare [plos.figshare.com]
- 3. nicd.ac.za [nicd.ac.za]
- 4. Resistance Mechanisms, Epidemiology, and Approaches to Screening for Vancomycin-Resistant Enterococcus in the Health Care Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EVALUATION OF METHODS IN DETECTING VANCOMYCIN MIC AMONG MRSA ISOLATES AND THE CHANGES IN ACCURACY RELATED TO DIFFERENT MIC VALUES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro susceptibility testing of vancomycin-resistant Enterococcus faecium to fosfomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Susceptibility Testing for Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Isothermal Titration Calorimetry for Ac-Lys-D-Ala-D-lactic acid Binding Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Isothermal Titration Calorimetry (ITC) with other biophysical techniques for the characterization of the binding interaction between the antibiotic vancomycin and the bacterial cell wall precursor analogue, Ac-Lys-D-Ala-D-lactic acid. This interaction is of significant interest in the field of antibiotic resistance, as the substitution of D-alanine with D-lactic acid at the C-terminus of the peptidoglycan precursor is a key mechanism by which bacteria, such as vancomycin-resistant enterococci (VRE), evade the action of this last-resort antibiotic.
Understanding the thermodynamics of this binding event is crucial for the development of new antibiotics that can overcome this resistance mechanism. ITC is a powerful technique that directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction in a single experiment. This guide will delve into the quantitative data obtained from ITC and compare it with data from other techniques, provide a detailed experimental protocol for ITC, and visualize the experimental workflow and the underlying biological mechanism.
Data Presentation: A Comparative Analysis of Binding Affinity
The following table summarizes the quantitative data for the binding of vancomycin and its derivatives to analogues of the vancomycin-resistant peptidoglycan terminus. The data from Isothermal Titration Calorimetry (ITC) is compared with that from Surface Plasmon Resonance (SPR), another widely used technique for studying biomolecular interactions.
| Technique | Ligand | Analyte | Affinity (Kd) | Stoichiometry (n) | Enthalpy (ΔH) (kcal/mol) | Entropy (TΔS) (kcal/mol) | Reference |
| ITC | diacetyl-L-Lys-D-Ala-D-lactate (Ac2KDADLac) | Dimeric Vancomycin Derivative | ~40x weaker than dimeric D-Ala-D-Ala ligand | - | - | - | [Rao et al., 1999] |
| SPR | Lys-D-Ala-D-Lactate on SAM | Vancomycin | Millimolar (mM) range | - | - | - | [Cooper et al., 2000] |
| ITC | diacetyl-L-Lys-D-Ala-D-Ala | Vancomycin | 1.6 µM | 1.0 | -8.2 | -0.1 | [McPhail & Cooper, 1997] |
Note: The exact thermodynamic parameters for the dimeric vancomycin derivative binding to the D-Ala-D-lactic acid analogue from the Rao et al. (1999) study were not publicly available in the abstract. However, the study indicated a significant reduction in binding affinity compared to the D-Ala-D-Ala target. The data for vancomycin binding to the sensitive D-Ala-D-Ala target is included for comparison.
Experimental Protocols: A Detailed Methodology for ITC
This section provides a detailed protocol for a typical Isothermal Titration Calorimetry experiment to study the binding of a vancomycin derivative to this compound.
1. Sample Preparation:
-
Buffer Preparation: A suitable buffer is crucial for a successful ITC experiment. A commonly used buffer is 50 mM sodium phosphate, 150 mM NaCl, pH 7.4. It is critical that both the ligand and the analyte are in identical buffer solutions to avoid large heats of dilution. Dialysis of the protein against the buffer is highly recommended.
-
Ligand (this compound) Preparation:
-
Synthesize or procure high-purity this compound.
-
Accurately determine the concentration of the ligand stock solution, for example, by quantitative amino acid analysis or by weight, assuming a pure, dry compound.
-
Prepare a final ligand solution in the ITC buffer at a concentration that is typically 10-20 times higher than the analyte concentration in the cell.
-
-
Analyte (Vancomycin Derivative) Preparation:
-
Purify the vancomycin derivative to homogeneity.
-
Accurately determine the concentration of the analyte solution using a reliable method such as UV-Vis spectroscopy at 280 nm, using the appropriate extinction coefficient.
-
Prepare the analyte solution in the ITC buffer at a concentration that is appropriate for the expected binding affinity. For weak interactions (in the millimolar range), higher concentrations may be necessary.
-
2. ITC Experiment Setup:
-
Instrument: A MicroCal ITC200 or similar instrument is commonly used.
-
Cell and Syringe Loading:
-
The sample cell is typically filled with the vancomycin derivative solution (the analyte).
-
The injection syringe is filled with the this compound solution (the ligand).
-
-
Experimental Parameters:
-
Temperature: Set to the desired experimental temperature, typically 25°C.
-
Stirring Speed: Set to a speed that ensures rapid mixing but avoids bubble formation (e.g., 750 rpm).
-
Injection Volume: A series of small injections (e.g., 2 µL) are made from the syringe into the cell.
-
Injection Spacing: Allow sufficient time between injections for the signal to return to baseline (e.g., 150 seconds).
-
Number of Injections: Typically 19-20 injections are performed to ensure saturation of the binding sites.
-
3. Data Acquisition and Analysis:
-
The ITC instrument measures the heat change upon each injection.
-
The raw data is a series of peaks, with the area of each peak corresponding to the heat evolved or absorbed.
-
The integrated heat data is then plotted against the molar ratio of ligand to analyte.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) using the instrument's software (e.g., Origin).
-
The fitting procedure yields the key thermodynamic parameters: the association constant (Ka, from which the dissociation constant Kd is calculated), the stoichiometry of binding (n), and the enthalpy change (ΔH). The Gibbs free energy (ΔG) and entropy change (ΔS) are then calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.
Mandatory Visualization: Diagrams of Experimental Workflow and Biological Mechanism
To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).
Caption: Isothermal Titration Calorimetry (ITC) Experimental Workflow.
Caption: Mechanism of Vancomycin Action and Resistance.
A Comparative Guide to Benchmarking Ac-Lys-D-Ala-D-lactic acid and its Fluorescent Analogs in Peptidoglycan Biosynthesis Research
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Ac-Lys-D-Ala-D-lactic acid and fluorescently labeled D-amino acid analogs. We delve into their mechanisms of action and present detailed experimental protocols for their comparative evaluation in the context of bacterial peptidoglycan (PG) biosynthesis.
The bacterial cell wall, a critical structure for survival, is primarily composed of peptidoglycan. The transpeptidase enzymes, including penicillin-binding proteins (PBPs) and L,D-transpeptidases, that catalyze the cross-linking of peptidoglycan chains are prime targets for antibiotic development. Understanding the interaction of substrates and inhibitors with these enzymes is therefore of paramount importance. This compound, a depsipeptide analog of the natural PBP substrate, and fluorescently labeled D-amino acids (FDAAs) are valuable tools in this endeavor. This guide outlines key experimental approaches to benchmark their performance and utility.
Probing the Peptidoglycan Synthesis Machinery: A Tale of Two Analogs
This compound serves as a substrate for DD-carboxypeptidases, a subclass of PBPs. Its hydrolysis can be monitored to assess enzyme activity. In contrast, fluorescent D-amino acid analogs are incorporated into the peptidoglycan by transpeptidases, providing a direct visualization of cell wall synthesis.[1][2][3][4][5] The choice between these probes depends on the specific research question, whether it be quantifying enzyme kinetics or imaging cellular growth processes.
Comparative Data Presentation
To facilitate a direct comparison, the following tables summarize the key characteristics and potential experimental outputs for this compound and a representative fluorescent D-amino acid analog.
| Feature | This compound | Fluorescent D-Amino Acid Analogs (FDAAs) |
| Primary Use | Substrate for DD-carboxypeptidase/PBP activity assays[6][7] | Probes for in vitro and in vivo imaging of peptidoglycan synthesis[1][2][4][8] |
| Detection Method | Indirect (e.g., lactate quantification, pH change)[6] | Direct fluorescence detection[1][8][9] |
| Typical Analogs | N/A | HADA (blue), NADA (green), TDL (red), RfDAAs (fluorogenic)[1][4] |
| Incorporation Enzyme | DD-carboxypeptidases (PBPs)[6][7] | Penicillin-Binding Proteins (PBPs), L,D-Transpeptidases[1][2][3] |
| Key Performance Metric | Enzyme kinetic parameters (Km, Vmax)[6] | Fluorescence intensity, localization, signal-to-noise ratio |
Experimental Protocols for Benchmarking
To objectively compare the performance of this compound against fluorescently labeled analogs, a series of well-defined experimental protocols are essential.
DD-Carboxypeptidase/PBP Activity Assay using this compound
This assay quantifies the enzymatic activity of PBPs by measuring the release of D-lactate from the depsipeptide substrate.
Principle: The hydrolysis of this compound by a PBP releases D-lactic acid. The amount of D-lactate produced is then quantified using D-lactate dehydrogenase, which catalyzes the oxidation of D-lactate to pyruvate with the concomitant reduction of NAD+ to NADH. The increase in NADH absorbance at 340 nm is directly proportional to the amount of D-lactate released.[6]
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing the purified PBP enzyme in a suitable buffer (e.g., 50 mM HEPES, pH 7.5), and varying concentrations of this compound.
-
Initiation: Start the reaction by adding the enzyme to the substrate mixture.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period.
-
Termination: Stop the reaction, for example, by heat inactivation.
-
D-Lactate Quantification:
-
Add a D-lactate assay mixture containing D-lactate dehydrogenase and NAD+.
-
Incubate until the reaction reaches equilibrium.
-
Measure the absorbance at 340 nm.
-
-
Data Analysis: Generate a standard curve using known concentrations of D-lactate. Calculate the initial reaction velocities at different substrate concentrations and determine the Michaelis-Menten kinetic parameters (Km and Vmax).
In Vitro Transpeptidase Activity Assay using Fluorescent D-Amino Acid Analogs
This assay measures the incorporation of a fluorescent D-amino acid into a synthetic peptide substrate by a transpeptidase. Fluorogenic probes, such as rotor-fluorogenic D-amino acids (RfDAAs), are particularly useful as they exhibit a significant increase in fluorescence upon incorporation into the peptide, enabling real-time monitoring.[1]
Principle: A purified transpeptidase enzyme (e.g., PBP4) is incubated with a synthetic acyl donor substrate (e.g., diacetyl-L-lysine-D-alanine-D-alanine) and a fluorescent D-amino acid (the acyl acceptor). The enzyme catalyzes the formation of a new peptide bond between the acyl donor and the fluorescent D-amino acid, releasing the terminal D-alanine from the donor. The rate of fluorescence increase is proportional to the enzyme activity.[1]
Protocol:
-
Reaction Mixture: In a microplate well, combine the purified transpeptidase, the synthetic acyl donor substrate, and the fluorescent D-amino acid analog in a suitable reaction buffer.
-
Fluorescence Measurement: Place the microplate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Data Analysis: Calculate the initial rate of the reaction from the linear phase of the fluorescence increase. This rate is a measure of the enzyme's activity with the specific fluorescent analog.
Competition Assay for PBP Binding
This assay determines the relative binding affinity of this compound and fluorescent D-amino acid analogs to PBPs by competing against a known fluorescently labeled probe, such as Bocillin FL (a fluorescent penicillin).[10]
Principle: Bacterial membranes containing PBPs are incubated with a fixed concentration of Bocillin FL and varying concentrations of the competitor compound (either this compound or a non-fluorescent D-amino acid analog). The ability of the competitor to displace Bocillin FL from the PBPs is measured by the decrease in fluorescence associated with the PBP bands after separation by SDS-PAGE.
Protocol:
-
Membrane Preparation: Isolate bacterial membranes from a culture expressing the PBP of interest.
-
Competition Reaction: Incubate the membrane preparation with a fixed concentration of Bocillin FL and a range of concentrations of the competitor compound. Include a control with no competitor.
-
SDS-PAGE: Separate the proteins in the membrane preparations by SDS-polyacrylamide gel electrophoresis.
-
Fluorescence Imaging: Visualize the fluorescently labeled PBPs in the gel using a fluorescence scanner.
-
Data Analysis: Quantify the fluorescence intensity of the PBP bands in the presence of different competitor concentrations. Calculate the IC50 value, which is the concentration of the competitor required to inhibit 50% of Bocillin FL binding. This value is inversely proportional to the binding affinity of the competitor.
Visualizing the Molecular Interactions and Experimental Processes
To further clarify the underlying mechanisms and experimental setups, the following diagrams are provided.
Caption: Mechanism of peptidoglycan cross-linking by Penicillin-Binding Proteins (PBPs).
Caption: Incorporation of a fluorescent D-amino acid into peptidoglycan.
Caption: Workflow for benchmarking this compound and FDAAs.
By employing these standardized assays, researchers can generate robust, quantitative data to directly compare the utility of this compound and a diverse palette of fluorescent D-amino acid analogs. This comparative approach will enable a more informed selection of molecular probes for investigating the intricacies of bacterial cell wall biosynthesis and for the discovery of novel antimicrobial agents.
References
- 1. Fluorogenic D-amino acids enable real-time monitoring of peptidoglycan biosynthesis and high-throughput transpeptidation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanisms of Incorporation for D-Amino Acid Probes That Target Peptidoglycan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A sensitive equilibrium-based assay for D-lactate using D-lactate dehydrogenase: application to penicillin-binding protein/DD-carboxypeptidase activity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. d-Amino Acid Probes for Penicillin Binding Protein-based Bacterial Surface Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Safety Operating Guide
Proper Disposal of Ac-Lys-D-Ala-D-lactic acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential information and step-by-step procedures for the safe disposal of Ac-Lys-D-Ala-D-lactic acid, a depsipeptide substrate used in biochemical research. While this compound is not classified as hazardous for transport, adherence to proper disposal protocols is crucial to minimize environmental impact and maintain laboratory safety.
Immediate Safety and Handling Considerations
Storage: For long-term stability, the lyophilized peptide should be stored at -20°C in a dry, dark place.[1][2] When preparing to use the compound, allow the vial to warm to room temperature before opening to prevent condensation and degradation.[1][2]
Disposal Procedures for this compound
The appropriate disposal method for this compound and its solutions depends on the concentration, the solvent used, and, most importantly, your institution's specific waste disposal guidelines and local regulations. Always consult with your institution's Environmental Health and Safety (EHS) department for final approval before proceeding with any disposal method.
Step 1: Waste Identification and Segregation
Properly segregate waste containing this compound from hazardous waste streams.[3] Combining non-hazardous waste with hazardous materials will necessitate treating the entire mixture as hazardous, leading to increased disposal costs and environmental burden.[3]
Step 2: Decontamination of Labware
Glassware and equipment that have come into contact with this compound should be thoroughly decontaminated. A standard procedure involves washing with a suitable detergent, followed by rinsing with acid and then extensively with water. For particularly sensitive applications, a final rinse with an appropriate solvent may be necessary.
Step 3: Disposal of Unused Solid Compound
For the disposal of expired or unused solid this compound, the recommended approach is to treat it as non-hazardous solid chemical waste.
Procedure:
-
Ensure the compound is in a securely sealed and clearly labeled container.
-
Follow your institution's guidelines for the disposal of non-hazardous solid laboratory waste. This may involve placing it in a designated container for collection by the EHS department or, in some cases, disposal in the regular trash if explicitly permitted.[4][5][6]
Step 4: Disposal of Aqueous Solutions
For dilute aqueous solutions of this compound, drain disposal may be an option, provided it meets specific criteria and is approved by your local wastewater authority and institutional EHS. Short peptides are generally biodegradable.[7]
Criteria for Drain Disposal:
-
Low Concentration: The solution should be sufficiently diluted.
-
Neutral pH: The pH of the solution should be between 5 and 9.[8]
-
Non-Hazardous Solutes: The solution must not contain any other hazardous chemicals, such as heavy metals or toxic solvents.[8]
-
Volume Limits: Adhere to any daily or per-discharge volume limits set by your institution.[8]
Procedure:
-
Neutralize the solution to a pH between 5 and 9 if necessary.
-
Flush the solution down the sanitary sewer with a large volume of water (at least 20 parts water to 1 part solution).[8]
Step 5: Disposal of Solutions in Organic Solvents
Solutions of this compound in organic solvents must be treated as chemical waste. The production of peptide therapeutics is known to generate significant solvent waste.[9]
Procedure:
-
Collect the waste solution in a properly labeled, sealed, and compatible waste container.
-
The label should clearly indicate the contents, including the full chemical name of the peptide and the solvent(s).
-
Segregate halogenated and non-halogenated solvent waste streams.
-
Arrange for pickup and disposal by your institution's EHS department.
Quantitative Data Summary
| Parameter | Value/Information | Source |
| CAS Number | 65882-12-4 | Chemical Supplier Data |
| Molecular Formula | C₁₆H₂₇N₃O₇ | Chemical Supplier Data |
| Molecular Weight | 373.4 g/mol | Chemical Supplier Data |
| Recommended Storage | -20°C (long-term) | [1][2] |
| Hazmat Classification | Not classified as hazardous for transport | Internal Assessment |
| Toxicity | Toxicological properties not fully investigated | [1] |
| Environmental Fate | Short peptides are generally biodegradable | [7] |
| Aqueous Solution pH for Drain Disposal | 5 - 9 | [8] |
Disposal Decision Workflow
The following diagram outlines the logical steps for determining the appropriate disposal procedure for this compound waste.
Caption: Disposal decision workflow for this compound waste.
Disclaimer: This information is intended as a guide and does not supersede local, state, or federal regulations, nor the specific guidelines of your institution. Always prioritize safety and consult with your EHS department to ensure full compliance.
References
- 1. NIBSC - Peptide Storage [nibsc.org]
- 2. peptide.com [peptide.com]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 5. sfasu.edu [sfasu.edu]
- 6. chemistry.mtsu.edu [chemistry.mtsu.edu]
- 7. The fate of amino acid and peptide as affected by soil depth and fertilization regime in subtropical paddies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 9. A green future for peptides - World Pharmaceutical Frontiers [worldpharmaceuticals.net]
Personal protective equipment for handling Ac-Lys-D-Ala-D-lactic acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ac-Lys-D-Ala-D-lactic acid. The following procedures are designed to ensure the safe handling, use, and disposal of this peptide-based compound in a laboratory setting.
Hazard Assessment and Personal Protective Equipment (PPE)
While specific safety data sheet (SDS) information for this compound should always be consulted, general best practices for handling peptide compounds of this nature dictate the use of standard personal protective equipment to minimize exposure.[1][2][3]
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety glasses or goggles | Should be worn at all times in the laboratory to protect from splashes or airborne particles. |
| Hand Protection | Nitrile gloves | Inspect for tears or holes before use. Change gloves immediately if contaminated. |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect skin and clothing from contamination. |
| Respiratory Protection | Dust mask or respirator | Recommended when handling the lyophilized powder outside of a fume hood to prevent inhalation.[2] |
Operational Plan: Step-by-Step Handling Procedures
Proper handling from receipt to disposal is critical to maintain compound integrity and ensure personnel safety.[1][4]
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the lyophilized powder in a cool, dry, and dark environment, typically at 2-8°C.[5]
-
Keep the container tightly sealed to prevent moisture absorption, which can degrade the peptide.[6]
Reconstitution and Use:
-
Allow the vial to warm to room temperature in a desiccator before opening to prevent condensation.[6]
-
When weighing the lyophilized powder, perform this task in a chemical fume hood or a ventilated enclosure to minimize inhalation of airborne particles.[2]
-
To reconstitute, use a high-purity solvent or buffer appropriate for your experimental needs.
-
Once in solution, it is recommended to store the peptide at -20°C or below, aliquoted to avoid repeated freeze-thaw cycles.[1][6]
-
Clearly label all solutions with the compound name, concentration, date of preparation, and solvent used.[2]
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[2]
-
Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2]
-
Spill: For small spills of the powder, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal. For liquid spills, absorb with an inert material and place in a suitable container.
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: A flowchart outlining the key steps for safely handling this compound.
Disposal Plan
Proper disposal of unused this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.[1][3]
Waste Segregation and Collection:
-
Solid Waste: This includes unused lyophilized powder, contaminated gloves, pipette tips, and vials. Collect this waste in a designated, clearly labeled, and sealed container.
-
Liquid Waste: Unused solutions of the peptide and contaminated solvents should be collected in a separate, labeled, and sealed waste container. Do not pour peptide solutions down the drain.[1]
Disposal Procedure:
-
All waste containers must be clearly labeled as "Chemical Waste" and include the name of the compound.
-
Follow your institution's specific guidelines for chemical waste disposal.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.[2]
The logical relationship for the disposal plan is outlined in the diagram below.
Caption: A diagram illustrating the procedural steps for the proper disposal of waste.
References
- 1. maxedoutcompounds.com [maxedoutcompounds.com]
- 2. midwestpeptide.com [midwestpeptide.com]
- 3. Laboratory Safety Guidelines When Handling Peptides and Research Chemicals - Continental Peptides [continentalpeptides.com]
- 4. peptideskingdom.com [peptideskingdom.com]
- 5. chemimpex.com [chemimpex.com]
- 6. peptide.com [peptide.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
